molecular formula C28H41N5O6 B12055858 ATTO 390 azide

ATTO 390 azide

Numéro de catalogue: B12055858
Poids moléculaire: 543.7 g/mol
Clé InChI: FEBSRHTZZIMYNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

ATTO 390 azide is a useful research compound. Its molecular formula is C28H41N5O6 and its molecular weight is 543.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C28H41N5O6

Poids moléculaire

543.7 g/mol

Nom IUPAC

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide

InChI

InChI=1S/C28H41N5O6/c1-20-16-27(35)39-25-18-24-22(17-23(20)25)21(2)19-28(3,4)33(24)9-5-6-26(34)30-7-10-36-12-14-38-15-13-37-11-8-31-32-29/h16-18,21H,5-15,19H2,1-4H3,(H,30,34)

Clé InChI

FEBSRHTZZIMYNR-UHFFFAOYSA-N

SMILES canonique

CC1CC(N(C2=C1C=C3C(=CC(=O)OC3=C2)C)CCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])(C)C

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to ATTO 390 Azide: Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

ATTO 390 azide (B81097) is a fluorescent probe belonging to the coumarin (B35378) dye family, recognized for its applications in life sciences, particularly in the labeling of biomolecules such as DNA, RNA, and proteins.[1][2] Key characteristics of this dye include a high fluorescence quantum yield, a significant Stokes shift, good photostability, and a low molecular weight.[1][2][3][4] The azide modification enables its use in "Click Chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for covalent labeling of alkyne- or DBCO/BCN-containing molecules, respectively.[5] ATTO 390 is moderately hydrophilic and can be efficiently excited in the 360 nm to 410 nm range, making sources like a Mercury Arc Lamp (with emission lines at 365 nm and 405 nm) suitable for excitation.[3][4]

Spectroscopic and Physical Properties

The quantitative spectral and physical characteristics of ATTO 390 azide are summarized below.

PropertyValueReference
Excitation Wavelength (λabs) 390 nm[3][5]
Emission Wavelength (λfl) 476 nm[3][5][6]
Molar Extinction Coefficient (εmax) 2.4 x 10⁴ M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (ηfl) 90%[3]
Fluorescence Lifetime (τfl) 5.0 ns[3]
Correction Factor (CF₂₆₀) 0.46[3]
Correction Factor (CF₂₈₀) 0.09[3]
Molecular Weight 543.66 g/mol [7]

Experimental Protocol: Oligonucleotide Labeling via Click Chemistry

The following protocol details the copper(I)-catalyzed click chemistry reaction for labeling an alkyne-modified oligonucleotide with this compound. This reaction is highly efficient when the reactants are in high concentration.[6] The reaction can be expedited by increasing the temperature to 40-45°C, which typically brings the reaction to completion within 30 minutes.[6]

Required Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • DMSO/tert-Butanol (1:1)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(I) bromide (CuBr)

  • 0.3 M Sodium Acetate (NaOAc) solution

  • Cold ethanol (B145695) with 5% diethyl ether

Stock Solutions:

  • Solution A (Oligonucleotide): Dissolve the alkyne-modified oligonucleotide in water to a concentration of 2 mM.[6]

  • Solution B (this compound): Dissolve 1.0 mg of this compound in a 1:1 solution of DMSO/t-BuOH to achieve a 50 mM stock solution.[6]

  • Solution C (TBTA): Prepare a 0.1 M solution of TBTA by dissolving 54 mg in 1 ml of a 3:1 DMSO/t-BuOH solution. This solution can be stored at -20°C.[6]

  • Solution D (CuBr): Freshly prepare a 0.1 M solution by dissolving 1 mg of CuBr in 70 µl of a 3:1 DMSO/t-BuOH solution. This solution cannot be stored.[6]

  • Solution E (Catalyst Mixture): Prepare this solution fresh by mixing Solutions C and D.[6]

Labeling Procedure:

  • In a 0.5 ml reaction vial, add 5 µl of Solution A (10 nmol of oligonucleotide).[6]

  • Add 1-2 µl of Solution B, corresponding to a 5-10 fold molar excess of the this compound.[6]

  • Add 3 µl of the freshly prepared Solution E to the reaction vial.[6]

  • Thoroughly mix the reaction vial by shaking at 25°C for 3 hours. Alternatively, incubate at 40-45°C for 30 minutes.[6]

Purification of the Conjugate:

  • Add 100 µl of 0.3 M NaOAc solution to the reaction mixture.[6]

  • Precipitate the labeled oligonucleotide by adding 1 ml of cold ethanol containing 5% diethyl ether (-20°C).[6]

  • Centrifuge the mixture for at least 20 minutes at 6000 rpm or higher.[6]

  • Discard the supernatant and wash the pellet with 100 µl of cold ethanol containing 5% diethyl ether.[6]

  • Centrifuge again for at least 10 minutes and remove the supernatant.[6]

  • Air-dry the resulting pellet.[6]

Visualizations

The following diagrams illustrate the core signaling pathway and experimental workflow.

CuAAC_Mechanism cluster_product Product ATTO_Azide ATTO 390-Azide (R1-N3) Triazole_Product Labeled Oligonucleotide (1,4-disubstituted Triazole) ATTO_Azide->Triazole_Product Cycloaddition Alkyne_Oligo Alkyne-Oligonucleotide (R2-C≡CH) Alkyne_Oligo->Triazole_Product Cu_I Cu(I) Cu_I->Triazole_Product Catalyzes TBTA TBTA Ligand TBTA->Cu_I Stabilizes

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Oligo_Labeling_Workflow prep 1. Prepare Stock Solutions (Oligo, this compound, Catalyst) mix 2. Mix Reactants (Oligo + this compound) prep->mix Combine catalyze 3. Add Catalyst (Cu(I)-TBTA Complex) mix->catalyze Initiate Reaction incubate 4. Incubate (25°C for 3h or 40-45°C for 30 min) catalyze->incubate precipitate 5. Precipitate Conjugate (NaOAc and Cold Ethanol) incubate->precipitate Stop Reaction wash 6. Wash and Dry Pellet precipitate->wash purified Purified Labeled Oligonucleotide wash->purified Final Product

Experimental Workflow for Oligonucleotide Labeling.

References

An In-depth Technical Guide to ATTO 390 Azide: Properties and Bioorthogonal Labeling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe ATTO 390 azide (B81097), a versatile tool for the fluorescent labeling of biomolecules. ATTO 390 is a coumarin-based dye known for its high fluorescence quantum yield, significant Stokes shift, and good photostability. The azide functional group enables its use in bioorthogonal "click chemistry" reactions, allowing for the specific and efficient labeling of alkyne-modified biomolecules such as proteins, nucleic acids, and other cellular components.

Core Properties of ATTO 390 Azide

This compound exhibits excellent photophysical properties, making it a reliable choice for various fluorescence-based applications. Its key characteristics are summarized below.

Quantitative Spectroscopic and Physical Data
PropertyValueReference(s)
Molar Extinction Coefficient (ε) 24,000 M⁻¹cm⁻¹ at 390 nm[1][2]
Excitation Wavelength (λex) 390 nm[1][3][4]
Emission Wavelength (λem) 476 - 479 nm[1][3][4]
Quantum Yield (Φ) 90%[1]
Fluorescence Lifetime (τ) 5.0 ns[1][4]
Molecular Weight 543.66 g/mol [5]
Correction Factor (CF₂₆₀) 0.46[1][2]
Correction Factor (CF₂₈₀) 0.09[1][2]
Solubility Soluble in polar solvents like DMSO and DMF[6]

Bioorthogonal Labeling Strategies using this compound

This compound is primarily used in two types of click chemistry reactions for covalent labeling of alkyne-containing molecules. These reactions are highly specific and can be performed in complex biological mixtures with minimal side reactions.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that requires a copper(I) catalyst to join the azide group of ATTO 390 with a terminal alkyne on a target molecule.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications. It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) on the target molecule, which reacts readily with the azide.[3]

Logical Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for labeling a target biomolecule with this compound via click chemistry.

G General Workflow for Biomolecule Labeling with this compound cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis Target Alkyne-Modified Biomolecule CuAAC CuAAC Target->CuAAC SPAAC SPAAC Target->SPAAC ATTO390 This compound Stock Solution ATTO390->CuAAC ATTO390->SPAAC Purify Removal of Excess Reagents (e.g., Gel Filtration, Dialysis) CuAAC->Purify SPAAC->Purify Labeled_Product ATTO 390-Labeled Biomolecule Purify->Labeled_Product Application Downstream Applications (Microscopy, Flow Cytometry, etc.) Labeled_Product->Application

Caption: General workflow for labeling biomolecules with this compound.

Experimental Protocols

The following are detailed protocols for labeling oligonucleotides and proteins using this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Oligonucleotides

This protocol describes the labeling of 5 nmol of an alkyne-modified oligonucleotide.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • DMSO/tert-Butanol (1:1, v/v)

  • Solution C (Click Solution): 0.1 M Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO/tert-Butanol (3:1, v/v)

  • Solution D: 0.1 M CuBr in DMSO/tert-Butanol (3:1, v/v) (must be freshly prepared)

  • Solution E: Mixture of Solution C and Solution D (1:1, v/v) (must be freshly prepared)

  • 0.3 M Sodium Acetate (NaOAc) solution

  • Cold ethanol

Procedure:

  • Prepare Oligonucleotide Solution (Solution A): Dissolve the alkyne-modified oligonucleotide in water to a final concentration of 2 mM.

  • Prepare this compound Stock (Solution B): Dissolve 1.0 mg of this compound in the appropriate volume of DMSO/tert-Butanol (1:1) to obtain a 50 mM stock solution.

  • Reaction Setup:

    • In a reaction vial, pipette 5 µL of Solution A (10 nmol of oligonucleotide).

    • Add 1–2 µL of Solution B (50–100 nmol, providing a 5–10 fold molar excess of the dye).

  • Catalyst Preparation and Addition:

    • Prepare Solution E by mixing equal volumes of Solution C and Solution D immediately before use.

    • Add 3 µL of the freshly prepared Solution E to the reaction vial.

  • Incubation: Mix the reaction thoroughly and incubate at 25°C for 3 hours. Alternatively, the reaction can be accelerated by incubating at 40–45°C for 30 minutes.[1]

  • Purification:

    • Add 100 µL of 0.3 M NaOAc solution to the reaction mixture.

    • Precipitate the labeled oligonucleotide by adding 1 mL of cold ethanol.

    • Centrifuge at >6000 rpm for at least 20 minutes.

    • Remove the supernatant and wash the pellet with 100 µL of cold ethanol.

    • Centrifuge again for at least 10 minutes, remove the supernatant, and air-dry the pellet.[1]

G CuAAC Labeling of Oligonucleotides Oligo Dissolve Alkyne-Oligo in Water (2 mM) Mix Mix Oligo and Dye (5-10x molar excess of dye) Oligo->Mix Dye Dissolve this compound in DMSO/t-BuOH (50 mM) Dye->Mix React Add catalyst and incubate (3h at 25°C or 30 min at 40-45°C) Mix->React Catalyst Prepare fresh Cu(I)-TBTA catalyst solution Catalyst->React Precipitate Precipitate with NaOAc and cold ethanol React->Precipitate Wash Wash pellet with cold ethanol Precipitate->Wash Dry Air-dry the labeled oligonucleotide pellet Wash->Dry

Caption: Workflow for CuAAC labeling of oligonucleotides.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Proteins

This protocol provides a general method for labeling a protein containing a strained alkyne (e.g., DBCO) with this compound.

Materials:

  • DBCO-modified protein in an amine-free buffer (e.g., PBS)

  • This compound

  • DMSO

  • Size-exclusion chromatography column (e.g., desalting column) or dialysis equipment

Procedure:

  • Protein Preparation: Ensure the DBCO-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time may need to be determined empirically for each specific protein.[3]

  • Purification: Remove unreacted this compound and byproducts using size-exclusion chromatography or by dialyzing the reaction mixture against a suitable buffer (e.g., PBS).[3]

G SPAAC Labeling of Proteins Protein Prepare DBCO-modified protein in amine-free buffer Mix Add 5-20x molar excess of dye to protein solution Protein->Mix Dye Prepare this compound stock in DMSO Dye->Mix Incubate Incubate at RT (1-4h) or 4°C (overnight) Mix->Incubate Purify Purify by size-exclusion chromatography or dialysis Incubate->Purify Final Collect purified labeled protein Purify->Final G Ligand Extracellular Ligand Receptor Membrane Receptor Ligand->Receptor POI_alkyne Protein of Interest (POI) (Alkyne-modified) Receptor->POI_alkyne Click Click Chemistry (CuAAC or SPAAC) POI_alkyne->Click Downstream Downstream Effector POI_alkyne->Downstream ATTO390 This compound ATTO390->Click POI_labeled POI-ATTO 390 Click->POI_labeled Microscopy Fluorescence Microscopy (Localization, Tracking) POI_labeled->Microscopy Response Cellular Response Downstream->Response

References

A Technical Guide to the Quantum Yield of ATTO 390 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the photophysical properties of ATTO 390 azide (B81097), with a specific focus on its fluorescence quantum yield. It includes a detailed experimental protocol for its determination and illustrates key processes through diagrams. ATTO 390 is a fluorescent label with a coumarin (B35378) structure, notable for its high fluorescence quantum yield, significant Stokes shift, and good photostability.[1][2][3][4] The azide modification allows for its use in "click chemistry" reactions, enabling the labeling of biomolecules.[4][5][6]

Quantitative Data: Photophysical Properties of ATTO 390

The key photophysical parameters of ATTO 390 are summarized in the table below. These properties make it a robust fluorophore for various life science applications, including high-sensitivity detection and single-molecule work.[3]

PropertyValueReference
Fluorescence Quantum Yield (ηfl) 90% [1][3][7][8]
Absorption Maximum (λabs) 390 nm[1][7][8]
Emission Maximum (λfl) 476 nm[1][7][8]
Molar Extinction Coefficient (εmax) 2.4 x 104 M-1cm-1[1][7][8]
Fluorescence Lifetime (τfl) 5.0 ns[1][7][8]
Molecular Weight 543.66 g/mol

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield (ΦF) of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.[9] This protocol outlines the steps for determining the quantum yield of ATTO 390 azide using this approach.

1. Principle

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[9] In the comparative method, a solution of the test sample (this compound) and a standard sample with a known quantum yield are prepared with identical absorbance at the same excitation wavelength.[9] By comparing the integrated fluorescence intensities of the two solutions under identical conditions, the quantum yield of the test sample can be calculated.[9] The calculation is based on the following equation:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST denote the test sample and the standard, respectively.[9]

2. Materials and Equipment

  • This compound

  • Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54).

  • Solvent: High-purity solvent (e.g., ethanol (B145695) with 0.1% trifluoroacetic acid, water, or phosphate-buffered saline, ensuring both sample and standard are soluble).

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer (Fluorometer)

  • Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.[9]

  • Volumetric flasks and pipettes for accurate solution preparation.

3. Methodology

a. Preparation of Stock Solutions:

  • Prepare a concentrated stock solution of this compound in the chosen solvent.

  • Prepare a concentrated stock solution of the quantum yield standard in the same solvent, if possible.

b. Preparation of Dilutions:

  • From the stock solutions, prepare a series of at least five dilutions for both the this compound and the standard.

  • The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize re-absorption effects.[9]

c. Absorbance Measurements:

  • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the this compound and the standard.

  • Record the absorbance value at the chosen excitation wavelength for each solution.

d. Fluorescence Measurements:

  • Set the excitation wavelength on the fluorometer to be the same as that used for the absorbance measurements.

  • Record the fluorescence emission spectrum for each dilution of the this compound and the standard. Ensure the entire emission spectrum is captured.

  • It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements of the sample and the standard.

e. Data Analysis:

  • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

  • For both the this compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Perform a linear regression for both sets of data. The slope of the resulting line is the gradient (Grad) for the sample and the standard.

  • Using the equation provided in the "Principle" section, calculate the quantum yield of this compound.

Visualizations

The following diagrams illustrate the experimental workflow for quantum yield determination and a key application of this compound.

G Experimental Workflow for Quantum Yield Determination cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_sample Prepare this compound Stock dilute_sample Create Serial Dilutions (Sample) prep_sample->dilute_sample prep_std Prepare Standard Stock dilute_std Create Serial Dilutions (Standard) prep_std->dilute_std abs_measure Record Absorbance Spectra dilute_sample->abs_measure dilute_std->abs_measure fluo_measure Record Fluorescence Spectra abs_measure->fluo_measure integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φ_F) plot->calculate

Caption: Workflow for the comparative method of quantum yield determination.

G Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) atto This compound (R-N3) product Labeled Biomolecule (Triazole Linkage) atto->product alkyne Alkyne-modified Biomolecule (R'-C≡CH) alkyne->product catalyst Cu(I) Catalyst catalyst->product catalyzes

Caption: this compound in a "click chemistry" reaction.

References

ATTO 390 Azide Fluorophore: A Technical Guide to Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 390 azide (B81097) is a fluorescent probe belonging to the coumarin (B35378) dye family. It is recognized for its high fluorescence quantum yield and a notable Stokes shift, making it a valuable tool in various biological imaging and detection applications.[1][2][3][4] A key characteristic often highlighted by manufacturers is its "good photostability," a critical attribute for quantitative and long-term imaging experiments.[3][4][5] This technical guide provides an in-depth analysis of the photostability of ATTO 390 azide, compiling available quantitative data and presenting detailed experimental protocols for its characterization and application.

Core Photophysical and Chemical Properties

ATTO 390 is a moderately hydrophilic dye that can be efficiently excited in the 360 nm to 410 nm range, with common sources being mercury arc lamps (365 nm and 405 nm lines).[5] The azide functional group enables its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry.[4]

PropertyValueReference
Excitation Maximum (λ_abs_)390 nm[1][6]
Emission Maximum (λ_fl_)476 - 479 nm[1][7]
Molar Extinction Coefficient (ε_max_)2.4 x 10⁴ M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (η_fl_)90%[1][7]
Fluorescence Lifetime (τ_fl_)5.0 ns[1][7]
Molecular Weight~544 g/mol [4]

Understanding Photostability of Coumarin Dyes

While manufacturers describe ATTO 390 as having "good photostability," quantitative data such as the photobleaching quantum yield (Φ_b_) is not readily provided in technical datasheets.[3][4][5] It is important to note that coumarin dyes, as a class, are generally considered to have lower photostability compared to other families of fluorophores like rhodamines.[8] The rate of photobleaching is influenced by several factors including the intensity and wavelength of the excitation light, the duration of exposure, and the chemical environment (e.g., presence of oxygen, antifade reagents).[9]

Experimental Protocols

Given the absence of specific photobleaching quantum yield data for ATTO 390, this section provides detailed protocols for researchers to both conjugate the dye to a molecule of interest and subsequently measure its photostability under their specific experimental conditions.

Protocol 1: Labeling of an Alkyne-Modified Biomolecule with this compound via Click Chemistry

This protocol is a general guideline for the copper(I)-catalyzed cycloaddition of this compound to an alkyne-containing biomolecule, such as a protein or nucleic acid.

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • DMSO or other suitable organic solvent

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).

    • Prepare a stock solution of THPTA (e.g., 200 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Catalyst Premix: Shortly before initiating the labeling reaction, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 4-50 fold molar excess of the this compound solution.

    • Add the premixed CuSO₄/THPTA catalyst to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the reactants should be optimized for the specific biomolecule.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Remove unreacted this compound and other small molecules from the labeled biomolecule using an appropriate purification method such as size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 390 nm (for ATTO 390).

Protocol 2: Measurement of Photobleaching Rate

This protocol describes a method to quantify the photobleaching of ATTO 390-labeled biomolecules using fluorescence microscopy.

Materials:

  • ATTO 390-labeled biomolecule

  • Microscope slide and coverslip

  • Mounting medium (with or without antifade reagents)

  • Fluorescence microscope equipped with a suitable excitation source (e.g., 405 nm laser or mercury lamp with a DAPI/violet filter set) and a sensitive detector (e.g., sCMOS or EMCCD camera).

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Immobilize the ATTO 390-labeled biomolecules on a microscope slide. The method of immobilization will depend on the nature of the biomolecule (e.g., adsorption to the glass surface, specific binding to a coated surface).

    • Add a drop of mounting medium and place a coverslip on top, avoiding air bubbles.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter cube for ATTO 390 (e.g., excitation ~390 nm, emission ~475 nm).

    • Set the excitation light intensity to a level that is representative of your planned imaging experiments.

    • Adjust the camera settings (exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector.

  • Image Acquisition:

    • Locate a field of view with a suitable density of labeled biomolecules.

    • Acquire a time-lapse series of images with continuous illumination. The time interval and total duration of the acquisition will depend on the photostability of the dye and should be chosen to capture a significant decay in fluorescence intensity.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • Select regions of interest (ROIs) corresponding to individual fluorescent spots or areas of labeled structures. Also, select a background ROI.

    • For each time point, measure the mean fluorescence intensity within each ROI and the background ROI.

    • Subtract the background intensity from the intensity of each ROI at each time point.

    • Normalize the background-corrected intensity of each ROI to its initial intensity (the intensity at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to a single or double exponential function to determine the photobleaching rate constant(s).

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for utilizing this compound and a conceptual representation of its application.

experimental_workflow cluster_synthesis Bioconjugation cluster_imaging Imaging & Analysis biomolecule Alkyne-modified Biomolecule click_reaction Click Chemistry (CuAAC) biomolecule->click_reaction atto390 This compound atto390->click_reaction purification Purification click_reaction->purification labeled_biomolecule ATTO 390-labeled Biomolecule purification->labeled_biomolecule sample_prep Sample Preparation labeled_biomolecule->sample_prep microscopy Fluorescence Microscopy sample_prep->microscopy image_analysis Image Analysis microscopy->image_analysis photobleaching_data Photobleaching Rate Data image_analysis->photobleaching_data

Caption: Experimental workflow for labeling and photostability analysis of this compound.

signaling_pathway_concept extracellular_ligand Extracellular Ligand (Alkyne-modified) receptor Cell Surface Receptor extracellular_ligand->receptor internalization Endocytosis receptor->internalization endosome Endosome internalization->endosome fixation Cell Fixation & Permeabilization endosome->fixation click_labeling This compound Click Reaction fixation->click_labeling imaging Microscopy Imaging click_labeling->imaging localization Subcellular Localization Analysis imaging->localization

Caption: Conceptual workflow for tracking a biomolecule using this compound.

References

ATTO 390 Azide: A Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and proper storage conditions for ATTO 390 azide (B81097), a fluorescent probe widely utilized in life sciences and drug development for applications such as "click chemistry".

Core Properties and Storage

ATTO 390 azide is a fluorescent label with a coumarin-based structure. It is characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability. Proper handling and storage are crucial to maintain its chemical integrity and fluorescence properties.

Storage Conditions: Upon receipt, this compound should be stored at -20°C and protected from light.[1] Before use, it is essential to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] When stored correctly, the product is stable for at least three years.[2]

Solubility Profile

This compound is a solid that is soluble in polar aprotic solvents.[2] While precise quantitative solubility values are not readily published, practical concentrations for creating stock solutions have been established through various protocols.

Recommended Solvents:

  • Dimethylsulfoxide (DMSO) [1][2]

  • Dimethylformamide (DMF) [2]

  • Acetonitrile [2]

ATTO 390 is described as moderately hydrophilic.[3][4] However, for reactive derivatives like azides, care should be taken to use anhydrous solvents, especially when preparing for conjugation reactions, to prevent hydrolysis.

Quantitative Solubility and Concentration Data:

Solvent/Solvent SystemRecommended ConcentrationApplication Note
DMSO/tert-Butanol (1:1, v/v)50 mMFor preparing a stock solution for oligonucleotide labeling via click chemistry.[5]
Anhydrous DMSO or DMF2 mg/mLBased on a protocol for the related ATTO 390 NHS ester, this provides a practical concentration for protein labeling.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution of this compound

This protocol is adapted from a method for oligonucleotide labeling.[5]

Materials:

  • This compound (e.g., 1 mg)

  • Anhydrous DMSO

  • tert-Butanol

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required solvent volume:

    • The molecular weight of this compound is approximately 543.66 g/mol .[6]

    • To prepare a 50 mM stock solution from 1 mg of the dye:

      • Moles = 0.001 g / 543.66 g/mol ≈ 1.84 x 10⁻⁶ mol

      • Volume = 1.84 x 10⁻⁶ mol / 0.050 mol/L ≈ 3.68 x 10⁻⁵ L = 36.8 µL

  • Prepare the DMSO/tert-Butanol (1:1) solvent mixture.

  • Dissolve the this compound:

    • Add 36.8 µL of the DMSO/tert-Butanol mixture to the vial containing 1 mg of this compound.

    • Vortex thoroughly until the solid is completely dissolved.

  • Storage:

    • Store the stock solution at -20°C, protected from light. For long-term storage, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

Visualizing the Workflow

The following diagrams illustrate key processes related to the handling and use of this compound.

G cluster_storage Storage and Handling cluster_prep Stock Solution Preparation cluster_application Application storage Store this compound at -20°C, protected from light equilibrate Equilibrate vial to room temperature storage->equilibrate open_vial Open vial equilibrate->open_vial add_solvent Add anhydrous DMSO or DMSO/t-BuOH (1:1) dissolve Vortex to dissolve add_solvent->dissolve stock_solution This compound Stock Solution dissolve->stock_solution click_chemistry Use in Click Chemistry Reaction stock_solution->click_chemistry G cluster_reactants Reactants cluster_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_product Product atto390 This compound (Fluorophore) catalyst Cu(I) Catalyst atto390->catalyst alkyne Alkyne-modified Biomolecule alkyne->catalyst labeled_biomolecule Fluorescently Labeled Biomolecule catalyst->labeled_biomolecule

References

ATTO 390 Azide: A Technical Guide for Life Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 390 azide (B81097) is a fluorescent probe belonging to the coumarin (B35378) dye family, designed for the specific labeling of biomolecules in life science research.[1][2][3][4] Its key characteristics include a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight, making it a versatile tool for a range of applications.[3][5][6] The azide functional group enables its participation in highly specific "click chemistry" reactions, allowing for the precise and efficient attachment of the dye to alkyne-modified biomolecules.[1][3][4] This technical guide provides an in-depth overview of the applications of ATTO 390 azide, complete with experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Core Properties of ATTO 390

ATTO 390 is characterized by its distinct spectral properties, making it suitable for various fluorescence-based detection methods.

PropertyValueReference
Excitation Maximum (λex)390 nm[6]
Emission Maximum (λem)476 nm[6]
Molar Extinction Coefficient (ε)2.4 x 10^4 M-1cm-1[6]
Fluorescence Quantum Yield (Φf)0.90[6]
Fluorescence Lifetime (τ)5.0 ns[6]
Molecular Weight543.66 g/mol [4]

Principles of Labeling with this compound: Click Chemistry

This compound is primarily utilized in bioorthogonal chemistry, specifically through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions offer high specificity and efficiency, as the azide and alkyne groups are generally absent in biological systems, thus minimizing off-target labeling.[1][7][8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that forms a stable triazole linkage between an azide (this compound) and a terminal alkyne-modified biomolecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[7]

G cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne-modified Biomolecule Alkyne-modified Biomolecule Labeled_Biomolecule ATTO 390-Labeled Biomolecule Alkyne-modified Biomolecule->Labeled_Biomolecule ATTO_390_azide This compound ATTO_390_azide->Labeled_Biomolecule Cu(II) Cu(II) Salt (e.g., CuSO4) Cu(I) Cu(I) - Active Catalyst Cu(II)->Cu(I) Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu(I) Cu(I)->Labeled_Biomolecule Catalyzes Cycloaddition

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), to react with azides. This method is particularly advantageous for live-cell imaging as it eliminates the cytotoxicity associated with copper catalysts.

G cluster_reactants Reactants Strained_Alkyne Strained Alkyne-modified Biomolecule (e.g., DBCO) Labeled_Biomolecule ATTO 390-Labeled Biomolecule Strained_Alkyne->Labeled_Biomolecule ATTO_390_azide This compound ATTO_390_azide->Labeled_Biomolecule

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.

Applications in Life Sciences

This compound has found utility in a variety of life science applications, enabling the visualization and quantification of biomolecules in diverse experimental contexts.

Labeling of Nucleic Acids (DNA and RNA)

This compound is extensively used for the fluorescent labeling of alkyne-modified oligonucleotides and RNA. This enables applications such as fluorescence in situ hybridization (FISH), microarray analysis, and real-time tracking of nucleic acids in cells.

Experimental Protocol: Labeling of Alkyne-Modified Oligonucleotides

This protocol is adapted for labeling 5 nmol of a single alkyne-modified oligonucleotide.[1]

Reagents:

  • Alkyne-modified oligonucleotide

  • This compound

  • DMSO/tert-Butanol (1:1, v/v)

  • Water (nuclease-free)

  • Click Solution C: 0.1 M Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO/tert-Butanol (3:1)

  • Click Solution D: 0.1 M CuBr in DMSO/tert-Butanol (3:1) (prepare fresh)

  • Click Solution E: Mix 1 volume of Solution D with 2 volumes of Solution C (prepare fresh)

  • 0.3 M Sodium Acetate (NaOAc)

  • Cold ethanol (B145695) with 5% diethyl ether

Procedure:

  • Dissolve 5 nmol of the alkyne-modified oligonucleotide in water to a final concentration of 2 mM (Solution A).

  • Dissolve 1.0 mg of this compound in DMSO/tert-Butanol (1:1) to a final concentration of 50 mM (Solution B).

  • In a reaction vial, combine the oligonucleotide solution with a 2-10 fold molar excess of this compound solution.

  • Add 3 µl of freshly prepared Click Solution E to the reaction mixture.

  • Incubate the reaction at 25°C for 3 hours or at 40-45°C for 30 minutes.[1]

  • To precipitate the labeled oligonucleotide, add 100 µl of 0.3 M NaOAc and 1 ml of cold ethanol containing 5% diethyl ether.

  • Centrifuge at ≥6000 rpm for at least 20 minutes.

  • Remove the supernatant and wash the pellet with 100 µl of cold ethanol containing 5% diethyl ether.

  • Centrifuge for at least 10 minutes, remove the supernatant, and air-dry the pellet.

A similar protocol can be adapted for labeling azide-modified RNA with alkyne-functionalized probes. A robust method for posttranscriptional chemical functionalization of RNA involves the enzymatic incorporation of azide-modified UTP analogs, which can then be labeled with fluorescent alkynes via click chemistry.[9]

Labeling of Proteins

This compound can be used to label proteins that have been metabolically or chemically modified to contain an alkyne group. This is particularly useful for applications in proteomics, allowing for the visualization of protein localization, trafficking, and protein-protein interactions.

Experimental Protocol: General Protein Labeling via CuAAC

This protocol provides a general guideline for labeling alkyne-modified proteins.

Reagents:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution in DMSO

  • Copper(II) sulfate (B86663) (CuSO4) stock solution in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution in water

  • Sodium ascorbate (B8700270) stock solution in water (prepare fresh)

Procedure:

  • Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL. The buffer should be free of chelating agents like EDTA.

  • In a microcentrifuge tube, add the protein solution.

  • Add this compound to the protein solution to a final concentration that is typically in a 2-10 fold molar excess over the protein.

  • Add the copper(II) sulfate and THPTA solutions. A common final concentration is 1 mM CuSO4 and 5 mM THPTA.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein from excess reagents using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[10]

Metabolic Labeling and Imaging of Glycans

This compound is a valuable tool for studying glycobiology. Cells can be metabolically labeled with azido-sugars, which are incorporated into glycans by the cellular machinery. The azide-modified glycans can then be visualized by reacting them with an alkyne-functionalized ATTO 390 derivative, typically via copper-free click chemistry for live-cell imaging.[11][12][13][14][15]

G cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Click Reaction (SPAAC) Azido_Sugar Azido-Sugar Precursor Cell Live Cell Azido_Sugar->Cell Azide_Glycan Cell-Surface Glycan with Azide Cell->Azide_Glycan Biosynthesis Labeled_Cell Fluorescently Labeled Cell Azide_Glycan->Labeled_Cell Alkyne_ATTO390 Alkyne-ATTO 390 Alkyne_ATTO390->Labeled_Cell G cluster_GPCR GPCR Signaling Ligand Ligand GPCR Alkyne-modified GPCR Ligand->GPCR ATTO390_GPCR ATTO 390-labeled GPCR GPCR->ATTO390_GPCR Click Labeling G_Protein G-Protein ATTO390_GPCR->G_Protein Activation Effector Effector Protein G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger

References

ATTO 390 Azide: An In-depth Technical Guide for Labeling Alkyne-Modified Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ATTO 390 azide (B81097), a fluorescent probe widely utilized for the labeling of alkyne-modified biomolecules via click chemistry. It details the dye's physicochemical properties, provides step-by-step experimental protocols for labeling, and includes visualizations to illustrate key processes.

Introduction to ATTO 390 Azide

ATTO 390 is a fluorescent label belonging to the coumarin (B35378) dye family.[1][2][3] Its azide derivative is specifically designed for covalent attachment to molecules containing a terminal alkyne group through a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] This bioorthogonal reaction allows for the precise labeling of a wide range of biomolecules, including proteins, nucleic acids, and lipids, in complex biological samples.[4] Key features of ATTO 390 include a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight, making it an excellent choice for various fluorescence-based applications.[1][3]

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is dictated by its intrinsic properties. This compound exhibits favorable characteristics for sensitive detection and imaging applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight543.66 g/mol [2][5]
Empirical FormulaC₂₈H₄₁N₅O₆[2][5]
FormSolid[2][5]
SolubilitySoluble in DMSO[4]
Storage Temperature-20°C, protected from light and moisture[2][5]

Table 2: Spectroscopic Properties of ATTO 390

PropertyValueReference
Absorption Maximum (λ_abs_)390 nm[1][]
Molar Extinction Coefficient (ε_max_)2.4 x 10⁴ M⁻¹cm⁻¹[1]
Emission Maximum (λ_em_)476 nm[1]
Quantum Yield (η_fl_)90%[1]
Fluorescence Lifetime (τ_fl_)5.0 ns[1][]
Stokes Shift86 nm
Correction Factor (CF₂₆₀)0.46[1]
Correction Factor (CF₂₈₀)0.09[1]

Experimental Protocols: Labeling Alkyne-Modified Molecules

The following protocols provide a general framework for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound. Optimization may be required for specific applications and biomolecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly specific method for labeling alkyne-modified molecules with azides. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). A ligand, such as TBTA or THPTA, is often used to stabilize the copper(I) and enhance the reaction efficiency.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne-Molecule Alkyne-Modified Molecule (R-C≡CH) Labeled_Molecule ATTO 390 Labeled Molecule (Triazole Linkage) Alkyne-Molecule->Labeled_Molecule ATTO390_Azide This compound (ATTO-N₃) ATTO390_Azide->Labeled_Molecule Cu(II) Cu(II)SO₄ Cu(I) Cu(I) Cu(II)->Cu(I) Reducing_Agent Sodium Ascorbate Reducing_Agent->Cu(I) Reduces Ligand TBTA/THPTA Ligand->Cu(I) Stabilizes Cu(I)->Labeled_Molecule Catalyzes

Figure 1. Conceptual workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Labeling of Alkyne-Modified Oligonucleotides

This protocol is adapted for labeling 5 nmol of an alkyne-modified oligonucleotide.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • tert-Butanol (t-BuOH)

  • Copper(II) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium Ascorbate

  • Nuclease-free water

  • 0.3 M Sodium Acetate (NaOAc) solution

  • Cold ethanol

Procedure:

  • Prepare Stock Solutions:

    • Oligonucleotide Stock (Solution A): Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 2 mM.

    • This compound Stock (Solution B): Dissolve 1.0 mg of this compound in a 1:1 mixture of DMSO and t-BuOH to a final concentration of 50 mM.

    • TBTA Stock (Solution C): Dissolve 54 mg of TBTA in 1 ml of a 3:1 mixture of DMSO and t-BuOH to create a 0.1 M solution. This solution can be stored at -20°C.

    • Copper(II) Bromide Stock (Solution D): Freshly prepare a 0.1 M solution by dissolving 1 mg of CuBr in 70 µl of a 3:1 mixture of DMSO and t-BuOH. Note: This solution must be prepared immediately before use.

    • Sodium Ascorbate Stock (Solution E): Freshly prepare a 0.1 M solution in nuclease-free water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 5 µl of Solution A (10 nmol of oligonucleotide).

    • Add 1-2 µl of Solution B (50-100 nmol, 5-10 molar excess of this compound).

    • Add the appropriate volumes of Solution C and Solution D to achieve the desired final concentrations (typically a 1:1 ratio of Cu(II) to TBTA).

    • Initiate the reaction by adding 3 µl of the freshly prepared Solution E.

  • Incubation:

    • Mix the reaction thoroughly by vortexing.

    • Incubate at 25°C for 3 hours or at 40-45°C for 30 minutes to accelerate the reaction.

  • Purification:

    • Add 100 µl of 0.3 M NaOAc solution.

    • Precipitate the labeled oligonucleotide by adding 1 ml of cold ethanol.

    • Centrifuge at >6000 rpm for at least 20 minutes.

    • Carefully remove the supernatant and wash the pellet with 100 µl of cold ethanol.

    • Centrifuge again for at least 10 minutes and remove the supernatant.

    • Air-dry the pellet. The purified, labeled oligonucleotide can then be resuspended in an appropriate buffer.

Labeling of Alkyne-Modified Proteins

This protocol provides a general guideline for labeling alkyne-modified proteins.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Aminoguanidine (B1677879) (optional, to prevent side reactions)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Stock Solutions:

    • This compound Stock: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate Stock: Prepare a 20 mM stock solution in water.

    • THPTA Stock: Prepare a 100 mM stock solution in water.

    • Sodium Ascorbate Stock: Freshly prepare a 100 mM stock solution in water.

    • Aminoguanidine Stock (Optional): Prepare a stock solution in water.

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the alkyne-modified protein to the desired concentration in the reaction buffer.

    • Add the this compound stock solution to achieve a final concentration that is in molar excess of the protein (typically 5-20 fold excess).

    • Prepare a premixed solution of CuSO₄ and THPTA (e.g., in a 1:5 molar ratio). Add this to the reaction mixture.

    • If using, add aminoguanidine to the reaction.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis against a suitable buffer.

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification and Analysis Prepare_Stocks Prepare Stock Solutions (this compound, Cu(II), Ligand, Reducing Agent) Mix_Reactants Combine Alkyne-Molecule, This compound, and Catalyst System Prepare_Stocks->Mix_Reactants Prepare_Sample Prepare Alkyne-Modified Molecule Prepare_Sample->Mix_Reactants Incubate Incubate at RT or 37°C Mix_Reactants->Incubate Purify Purify Labeled Molecule (e.g., Chromatography, Precipitation) Incubate->Purify Analyze Analyze Labeled Product (e.g., Spectroscopy, Gel Electrophoresis) Purify->Analyze

Figure 2. General experimental workflow for labeling with this compound via click chemistry.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. This reaction utilizes a strained cyclooctyne (B158145) derivative instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst. While this compound can be used in SPAAC, the reaction partner would be a molecule modified with a strained alkyne like DBCO or BCN.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of alkyne-modified molecules. Its excellent photophysical properties, combined with the high efficiency and specificity of click chemistry, make it a valuable reagent for a wide range of applications in research and development. The provided protocols offer a starting point for successful labeling experiments, which can be further optimized to meet the specific demands of the biological system under investigation.

References

ATTO 390 Azide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 390 is a fluorescent label belonging to the coumarin (B35378) dye family, recognized for its high fluorescence quantum yield, significant Stokes shift, and good photostability.[1][2] The azide (B81097) derivative of ATTO 390 is a key reagent in bioconjugation, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1][2] This powerful and versatile ligation chemistry enables the precise and efficient labeling of a wide array of biomolecules, including DNA, RNA, and proteins, for applications in fluorescence microscopy, high-sensitivity detection, and single-molecule studies.[2][3] This guide provides an in-depth overview of the safety, handling, and experimental protocols associated with ATTO 390 azide.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 543.66 g/mol [1]
Empirical Formula C₂₈H₄₁N₅O₆[1]
Appearance Solid[1]
Purity ≥90% (HPLC)[1]
Excitation Maximum (λex) 390 nm[2]
Emission Maximum (λem) 476 nm[2]
Molar Extinction Coefficient (εmax) 2.4 x 10⁴ M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (ηfl) 90%[2]
Fluorescence Lifetime (τfl) 5.0 ns[2]
Solubility Soluble in polar solvents (e.g., DMF, DMSO, acetonitrile)[4]
Storage Temperature -20°C[1]

Safety and Handling

The following sections detail the critical safety and handling procedures for this compound, based on the Material Safety Data Sheet (MSDS). It is imperative that this reagent be handled only by technically qualified personnel experienced in managing potentially hazardous chemicals.[4]

Hazard Identification

While a specific hazard classification for this compound is not detailed in the provided search results, organic azides as a class of compounds can be potentially explosive, especially when heated or subjected to shock. They are also generally considered to be acutely toxic. Standard laboratory precautions for handling chemical reagents should be strictly followed.

First-Aid Measures
  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • After skin contact: Immediately wash with plenty of water and soap. Remove contaminated clothing.

  • After eye contact: Rinse out with plenty of water for at least 15 minutes. Assure adequate flushing by separating the eyelids with fingers. Seek medical attention.

  • After swallowing: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.

Fire-Fighting Measures
  • Suitable extinguishing media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

  • Specific hazards arising from the chemical: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.

Accidental Release Measures
  • Personal precautions, protective equipment, and emergency procedures: Wear respiratory protection. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods and materials for containment and cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Handling and Storage
  • Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Conditions for safe storage, including any incompatibilities: Store at -20°C, protected from light and moisture.[2] Keep the container tightly closed in a dry and well-ventilated place. To prevent moisture condensation, allow the vial to equilibrate to room temperature before opening.[4]

Personal Protective Equipment
  • Eye/face protection: Safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166 (EU).

  • Skin protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

  • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Experimental Protocols

This compound is primarily used in copper(I)-catalyzed click chemistry reactions for the labeling of alkyne-containing molecules. The following is a general protocol for the labeling of an alkyne-modified oligonucleotide. This protocol can be adapted for other biomolecules with appropriate modifications.

Materials
  • This compound

  • Alkyne-modified oligonucleotide

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS) or other appropriate reaction buffer

  • Gel permeation chromatography column (e.g., Sephadex G-25) for purification

Stock Solution Preparation
  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Alkyne-modified Oligonucleotide: Dissolve the oligonucleotide in water or an appropriate buffer to a concentration of 100 µM.

  • Copper(II) Sulfate: Prepare a 100 mM stock solution in water.

  • THPTA Ligand: Prepare a 200 mM stock solution in water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.

Labeling Procedure
  • In a microcentrifuge tube, combine the following reagents in order:

    • Alkyne-modified oligonucleotide solution (to a final concentration of 20-200 µM)

    • PBS buffer (pH 7.4)

    • This compound stock solution (to a final concentration of 1.5 times the oligonucleotide concentration)

  • A few minutes before initiating the reaction, prepare the copper catalyst complex by incubating CuSO₄ and the THPTA ligand at a 1:2 molar ratio.

  • Add the THPTA/CuSO₄ complex to the reaction mixture to a final copper concentration of 0.5 mM.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 0.5 mM.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light. The reaction can be accelerated by gentle heating to 37°C.

  • Monitor the reaction progress using an appropriate analytical technique, such as HPLC or gel electrophoresis.

Purification of the Labeled Oligonucleotide
  • Separate the labeled oligonucleotide from unreacted dye and other reaction components using a gel permeation chromatography column (e.g., Sephadex G-25).

  • Equilibrate the column with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2).

  • Apply the reaction mixture to the column and elute with the equilibration buffer.

  • The first colored band to elute is typically the labeled oligonucleotide, while the free dye will elute later.

  • Confirm the purity of the labeled product using analytical HPLC or spectrophotometry.

Mandatory Visualizations

Experimental Workflow for Click Chemistry Labeling

G Workflow for this compound Click Chemistry Labeling cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification reagent1 This compound (in DMSO) mix Mix Reagents reagent1->mix reagent2 Alkyne-Biomolecule (in Buffer) reagent2->mix reagent3 CuSO4/Ligand (in Water) reagent3->mix reagent4 Sodium Ascorbate (Fresh, in Water) reagent4->mix incubate Incubate (RT, 30-60 min) mix->incubate Initiation gpc Gel Permeation Chromatography incubate->gpc collect Collect Labeled Product gpc->collect

Caption: A flowchart illustrating the key steps in a typical copper-catalyzed click chemistry reaction using this compound.

Hypothetical Signaling Pathway Studied with ATTO 390

G Studying Receptor Internalization with ATTO 390 cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor-Alkyne endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking ligand Ligand-ATTO390-Azide ligand->receptor Binding

Caption: A conceptual diagram showing how a ligand labeled with this compound can be used to track the internalization and trafficking of a cell surface receptor.

References

Methodological & Application

Application Notes and Protocols for ATTO 390 Azide in Copper-Catalyzed Click Chemistry (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of ATTO 390 azide (B81097) in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reaction is a highly efficient and specific method for labeling alkyne-modified biomolecules with the fluorescent dye ATTO 390.

Introduction

ATTO 390 is a fluorescent label with a coumarin (B35378) structure characterized by high fluorescence quantum yield, a large Stokes shift, and good photostability.[1][2] The azide modification of ATTO 390 allows for its covalent attachment to alkyne-containing molecules through the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry".[3][4] This reaction is known for its high yield, specificity, and biocompatibility under aqueous conditions.[4][5][6] The resulting stable triazole linkage makes it an ideal method for labeling proteins, nucleic acids, and other biomolecules in complex biological samples.[3][6][7]

Quantitative Data Summary

The following table summarizes recommended concentrations and molar ratios for key reagents in a typical CuAAC reaction. These values are starting points and may require optimization for specific applications.

Reagent/ParameterRecommended Concentration/RatioNotes
Alkyne-modified Biomolecule2 mM (for oligonucleotides)[3]Final concentration in the reaction will be lower.
ATTO 390 Azide50 mM stock solution[3]A 2 to 10-fold molar excess over the alkyne is recommended.[3]
Copper(II) Sulfate (B86663) (CuSO₄)20 mM stock solution[7]To be reduced in situ to Cu(I).
Copper(I) Bromide (CuBr)0.1 M stock solution[3]Must be freshly prepared.[3]
Ligand (TBTA or THPTA)0.1 M (TBTA)[3] or 50 mM (THPTA)[7] stockA 5:1 ligand to copper ratio is often used to protect biomolecules.[7]
Reducing Agent (Sodium Ascorbate)100 mM stock solution[7]Used to reduce Cu(II) to the active Cu(I) catalyst.[4]
Reaction Temperature25°C to 45°C[3]Higher temperatures can accelerate the reaction.
Reaction Time30 minutes to 3 hours[3]Dependent on temperature and reagent concentrations.

Experimental Protocols

This section provides a detailed methodology for labeling an alkyne-modified biomolecule with this compound using a copper-catalyzed click reaction. This protocol is a general guideline and may need to be adapted for specific experimental needs.

Materials
  • This compound

  • Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[1]

  • Copper(II) sulfate (CuSO₄) or Copper(I) bromide (CuBr)[3][7]

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)[3][8]

  • Sodium Ascorbate[7]

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 or Tris-HCl, pH 8.3)[3][5]

  • Purification column (e.g., Sephadex G-25)[1]

Stock Solution Preparation
  • This compound (50 mM): Dissolve 1.0 mg of this compound in the appropriate volume of a 1:1 DMSO/tert-Butanol solution to obtain a 50 mM stock solution.[3] Store at -20°C, protected from light.[2]

  • Alkyne-modified Biomolecule (2 mM): Dissolve the alkyne-modified biomolecule in an appropriate buffer (e.g., water for oligonucleotides) to a final concentration of 2 mM.[3]

  • Copper(II) Sulfate (20 mM): Prepare a 20 mM stock solution of CuSO₄ in water.

  • Copper(I) Bromide (0.1 M): Must be prepared fresh. Dissolve 1 mg of CuBr in 70 µl of a 3:1 DMSO/tert-Butanol solution.[3]

  • TBTA Ligand (0.1 M): Dissolve 54 mg of TBTA in 1 ml of a 3:1 DMSO/tert-Butanol solution. This solution can be stored at -20°C.[3]

  • Sodium Ascorbate (B8700270) (100 mM): Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

Labeling Protocol (using in situ Cu(I) generation from Cu(II))

This protocol is adapted for a generic biomolecule and utilizes the more common and stable CuSO₄.

  • In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified biomolecule solution.

    • A 2 to 10-fold molar excess of this compound stock solution.[3]

    • Reaction buffer to achieve the desired final reaction volume.

  • Prepare a premixed catalyst solution by combining the CuSO₄ stock and the THPTA/TBTA ligand stock. A 1:5 molar ratio of copper to ligand is recommended.[7]

  • Add the copper/ligand solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.[9]

  • Mix the reaction gently and incubate at room temperature (25°C) for 1-3 hours or at 40-45°C for 30 minutes.[3] Protect the reaction from light.

  • Monitor the reaction progress if possible (e.g., by chromatography).

Purification of the Labeled Conjugate
  • Separate the ATTO 390-labeled biomolecule from unreacted dye and catalyst components using gel permeation chromatography (e.g., a Sephadex G-25 column).[1]

  • For labeled oligonucleotides, precipitation with ethanol (B145695) can be an effective purification method.[3]

  • Collect the fractions containing the labeled conjugate.

  • Store the purified conjugate at -20°C, protected from light.[3] For protein conjugates in solution, 2 mM sodium azide can be added as a preservative for storage at 4°C.[1]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key processes involved in the copper-catalyzed click chemistry reaction with this compound.

CuAAC_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification A This compound Stock Solution Mix Combine Reactants & Catalyst A->Mix B Alkyne-Biomolecule Stock Solution B->Mix C Copper/Ligand Stock Solution C->Mix D Sodium Ascorbate Stock Solution D->Mix Incubate Incubate (RT or Elevated Temp) Mix->Incubate Purify Gel Filtration or Precipitation Incubate->Purify Product Purified ATTO 390 Labeled Biomolecule Purify->Product

Caption: Experimental workflow for CuAAC labeling.

CuAAC_Mechanism CuII Cu(II)SO4 CuI Cu(I) - Active Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Triazole ATTO 390-Triazole-Biomolecule CuI->Triazole Catalysis Alkyne Alkyne-Biomolecule Alkyne->Triazole Azide ATTO 390-Azide Azide->Triazole

Caption: Simplified CuAAC reaction pathway.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with ATTO 390

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful and widely used bioorthogonal chemistry technique for the specific labeling of biomolecules in complex biological systems. This copper-free click chemistry reaction offers high efficiency, selectivity, and biocompatibility, making it an invaluable tool for researchers in various fields, including cell biology, proteomics, and drug discovery. When combined with the bright and photostable fluorophore ATTO 390, SPAAC enables sensitive and robust visualization of target molecules.

ATTO 390 is a hydrophilic fluorescent label with a coumarin (B35378) structure, featuring a high fluorescence quantum yield and a large Stokes shift.[1][2] These properties make it an excellent choice for a wide range of fluorescence-based applications, including microscopy, flow cytometry, and high-throughput screening. This document provides detailed application notes and experimental protocols for utilizing ATTO 390 in SPAAC reactions for the labeling and visualization of biomolecules.

Data Presentation

Quantitative data for ATTO 390 and its derivatives relevant to SPAAC applications are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical and Spectroscopic Properties of ATTO 390 Derivatives

PropertyATTO 390 Azide (B81097)ATTO 390 DBCOReference(s)
Molecular Weight ( g/mol )543.66601.75[3]
Excitation Maximum (λex, nm)390390[1]
Emission Maximum (λem, nm)479475[1]
Molar Extinction Coefficient (εmax, M⁻¹cm⁻¹)2.4 x 10⁴2.4 x 10⁴[1]
Fluorescence Quantum Yield (Φf)0.900.90[1]
Fluorescence Lifetime (τfl, ns)5.05.0[1]
Recommended Laser Line (nm)405405[1]
SolubilityDMSO, DMF, AcetonitrileDMSO[3][4]

Table 2: Kinetic Data for SPAAC Reaction

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference(s)
DBCO-PEG4-acid and Azide-PEG4-acid2.1 ± 0.237°C in PBS, pH 7.4[5]
Various cyclooctynes and benzyl (B1604629) azide~0.6 - 1.0 (for DBCO)Room temperature[6][7]

Note: The second-order rate constant for the specific reaction between ATTO 390 DBCO and an azide has not been explicitly reported. The provided values for DBCO derivatives with other azides serve as a reasonable estimate for reaction kinetics.

Experimental Protocols

Protocol 1: General Labeling of Azide-Modified Biomolecules with ATTO 390 DBCO

This protocol provides a general procedure for labeling azide-modified proteins or oligonucleotides with ATTO 390 DBCO.

Materials:

  • Azide-modified biomolecule (e.g., protein, oligonucleotide)

  • ATTO 390 DBCO

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve ATTO 390 DBCO in anhydrous DMSO to a final concentration of 1-10 mM.

    • Dissolve the azide-modified biomolecule in PBS (pH 7.4) to a desired concentration (e.g., 1-10 mg/mL for proteins).

  • SPAAC Reaction:

    • Add a 2- to 4-fold molar excess of the ATTO 390 DBCO stock solution to the azide-modified biomolecule solution.[8]

    • The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid denaturation of proteins.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Purification of the Labeled Biomolecule:

    • Remove unreacted ATTO 390 DBCO by size-exclusion chromatography (e.g., a Sephadex G-25 column).

    • Equilibrate the column with PBS (pH 7.4).

    • Apply the reaction mixture to the column and elute with PBS.

    • The first colored fraction corresponds to the labeled biomolecule.

  • Characterization (Optional):

    • Confirm successful labeling by SDS-PAGE for proteins (observing a shift in molecular weight) or by UV-Vis spectroscopy.

Protocol 2: Live-Cell Imaging of Cell Surface Proteins using ATTO 390 Azide

This protocol describes the labeling of cell surface proteins that have been metabolically engineered to incorporate an alkyne-containing amino acid, followed by visualization with this compound. This approach can be adapted to study signaling pathways by labeling specific receptors like EGFR.

Materials:

  • Mammalian cells expressing the protein of interest with a genetically encoded alkyne-containing unnatural amino acid.

  • This compound

  • Anhydrous DMSO

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Metabolic Labeling:

    • Culture mammalian cells expressing the target protein with an alkyne-containing unnatural amino acid in the appropriate cell culture medium.

    • Follow established protocols for the incorporation of the unnatural amino acid.

  • Preparation of this compound Staining Solution:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in cell culture medium to a final concentration of 5-25 µM.

  • Cell Labeling:

    • Wash the cells twice with pre-warmed PBS.

    • Add the this compound staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three to four times with pre-warmed PBS to remove any unreacted dye.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for ATTO 390 (Excitation/Emission: ~390/479 nm).

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_labeling Labeling cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling of Cells (Incorporate Alkyne Amino Acid) Cell_Wash1 Wash Cells (PBS) Metabolic_Labeling->Cell_Wash1 ATTO390_Prep Prepare this compound Staining Solution Incubation Incubate Cells with This compound ATTO390_Prep->Incubation Cell_Wash1->Incubation Cell_Wash2 Wash Cells (PBS) Incubation->Cell_Wash2 Imaging Fluorescence Microscopy Cell_Wash2->Imaging

Caption: Experimental workflow for labeling cell surface proteins with this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR_Monomer EGFR (Monomer) - Alkyne Tagged EGF->EGFR_Monomer Binding & Dimerization EGFR_Dimer EGFR Dimer (ATTO 390 Labeled) EGFR_Monomer->EGFR_Dimer SPAAC with This compound Autophosphorylation Autophosphorylation EGFR_Dimer->Autophosphorylation Signaling_Cascade Downstream Signaling Cascade Autophosphorylation->Signaling_Cascade

Caption: Visualization of EGFR signaling using ATTO 390 SPAAC.

References

Step-by-step guide to labeling proteins with ATTO 390 azide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the covalent labeling of proteins with the fluorescent dye ATTO 390 azide (B81097). This is achieved through "click chemistry," a set of highly efficient and specific bioorthogonal reactions. Two primary methods are detailed: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These protocols are designed to be a comprehensive resource for researchers in life sciences and drug development.

ATTO 390 is a coumarin-based fluorescent dye known for its high fluorescence quantum yield, large Stokes shift, good photostability, and relatively low molecular weight.[1][2][3][4][5] These characteristics make it an excellent choice for various applications, including fluorescence microscopy, single-molecule detection, and flow cytometry. The azide modification on ATTO 390 allows for its specific conjugation to proteins that have been functionalized with an alkyne group.[1][2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for ATTO 390 azide and recommended starting conditions for protein labeling reactions.

Table 1: Optical and Physical Properties of this compound

PropertyValueReference
Excitation Wavelength (λex)390 nm[5]
Emission Wavelength (λem)476 nm[5]
Molar Extinction Coefficient (ε)24,000 M⁻¹cm⁻¹[5]
Fluorescence Quantum Yield (Φf)90%[5]
Molecular Weight543.66 g/mol [4]
SolubilityDMSO, DMF[3]

Table 2: Recommended Reaction Conditions for Protein Labeling with this compound

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Reference
Protein Concentration 1-5 mg/mL (or 10-100 µM)1-5 mg/mL (or 10-100 µM)[6][7]
This compound Concentration 1.5 to 10-fold molar excess over protein1.5 to 3-fold molar excess over strained alkyne[8][9]
Reaction Buffer Phosphate (B84403) buffer (e.g., PBS), pH 7.0-7.5Phosphate buffer (e.g., PBS), pH 7.4[6][8]
Reaction Temperature Room temperature (or 4°C for sensitive proteins)Room temperature (or 4°C to 37°C)[8][10][11]
Reaction Time 30 - 60 minutes1 - 12 hours[8][10][12]
Copper Source (CuAAC) 50 µM - 2 mM CuSO₄N/A[10][12]
Ligand (CuAAC) 5-fold molar excess over CuSO₄ (e.g., THPTA, BTTAA)N/A[10][12]
Reducing Agent (CuAAC) 2.5 mM - 100 mM Sodium Ascorbate (B8700270) (freshly prepared)N/A[7][10][12]
Strained Alkyne (SPAAC) N/Ae.g., DBCO, BCN functionalized protein[8][13]

Experimental Protocols

Here, we provide detailed step-by-step protocols for labeling alkyne-modified proteins with this compound using both CuAAC and SPAAC methods.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method utilizes a copper(I) catalyst to accelerate the reaction between the azide on ATTO 390 and a terminal alkyne on the protein.[14] Ligands such as THPTA or BTTAA are used to stabilize the copper(I) ion and protect the protein from oxidative damage.[9][10][12]

Materials:

  • Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.0-7.5). Avoid buffers containing chelators like EDTA.

  • This compound

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand solution (e.g., 100 mM THPTA or BTTAA in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, must be freshly prepared )

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.

    • Prepare stock solutions of CuSO₄, ligand, and sodium ascorbate as listed above.

  • Prepare Protein Solution:

    • Dissolve or dilute the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:

      • Alkyne-modified protein solution.

      • This compound stock solution to achieve the desired molar excess (start with a 3-fold molar excess).[9]

      • Ligand solution (to a final concentration of 5 times the copper concentration).

      • CuSO₄ solution (to a final concentration of 50 µM to 2 mM).[10][12]

      • Freshly prepared sodium ascorbate solution (to a final concentration of 2.5 mM to 100 mM).[10][12]

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C, which may require a longer incubation time.

  • Purification:

    • Remove the unreacted this compound and other reaction components by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored fraction to elute.

  • Storage:

    • Store the purified, labeled protein under conditions appropriate for the unlabeled protein, protected from light. For long-term storage, consider adding a preservative like sodium azide (if compatible with downstream applications) and storing at 4°C or in aliquots at -20°C or -80°C.[6]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method relies on the intrinsic reactivity of a strained alkyne (e.g., DBCO, BCN) on the protein with the azide group of ATTO 390.[13][15] The absence of a copper catalyst makes this method ideal for labeling proteins in living cells or in systems where copper is cytotoxic.[13][14]

Materials:

  • Strained alkyne-modified protein (e.g., DBCO- or BCN-functionalized) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.

  • Prepare Protein Solution:

    • Dissolve or dilute the strained alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reaction Assembly:

    • In a microcentrifuge tube, add the this compound stock solution to the protein solution to achieve a 1.5 to 3-fold molar excess.[8]

    • Mix gently by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction mixture for 1-12 hours at room temperature, protected from light.[8] The reaction time will depend on the specific strained alkyne and the concentrations of the reactants. The reaction can also be performed at 4°C or 37°C.[8][11]

  • Purification:

    • Purify the labeled protein from unreacted dye using size-exclusion chromatography as described in the CuAAC protocol.

  • Storage:

    • Store the purified, labeled protein under appropriate conditions, protected from light.[6]

Visualized Workflows

The following diagrams illustrate the experimental workflows for both CuAAC and SPAAC protein labeling.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Alk_Protein Alkyne-Modified Protein Mix Combine Reactants Alk_Protein->Mix ATTO_Azide This compound Stock Solution ATTO_Azide->Mix Reagents CuSO4, Ligand, Sodium Ascorbate Reagents->Mix Incubate Incubate (RT, 30-60 min) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Store Store Labeled Protein Purify->Store SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Alk_Protein Strained Alkyne- Modified Protein Mix Combine Protein and Dye Alk_Protein->Mix ATTO_Azide This compound Stock Solution ATTO_Azide->Mix Incubate Incubate (RT, 1-12 hours) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Store Store Labeled Protein Purify->Store

References

Application Notes and Protocols for Labeling Oligonucleotides and DNA with ATTO 390 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 390 is a fluorescent label belonging to the coumarin (B35378) dye family, recognized for its high fluorescence quantum yield, significant Stokes shift, good photostability, and low molecular weight.[1][2] These characteristics make it an excellent candidate for labeling oligonucleotides and DNA for various applications, including fluorescence in situ hybridization (FISH), real-time PCR, and super-resolution microscopy.[1][3] This document provides detailed application notes and protocols for the covalent labeling of oligonucleotides and DNA with ATTO 390 azide (B81097) using click chemistry.

ATTO 390 azide is designed for reaction with alkyne-modified oligonucleotides.[4] Click chemistry offers a highly efficient and specific method for bioconjugation.[5] This guide will cover two primary methods: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).

Physicochemical and Spectroscopic Properties of ATTO 390

A comprehensive understanding of the properties of ATTO 390 is crucial for experimental design and data interpretation.

PropertyValueReference
Molecular Weight (Free Acid) 368 g/mol [6]
Excitation Maximum (λex) 390 nm[6]
Emission Maximum (λem) 479 nm[6]
Molar Extinction Coefficient (εmax) 24,000 M⁻¹cm⁻¹[6]
Fluorescence Quantum Yield (Φ) 0.90[6]
Fluorescence Lifetime (τ) 5.0 ns[6]
Structure Coumarin-based[6][7]
Solubility Good in polar solvents (DMSO, DMF)[4]
Photostability High[3][7]

Experimental Protocols

This section details the protocols for labeling alkyne-modified oligonucleotides with this compound. Two primary methods are presented: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method utilizes a copper(I) catalyst to accelerate the reaction between the this compound and a terminal alkyne-modified oligonucleotide.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO) or a mixture of DMSO and t-BuOH

  • Nuclease-free water

  • Purification system (e.g., HPLC, gel filtration columns, or ethanol (B145695) precipitation reagents)

Experimental Workflow (CuAAC):

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Oligo Alkyne-Oligo Solution Mix Mix Oligo, Dye, Cu-Ligand, and Ascorbate Oligo->Mix Dye This compound Solution Dye->Mix Cu_Ligand Cu(II)-Ligand Solution Cu_Ligand->Mix Ascorbate Sodium Ascorbate Solution Ascorbate->Mix Incubate Incubate at RT or 37°C Mix->Incubate Purify Purify Labeled Oligo Incubate->Purify Analyze Analyze Purity and Yield Purify->Analyze

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.

  • Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

  • Prepare a 50 mM stock solution of TBTA or THPTA in DMSO or a 4:1 DMSO:t-BuOH mixture.

  • Freshly prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water.

  • In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified oligonucleotide (1-5 equivalents)

    • This compound (1 equivalent)

    • Premixed CuSO₄ and TBTA/THPTA solution (typically a 1:5 molar ratio of Cu:ligand) to a final copper concentration of 0.1-1 mM.

    • Sodium ascorbate to a final concentration of 1-5 mM.

  • Mix the reaction gently and incubate at room temperature or 37°C for 1-4 hours. The reaction can be accelerated by increasing the temperature to 40-45°C, which can reduce the reaction time to 30 minutes.[5]

  • Purify the labeled oligonucleotide using a suitable method (see Purification of Labeled Oligonucleotides section).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for applications where copper ions may be detrimental, such as in living cells. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), on the oligonucleotide to react with the this compound.

Materials:

  • DBCO-modified oligonucleotide

  • This compound

  • Anhydrous, amine-free Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-7.5)

  • Purification system (e.g., HPLC, gel filtration columns, or ethanol precipitation reagents)

Experimental Workflow (SPAAC):

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Oligo DBCO-Oligo Solution Mix Mix DBCO-Oligo and Dye Oligo->Mix Dye This compound Solution Dye->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Purify Labeled Oligo Incubate->Purify Analyze Analyze Purity and Yield Purify->Analyze

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dissolve the DBCO-modified oligonucleotide in an aqueous buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mM.

  • In a microcentrifuge tube, combine the DBCO-modified oligonucleotide (1 equivalent) with the this compound solution (1.5-3 equivalents). The final DMSO concentration should be kept below 20% to avoid precipitation of the oligonucleotide.[8]

  • Mix the reaction gently and incubate at room temperature for 2-4 hours, or overnight at 4°C.[8] Reaction times can vary depending on the specific DBCO derivative and azide concentration, with some reactions reaching completion in as little as 30-60 minutes.

  • Purify the labeled oligonucleotide using a suitable method (see Purification of Labeled Oligonucleotides section).

Purification of Labeled Oligonucleotides

Purification is a critical step to remove unreacted dye and oligonucleotide, which can interfere with downstream applications.

Purification MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on hydrophobicity (reversed-phase) or charge (ion-exchange).High resolution and purity.Requires specialized equipment; can be time-consuming.
Gel Filtration (Size-Exclusion Chromatography) Separation based on molecular size.Good for removing small molecules like free dye.May not efficiently separate unlabeled from labeled oligonucleotides of similar size.
Ethanol Precipitation Precipitation of nucleic acids in the presence of salt and cold ethanol.Simple and widely used.May not completely remove all unreacted dye; can result in sample loss.
Phase Extraction Partitioning of hydrophobic free dye into an organic solvent (e.g., n-butanol) while the hydrophilic labeled oligonucleotide remains in the aqueous phase.Rapid and cost-effective for hydrophobic dyes.Efficiency depends on the hydrophobicity of the dye.

Data Presentation

While specific quantitative data for this compound labeling efficiency is not extensively published, click chemistry reactions are generally known for their high efficiency, often achieving near-quantitative yields.[8] The following table provides expected outcomes and parameters to optimize.

Table 1: Reaction Parameters and Expected Efficiency for Oligonucleotide Labeling

ParameterCuAACSPAACExpected Efficiency
Oligonucleotide Modification Terminal AlkyneDBCO or other strained alkyne>90%
This compound:Oligo Ratio 1.5:1 to 5:11.5:1 to 3:1Higher ratios can drive the reaction to completion but may require more extensive purification.
Reaction Time 30 min - 4 hours30 min - 12 hoursMonitor reaction progress by HPLC or gel electrophoresis.
Reaction Temperature Room Temperature to 45°CRoom TemperatureHigher temperatures can increase the rate of CuAAC.
Catalyst (CuAAC) CuSO₄/TBTA or THPTAN/ALigand is crucial to prevent DNA damage.

Table 2: Storage and Stability of ATTO 390 Labeled Oligonucleotides

Storage ConditionFormExpected StabilityRecommendations
-20°C Lyophilized (dry)> 1 yearStore protected from light.[4]
-20°C In TE buffer (pH 7.5-8.0)At least 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[9][10]
4°C In TE buffer (pH 7.5-8.0)Up to 2 weeksFor short-term storage. Protect from light.[9][10]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inefficient click reaction.CuAAC: Ensure the freshness of the sodium ascorbate solution. Use a copper-stabilizing ligand (TBTA or THPTA). Increase the molar excess of this compound. Optimize reaction time and temperature. SPAAC: Ensure the integrity of the DBCO modification on the oligonucleotide. Increase the reaction time.
Degradation of oligonucleotide or dye.Store reagents properly and protect from light. Avoid repeated freeze-thaw cycles of stock solutions.
Multiple Peaks in HPLC Analysis Presence of unlabeled oligonucleotide, free dye, and labeled product.This is expected. Collect the peak corresponding to the labeled oligonucleotide.
Isomers of the dye.This is less common with ATTO dyes due to their rigid structure.[3]
Difficulty in Purification Incomplete removal of free dye.Ethanol Precipitation: Perform multiple precipitation steps. Gel Filtration: Use a column with an appropriate molecular weight cutoff. HPLC: Optimize the gradient for better separation.
Loss of Sample During Purification Adhesion to tubes or columns.Use low-binding microcentrifuge tubes. Pre-treat columns according to the manufacturer's instructions.

Applications of ATTO 390 Labeled Oligonucleotides

ATTO 390 labeled oligonucleotides are versatile tools in molecular biology and diagnostics.

  • Fluorescence In Situ Hybridization (FISH): The high brightness and photostability of ATTO 390 make it suitable for visualizing specific DNA or RNA sequences within cells.[3]

  • Real-Time PCR (qPCR): ATTO 390 can be used as a reporter fluorophore in dual-labeled probes for quantitative gene expression analysis.

  • Super-Resolution Microscopy: The photophysical properties of ATTO 390 are amenable to techniques like STED microscopy.[7]

  • Fluorescence Resonance Energy Transfer (FRET): ATTO 390 can serve as a donor or acceptor in FRET-based assays to study molecular interactions and conformational changes.

  • Flow Cytometry: Labeled oligonucleotides can be used as probes for the detection and quantification of specific cell populations.

Conclusion

Labeling oligonucleotides and DNA with this compound via click chemistry is a robust and efficient method for generating fluorescently labeled probes for a wide range of applications. By following the detailed protocols and considering the troubleshooting guidance provided, researchers can achieve high-quality labeled products for their specific experimental needs. The superior photophysical properties of ATTO 390 make it an excellent choice for demanding fluorescence-based assays.

References

ATTO 390 Azide for Fluorescent Labeling of RNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise labeling of RNA molecules with fluorescent dyes is a critical technique for elucidating their structure, function, localization, and dynamics within cellular environments. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bio-orthogonal method for attaching fluorescent probes to modified RNA.[1][2][3] This application note provides detailed protocols for the fluorescent labeling of RNA using ATTO 390 azide (B81097), a coumarin-based dye with excellent photophysical properties.[4][5][6]

ATTO 390 is characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability, making it an ideal candidate for various fluorescence-based applications, including microscopy, in situ hybridization (FISH), and single-molecule studies.[4][5][] The azide-modified form of ATTO 390 allows for its specific covalent attachment to RNA molecules that have been metabolically, enzymatically, or synthetically incorporated with an alkyne-containing nucleotide analog, such as 5-ethynyluridine (B57126) (5-EU).[2][8]

Properties of ATTO 390 Azide

Quantitative data for this compound is summarized in the table below, providing key photophysical and chemical properties for experimental design and data analysis.

PropertyValueReference
Excitation Wavelength (λex) 390 nm[9]
Emission Wavelength (λem) 476 nm[9]
Molar Extinction Coefficient (εmax) 2.4 x 10⁴ M⁻¹cm⁻¹[9]
Fluorescence Quantum Yield (ΦF) 90%[9]
Fluorescence Lifetime (τfl) 5.0 ns[9]
Molecular Weight 543.66 g/mol [3][4]
Correction Factor (CF₂₆₀) 0.46[9]
Correction Factor (CF₂₈₀) 0.09[9]

Experimental Protocols

This section provides a detailed methodology for the fluorescent labeling of alkyne-modified RNA with this compound using a copper-catalyzed click chemistry reaction.

Preparation of Alkyne-Modified RNA

Successful labeling begins with the incorporation of an alkyne-modified nucleoside into the RNA of interest. This can be achieved through various methods:

  • In Vitro Transcription: Incorporate 5-ethynyluridine triphosphate (5-EUTP) during in vitro transcription reactions using T7, T3, or SP6 RNA polymerase. The ratio of 5-EUTP to UTP can be optimized to control the labeling density.

  • Metabolic Labeling in Cells: Introduce 5-ethynyluridine (5-EU) to cell culture media, where it will be incorporated into newly synthesized RNA.[8][10]

  • Solid-Phase Synthesis: For synthetic oligonucleotides, an alkyne-modified phosphoramidite (B1245037) can be incorporated at specific positions during synthesis.

Following incorporation, the alkyne-modified RNA should be purified using standard methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or denaturing polyacrylamide gel electrophoresis (PAGE) to remove unincorporated nucleotides and enzymes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol is adapted for the labeling of 100 pmol of alkyne-modified RNA. The reaction volume and component concentrations can be scaled as needed.

Materials:

  • Alkyne-modified RNA (e.g., 5-EU incorporated)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate (B8700270)

  • Nuclease-free water

  • Reaction Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0)

Stock Solutions:

  • Alkyne-modified RNA: 10 µM in nuclease-free water or buffer.

  • This compound: 10 mM in anhydrous DMF or DMSO. Prepare fresh before use.

  • CuSO₄: 20 mM in nuclease-free water.

  • THPTA: 100 mM in nuclease-free water.

  • Sodium Ascorbate: 100 mM in nuclease-free water. Prepare fresh immediately before use, as it is prone to oxidation.

Protocol:

  • Prepare the RNA Mixture: In a nuclease-free microcentrifuge tube, combine:

    • 10 µL of 10 µM alkyne-modified RNA (100 pmol)

    • 5 µL of 100 mM sodium phosphate buffer (pH 7.0)

    • Nuclease-free water to a final volume of 40 µL.

  • Add this compound: Add 2 µL of 10 mM this compound solution (a 20-fold molar excess). Mix gently by pipetting.

  • Prepare the Catalyst Premix: In a separate tube, prepare the Cu(I)-THPTA catalyst by mixing:

    • 1 µL of 20 mM CuSO₄

    • 5 µL of 100 mM THPTA Vortex briefly and let it stand for 1-2 minutes.[1]

  • Add the Catalyst: Add 6 µL of the CuSO₄/THPTA premix to the RNA/azide mixture.

  • Initiate the Reaction: Add 2 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture to initiate the cycloaddition.[1] The final concentrations in a 50 µL reaction will be approximately:

    • RNA: 2 µM

    • This compound: 400 µM

    • CuSO₄: 0.4 mM

    • THPTA: 2 mM

    • Sodium Ascorbate: 4 mM

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light. For some substrates, gentle agitation may improve efficiency.

Purification of Labeled RNA

After the click reaction, it is crucial to remove the catalyst, excess dye, and other reaction components.

Ethanol Precipitation:

  • Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) to the reaction mixture.

  • Add 3 volumes of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge for 10 minutes at 4°C.

  • Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the labeled RNA in a suitable nuclease-free buffer or water.

For higher purity, especially for downstream applications sensitive to contaminants, size-exclusion chromatography (e.g., using G-25 spin columns) or HPLC purification can be employed.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Preparation of Alkyne-Modified RNA cluster_reaction 2. CuAAC Click Reaction cluster_purification 3. Purification cluster_product 4. Final Product in_vitro In Vitro Transcription (with 5-EUTP) metabolic Metabolic Labeling (with 5-EU) mix_rna_azide Combine Alkyne-RNA and this compound synthesis Solid-Phase Synthesis initiate_reaction Initiate with Sodium Ascorbate mix_rna_azide->initiate_reaction catalyst_premix Prepare CuSO4/THPTA Catalyst Premix catalyst_premix->initiate_reaction precipitation Ethanol Precipitation initiate_reaction->precipitation chromatography Column Chromatography (Optional) precipitation->chromatography final_product ATTO 390-Labeled RNA chromatography->final_product

Caption: Workflow for labeling RNA with this compound.

Click Chemistry Reaction Mechanism

click_chemistry_mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product alkyne_rna Alkyne-Modified RNA (R-C≡CH) labeled_rna Labeled RNA with Triazole Linkage alkyne_rna->labeled_rna atto_azide This compound (Dye-N₃) atto_azide->labeled_rna cu_ii CuSO₄ (Cu²⁺) cu_i Cu⁺ (Active Catalyst) cu_ii->cu_i Reduction na_ascorbate Sodium Ascorbate (Reductant) cu_i->labeled_rna Catalyzes

Caption: The CuAAC reaction mechanism for RNA labeling.

Applications

ATTO 390-labeled RNA can be utilized in a wide array of applications to study RNA biology:

  • Fluorescence Microscopy: Visualize the subcellular localization and trafficking of specific RNA molecules in fixed or living cells.

  • Fluorescence In Situ Hybridization (FISH): Detect and quantify RNA expression levels with high sensitivity and spatial resolution.

  • Single-Molecule FRET (smFRET): Investigate RNA conformational dynamics and interactions with other biomolecules by using ATTO 390 as a donor or acceptor fluorophore.

  • Flow Cytometry: Quantify RNA levels in individual cells within a heterogeneous population.

  • RNA-Protein Interaction Studies: Used in pull-down assays to identify and study RNA-binding proteins.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency RNA degradationUse nuclease-free reagents and sterile techniques. Include an RNase inhibitor in the reaction.
Inefficient click reactionEnsure the sodium ascorbate solution is freshly prepared. Optimize the concentration of copper and ligand. Increase reaction time or temperature (e.g., up to 37°C).
Inactive this compoundStore the dye protected from light and moisture. Use fresh aliquots.
RNA Degradation Presence of RNasesTreat all solutions with DEPC or use certified nuclease-free reagents. Wear gloves and use designated equipment.
High copper concentrationReduce the concentration of CuSO₄. Ensure a sufficient excess of the THPTA ligand to chelate the copper ions.
High Background Fluorescence Incomplete removal of excess dyeImprove the purification method. Perform a second ethanol precipitation or use a size-exclusion spin column.

References

Application Notes and Protocols for ATTO 390 Azide in STED Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ATTO 390 azide (B81097) for super-resolution imaging with Stimulated Emission Depletion (STED) microscopy. This document outlines the key photophysical properties of ATTO 390, detailed protocols for covalent labeling of biomolecules via Click Chemistry, and a complete workflow for sample preparation and STED imaging.

Introduction to ATTO 390 Azide for STED Microscopy

ATTO 390 is a fluorescent dye with a coumarin-based structure, characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability, making it a suitable candidate for STED microscopy.[1][2] Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[3] This highly specific and efficient ligation chemistry enables the precise labeling of target molecules such as proteins, DNA, and RNA for high-resolution imaging.[4] In STED microscopy, ATTO 390 can be effectively excited using a 405 nm laser and depleted with a 532 nm laser, enabling the acquisition of images with a resolution significantly below the diffraction limit of conventional light microscopy.[5]

Data Presentation

Photophysical Properties of ATTO 390
PropertyValueReference
Excitation Maximum (λ_abs_)390 nm[6]
Emission Maximum (λ_fl_)476 nm[6]
Molar Extinction Coefficient (ε_max_)2.4 x 10⁴ M⁻¹cm⁻¹[6]
Fluorescence Quantum Yield (η_fl_)90%[6]
Fluorescence Lifetime (τ_fl_)5.0 ns[6]
Molecular Weight543.66 g/mol
Recommended STED Microscopy Parameters for ATTO 390
ParameterWavelength/ValueReference
Excitation Laser405 nm[5]
Depletion (STED) Laser532 nm[5]
Achievable Resolution50-100 nm (general-purpose dyes)[7]

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Biomolecules with this compound via Click Chemistry

This protocol describes the general procedure for labeling alkyne-modified biomolecules (e.g., proteins, oligonucleotides) with this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(I) bromide (CuBr)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • DMSO/t-BuOH (3:1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.3 M Sodium Acetate (NaOAc) solution

  • Cold ethanol

  • Microcentrifuge tubes

Procedure:

  • Preparation of Stock Solutions:

    • This compound (Solution A): Dissolve 1.0 mg of this compound in an appropriate volume of anhydrous DMF or DMSO to obtain a 10 mM stock solution. Store protected from light and moisture at -20°C.

    • Alkyne-modified Biomolecule (Solution B): Dissolve the alkyne-modified biomolecule in an appropriate buffer (e.g., PBS) to a final concentration of 1-5 mg/mL.

    • TBTA (Solution C): Dissolve 54 mg of TBTA in 1 ml of DMSO/t-BuOH (3:1) to create a 0.1 M solution. This can be stored at -20°C.

    • CuBr (Solution D): Immediately before use, dissolve 1 mg of CuBr in 70 µl of DMSO/t-BuOH (3:1) to make a 0.1 M solution. This solution must be freshly prepared.

    • Click-Catalyst Solution (Solution E): Mix Solution C and Solution D in a 1:1 volume ratio immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule (e.g., 5 nmol) with a 2-10 fold molar excess of this compound stock solution.

    • Add freshly prepared Click-Catalyst Solution (Solution E) to the reaction mixture. The final concentration of the catalyst should be around 1-2 mM.

    • Incubate the reaction for 30-60 minutes at room temperature, or at 40-45°C for 30 minutes to accelerate the reaction.[3] Protect the reaction from light.

  • Purification of the Labeled Biomolecule:

    • For Oligonucleotides: Precipitate the labeled oligonucleotide by adding 100 µl of 0.3 M NaOAc solution followed by 1 ml of cold ethanol.[3] Centrifuge at high speed for at least 20 minutes.[3] Wash the pellet with cold ethanol.[3]

    • For Proteins: Purify the labeled protein using size exclusion chromatography (e.g., a desalting column) to remove unreacted dye and catalyst components.

Protocol 2: Sample Preparation for STED Microscopy of ATTO 390-Labeled Cells

This protocol outlines the steps for fixing, permeabilizing, and mounting cells labeled with ATTO 390 for STED imaging.

Materials:

  • Cells grown on No. 1.5H coverslips

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1-5% BSA in PBS with 0.1% Tween 20)

  • Mounting medium with a refractive index matching the immersion oil (e.g., 1.518)

Procedure:

  • Fixation:

    • Gently wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Alternatively, for some targets, fixation with ice-cold methanol (B129727) for 5-10 minutes at -20°C can be used.

  • Permeabilization (if required for intracellular targets):

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS.

    • Incubate the cells with blocking solution for at least 30 minutes at room temperature to reduce non-specific binding.

  • Labeling (if performing immunofluorescence with a secondary antibody conjugated to an alkyne):

    • Incubate with the primary antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the alkyne-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature.

    • Wash three times with PBS.

    • Perform the Click Chemistry reaction as described in Protocol 1.

  • Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslip onto a microscope slide using a mounting medium with a refractive index of 1.518.

    • Seal the coverslip with nail polish or a suitable sealant to prevent drying and movement.

Mandatory Visualizations

STED_Microscopy_Principle cluster_excitation Excitation cluster_emission Fluorescence & Depletion S0 S0 S1 S1 S0->S1 Excitation (e.g., 405 nm) S1_fluo S1 S1_sted S1 S0_fluo S0 S1_fluo->S0_fluo Fluorescence (e.g., 476 nm) S0_sted S0 S1_sted->S0_sted Stimulated Emission (STED Laser, e.g., 532 nm)

Caption: Principle of Stimulated Emission Depletion (STED) microscopy.

Experimental_Workflow cluster_labeling Biomolecule Labeling cluster_sample_prep Sample Preparation cluster_imaging STED Imaging & Analysis alkyne_biomolecule Alkyne-Modified Biomolecule click_reaction Click Chemistry (CuAAC) alkyne_biomolecule->click_reaction atto_azide This compound atto_azide->click_reaction labeled_biomolecule ATTO 390-Labeled Biomolecule click_reaction->labeled_biomolecule purification Purification labeled_biomolecule->purification blocking Blocking (e.g., BSA) purification->blocking Introduce labeled probe to sample cell_culture Cell Culture on Coverslips fixation Fixation (e.g., PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization permeabilization->blocking mounting Mounting blocking->mounting sted_microscope STED Microscope Setup (405 nm Exc, 532 nm STED) mounting->sted_microscope image_acquisition Image Acquisition sted_microscope->image_acquisition image_analysis Image Analysis (Resolution Measurement) image_acquisition->image_analysis

Caption: Experimental workflow for STED microscopy using this compound.

References

ATTO 390 Azide: Application Notes and Protocols for Super-Resolution Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ATTO 390 azide (B81097), a versatile fluorescent probe, and its applications in super-resolution imaging. Detailed protocols for cellular labeling via click chemistry and subsequent imaging using various super-resolution techniques are provided to guide researchers in achieving high-quality, high-resolution images for a deeper understanding of cellular structures and processes.

Introduction to ATTO 390 Azide

ATTO 390 is a fluorescent label belonging to the coumarin (B35378) dye family.[1][2][3] Its key characteristics make it a valuable tool for fluorescence microscopy, particularly in the realm of super-resolution imaging. The azide modification allows for its efficient and specific incorporation into biological molecules through "click chemistry," a bioorthogonal ligation reaction.[3][4]

Key Features of ATTO 390:

  • High Fluorescence Quantum Yield: ATTO 390 exhibits a high quantum yield, resulting in bright fluorescent signals.[1][2][5][6]

  • Large Stokes Shift: A significant separation between its excitation and emission maxima (a large Stokes shift) minimizes self-quenching and simplifies multicolor imaging setups.[1][2][5]

  • Good Photostability: The dye demonstrates good resistance to photobleaching, enabling longer imaging times required for super-resolution techniques.[1][2][5]

  • Low Molecular Weight: Its small size minimizes potential steric hindrance and perturbation of the labeled biomolecule's function.[1][2][5]

  • Click Chemistry Compatibility: The azide group facilitates covalent labeling of alkyne-modified biomolecules with high specificity and efficiency.[4]

Quantitative Data

The photophysical properties of ATTO 390 are summarized in the table below, providing essential data for designing and executing super-resolution imaging experiments.

PropertyValueReference(s)
Excitation Maximum (λex)390 nm[5]
Emission Maximum (λem)476 nm[5]
Molar Extinction Coefficient (ε)2.4 x 10⁴ M⁻¹cm⁻¹[5]
Fluorescence Quantum Yield (Φ)0.90[5]
Fluorescence Lifetime (τ)5.0 ns[5]
Molecular Weight (Azide form)543.66 g/mol

Super-Resolution Imaging Applications and Protocols

This compound is particularly well-suited for super-resolution imaging techniques that rely on the precise localization of single fluorophores or the controlled switching of their fluorescence states. Its application in Stimulated Emission Depletion (STED) microscopy has been experimentally demonstrated.[6] While specific protocols for Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) using this compound are not extensively documented, its photophysical properties suggest its potential for these techniques. The following sections provide detailed protocols for labeling and imaging.

Click Chemistry Labeling of Cellular Targets

This protocol describes the general workflow for labeling alkyne-modified biomolecules within cells with this compound. This method can be adapted for various targets, such as proteins, nucleic acids, and glycans, by incorporating the corresponding alkyne-modified precursors.

Experimental Workflow for Click Chemistry Labeling

Caption: Workflow for labeling cellular targets with this compound via click chemistry.

Materials:

  • Alkyne-modified metabolic precursor (e.g., L-Azidohomoalanine (AHA) for proteins, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Mounting medium

Protocol:

  • Metabolic Labeling:

    • Culture cells of interest to the desired confluency.

    • Replace the culture medium with a medium containing the alkyne-modified metabolic precursor at an optimized concentration.

    • Incubate the cells for a sufficient period to allow for the incorporation of the precursor into the target biomolecules. This time will vary depending on the cell type and the specific metabolic pathway.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following in order:

      • PBS

      • This compound (final concentration 1-10 µM)

      • Copper(II) sulfate (final concentration 0.1-1 mM)

      • THPTA (final concentration 0.5-5 mM)

      • Sodium ascorbate (B8700270) (freshly prepared, final concentration 1-10 mM)

    • Aspirate the blocking solution and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS to remove unreacted components.

  • Sample Mounting:

    • Mount the coverslip with an appropriate mounting medium for super-resolution imaging.

Stimulated Emission Depletion (STED) Microscopy

ATTO 390 has been successfully used for STED microscopy.[6] Its large Stokes shift is advantageous for this technique.

Signaling Pathway for STED Microscopy

G S0 S0 S1 S1 S0->S1 Excitation (390 nm) S1->S0 Fluorescence (476 nm) S1->S0 Stimulated Emission (STED beam, e.g., 532 nm)

Caption: Jablonski diagram illustrating the principle of STED microscopy with ATTO 390.

Instrumentation and Imaging Parameters:

  • Excitation Laser: A laser line around 390 nm (e.g., 405 nm diode laser) is suitable for exciting ATTO 390.[6]

  • STED Laser: A depletion laser with a wavelength in the emission tail of ATTO 390, such as a 532 nm or 592 nm laser, can be used.[6] The STED laser should be shaped into a doughnut-like pattern at the focal plane.

  • Detection: A detector with a spectral window centered around 476 nm should be used to collect the fluorescence signal.

  • Imaging Medium: Use an imaging medium with a refractive index matching that of the immersion oil to minimize optical aberrations.

Protocol:

  • Prepare the this compound-labeled sample as described in section 3.1.

  • Mount the sample on the STED microscope.

  • Locate the region of interest using conventional confocal imaging with the 405 nm laser.

  • Activate the STED laser and adjust its power to achieve the desired resolution enhancement. The optimal STED laser power will need to be determined empirically to balance resolution improvement and photobleaching.

  • Acquire STED images by scanning the co-aligned excitation and STED laser beams across the sample.

Stochastic Optical Reconstruction Microscopy (STORM)

Experimental Workflow for STORM Imaging

G A Labeled Sample in Photoswitching Buffer B High-Power Excitation (e.g., 405 nm) A->B C Drive most fluorophores to a dark state B->C D Low-Power Activation (e.g., UV laser) C->D E Stochastic reactivation of a subset of fluorophores D->E F Image and Localize Single Molecules E->F Thousands of frames G Repeat Cycles F->G Thousands of frames G->E H Reconstruct Super-Resolution Image G->H

Caption: Conceptual workflow for STORM imaging using a photoswitchable fluorophore like ATTO 390.

Materials:

  • This compound-labeled cells

  • STORM imaging buffer (e.g., containing an oxygen scavenging system like glucose oxidase and catalase, and a thiol like β-mercaptoethanol or MEA)

Protocol:

  • Prepare the this compound-labeled sample as described in section 3.1.

  • Prepare a fresh STORM imaging buffer. A common recipe includes:

    • Buffer (e.g., 50 mM Tris-HCl, 10 mM NaCl, pH 8.0)

    • 10% (w/v) glucose

    • Glucose oxidase (e.g., 0.5 mg/mL)

    • Catalase (e.g., 40 µg/mL)

    • Thiol (e.g., 10-100 mM β-mercaptoethanol or MEA). The optimal thiol and its concentration should be determined experimentally.

  • Replace the storage buffer of the sample with the freshly prepared STORM imaging buffer.

  • Mount the sample on a microscope equipped for STORM imaging (e.g., TIRF or epi-fluorescence with a high NA objective).

  • Illuminate the sample with a high-power 405 nm laser to drive most of the ATTO 390 molecules into a long-lived dark state.

  • Use a low-power UV laser (e.g., 405 nm at a much lower intensity) to photo-activate a sparse subset of fluorophores back to the fluorescent state in each frame.

  • Acquire a time-lapse series of thousands of images, capturing the fluorescence of individual, well-separated molecules.

  • Process the acquired image series using a localization software to determine the precise coordinates of each detected single-molecule event.

  • Reconstruct the final super-resolution image from the accumulated localization data.

Applications in Drug Development

The ability to visualize cellular structures and processes at the nanoscale using this compound opens up numerous possibilities in drug development:

  • Target Identification and Validation: Super-resolution imaging can be used to study the subcellular localization and interaction of drug targets with high precision.

  • Mechanism of Action Studies: Researchers can visualize the effects of a drug on cellular structures, such as the cytoskeleton, organelles, or protein complexes.

  • Drug Delivery and Uptake: By labeling a drug carrier with this compound, its uptake, trafficking, and final destination within the cell can be tracked at the nanoscale.

  • High-Content Screening: While super-resolution imaging is typically low-throughput, advances in instrumentation are enabling higher-content screening, where the detailed cellular effects of multiple compounds can be assessed.

Conclusion

This compound is a powerful fluorescent probe for super-resolution imaging. Its favorable photophysical properties, combined with the specificity of click chemistry labeling, enable researchers to visualize cellular structures with unprecedented detail. The protocols provided here serve as a starting point for utilizing this compound in STED, and with optimization, potentially in STORM and PALM, to advance our understanding of cell biology and accelerate drug discovery.

References

Application Notes and Protocols for Flow Cytometry using ATTO 390 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of proliferating cells using flow cytometry, employing ATTO 390 azide (B81097) in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This method offers a robust and highly specific alternative to traditional proliferation assays, such as BrdU staining.

Principle

The protocol is based on the incorporation of a thymidine (B127349) analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into the DNA of actively dividing cells.[1] EdU contains an alkyne group that serves as a handle for the subsequent covalent reaction with an azide-functionalized fluorescent dye. ATTO 390 azide is a fluorescent probe with an azide moiety that reacts with the alkyne group of incorporated EdU in the presence of a copper(I) catalyst.[2][3][4] This "click" reaction forms a stable triazole linkage, resulting in highly specific and efficient labeling of cells in the S-phase of the cell cycle.[1] The labeled cells can then be readily detected and quantified by flow cytometry.

ATTO 390 is a coumarin-based dye with a high fluorescence quantum yield and good photostability.[5][6] Its excitation and emission maxima are approximately 390 nm and 476 nm, respectively, making it suitable for excitation by a violet laser.[5][7]

Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials
  • Cells of interest

  • Cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 or saponin-based buffer in PBS)

  • Click reaction buffer components:

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., Sodium Ascorbate)

    • Copper(I)-stabilizing ligand (e.g., THPTA) is recommended to improve reaction efficiency and reduce cell damage.[8][9]

  • DNA staining dye (optional, for cell cycle analysis, e.g., DAPI, Propidium Iodide)

  • Flow cytometer with a violet laser (e.g., 405 nm)

Procedure

1. Cell Culture and EdU Labeling

  • Seed cells at an appropriate density in a culture plate and allow them to attach overnight.

  • Add EdU to the culture medium to a final concentration of 10-50 µM.

  • Incubate the cells for a period that allows for sufficient incorporation of EdU into the DNA (e.g., 1-2 hours, but can be varied depending on the cell cycle length).

  • Harvest the cells using standard methods (e.g., trypsinization).

  • Wash the cells once with 1% BSA in PBS.

2. Fixation and Permeabilization

  • Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 15 minutes at room temperature, protected from light.

  • Wash the cells twice with 1% BSA in PBS.

  • Resuspend the cell pellet in 100 µL of permeabilization buffer and incubate for 15-20 minutes at room temperature.

3. Click Reaction

  • Prepare the click reaction cocktail immediately before use. For a single sample, mix the following components in order:

    • PBS

    • Copper(II) Sulfate (CuSO₄)

    • This compound

    • Reducing Agent (e.g., Sodium Ascorbate)

  • Wash the permeabilized cells once with PBS.

  • Resuspend the cell pellet in the click reaction cocktail.

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the cells once with permeabilization buffer.

4. DNA Staining (Optional)

  • If cell cycle analysis is desired, resuspend the cells in a solution containing a DNA staining dye (e.g., DAPI or Propidium Iodide) according to the manufacturer's instructions.

  • Incubate for 15-30 minutes at room temperature in the dark.

5. Flow Cytometry Analysis

  • Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., 1% BSA in PBS).

  • Analyze the samples on a flow cytometer equipped with a violet laser for excitation of ATTO 390 (around 405 nm) and the appropriate emission filter (around 450/50 nm).[7]

  • If a DNA stain was used, use the appropriate laser and filter for its detection.

Data Presentation

Table 1: Quantitative Parameters for Flow Cytometry Protocol using this compound

ParameterRecommended Range/ValueNotes
EdU Labeling
EdU Concentration10 - 50 µMOptimize for your cell type and desired labeling intensity.
Incubation Time30 minutes - 24 hoursDependent on the cell cycle length and experimental goals.
Cell Preparation
Cell Density1 x 10⁶ cells/mLAdjust as needed for your instrument.
Click Reaction Components
This compound1 - 10 µMTitrate to find the optimal signal-to-noise ratio.
Copper(II) Sulfate (CuSO₄)1 - 2 mM
Sodium Ascorbate10 - 50 mMShould be prepared fresh.
Incubation Times
Fixation15 minutes
Permeabilization15 - 20 minutes
Click Reaction30 minutes
Flow Cytometer Settings
Excitation Laser~405 nm (Violet)
Emission Filter~450/50 nm Bandpass

Mandatory Visualization

G cluster_0 Cell Preparation and Labeling cluster_1 Staining Procedure cluster_2 Analysis cell_culture 1. Cell Culture edu_labeling 2. EdU Incubation (Incorporate Alkyne) cell_culture->edu_labeling harvest 3. Harvest and Wash Cells edu_labeling->harvest fixation 4. Fixation harvest->fixation permeabilization 5. Permeabilization fixation->permeabilization click_reaction 6. Click Reaction with This compound permeabilization->click_reaction dna_stain 7. DNA Staining (Optional) click_reaction->dna_stain flow_cytometry 8. Flow Cytometry Analysis dna_stain->flow_cytometry

Caption: Experimental workflow for labeling proliferating cells.

G cluster_cell_cycle Cell Cycle cluster_labeling Labeling Principle G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 EdU EdU (Alkyne) S->EdU M M Phase (Mitosis) G2->M M->G1 DNA Newly Synthesized DNA EdU->DNA Incorporation Labeled_DNA Labeled DNA ATTO390 This compound ATTO390->Labeled_DNA Click Reaction

Caption: Cell cycle and EdU incorporation for fluorescent labeling.

References

ATTO 390 Azide for Fluorescence In Situ Hybridization (FISH): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 390 azide (B81097) in Fluorescence In Situ Hybridization (FISH) applications. ATTO 390 is a fluorescent label belonging to the coumarin (B35378) dye family, offering high fluorescence quantum yield, a large Stokes shift, and good photostability, making it an excellent candidate for sensitive detection in life sciences.[1][2][3][4] Its azide modification allows for efficient labeling of alkyne-modified biomolecules, such as DNA or RNA probes, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][5]

Data Presentation: Properties of ATTO 390

The spectral and physical properties of ATTO 390 are summarized in the table below for easy reference. These characteristics make it suitable for various fluorescence microscopy applications, including FISH.

PropertyValueReference
Excitation Maximum (λabs)390 nm[3][4][6]
Emission Maximum (λfl)476 nm[3][4]
Molar Extinction Coefficient (εmax)2.4 x 10⁴ M⁻¹cm⁻¹[3][4][6]
Fluorescence Quantum Yield (ηfl)90%[3][4][6]
Fluorescence Lifetime (τfl)5.0 ns[3][4][6]
Molecular Weight543.66 g/mol [2]
Recommended Storage-20°C, protected from moisture and light[1][2][5]

Experimental Protocols

This section details the key experimental procedures for utilizing ATTO 390 azide in FISH, from probe labeling to imaging.

Protocol 1: Labeling of Alkyne-Modified Oligonucleotide Probes with this compound via Click Chemistry

This protocol describes the covalent attachment of this compound to an alkyne-modified oligonucleotide probe.

Materials:

  • Alkyne-modified oligonucleotide probe

  • This compound

  • Anhydrous, amine-free Dimethylsulfoxide (DMSO)

  • 2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • 5 mM Ascorbic acid solution (freshly prepared)

  • 10 mM Copper(II)-TBTA stock solution in 55% DMSO

  • Nuclease-free water

  • Acetone, pre-chilled to -20°C

  • Ethanol (70%), pre-chilled to -20°C

Procedure:

  • Probe and Dye Preparation:

    • Dissolve the alkyne-modified oligonucleotide probe in nuclease-free water to a final concentration of 20-200 µM.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified oligonucleotide solution

      • 2M TEAA buffer to a final concentration of 0.2 M

      • DMSO to a final volume of 50%

      • This compound stock solution to a final concentration 1.5 times that of the oligonucleotide.

    • Vortex the mixture thoroughly.

  • Catalyst Addition:

    • Add the required volume of 5 mM ascorbic acid solution to the reaction mixture and vortex briefly.

    • Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds.

    • Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

    • Flush the tube with inert gas again before capping tightly.

    • Vortex the mixture thoroughly.

  • Incubation:

    • Incubate the reaction at room temperature overnight or for at least 2-4 hours. For a faster reaction, incubate at 40-45°C for 30-60 minutes.[5]

  • Purification of the Labeled Probe:

    • Precipitate the labeled oligonucleotide by adding at least 4 volumes of cold acetone.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Carefully discard the supernatant.

    • Wash the pellet with cold 70% ethanol.

    • Centrifuge again at 10,000 rpm for 10 minutes.

    • Discard the supernatant and air-dry the pellet.

    • Resuspend the purified ATTO 390-labeled probe in a suitable buffer (e.g., TE buffer) and store at -20°C, protected from light.

Protocol 2: Fluorescence In Situ Hybridization (FISH) using ATTO 390-Labeled Probes

This is a general protocol for FISH on adherent cells and can be adapted for tissue sections.

Materials:

  • ATTO 390-labeled DNA/RNA probe

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

  • 20x Saline-Sodium Citrate (SSC) buffer

  • DAPI (4',6-diamidino-2-phenylindole) for counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Wash cells on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Hybridization:

    • Prepare the hybridization solution containing the ATTO 390-labeled probe at the desired concentration (typically 1-10 ng/µL).

    • Denature the probe by heating it at 80°C for 5 minutes, then immediately place on ice.[7]

    • Apply the hybridization mixture to the coverslip.

    • Place the coverslip cell-side down on a microscope slide.

    • Seal the edges of the coverslip with rubber cement to prevent drying.

    • Denature the cellular DNA and the probe together by placing the slide on a heat block at 75-80°C for 5-10 minutes.

    • Transfer the slide to a humidified chamber and incubate at 37°C overnight.[7]

  • Post-Hybridization Washes:

    • Carefully remove the rubber cement and coverslip.

    • Wash the slides in 2x SSC with 0.1% Tween-20 at 42°C for 5 minutes.

    • Wash in 1x SSC at 65°C for 5 minutes.

    • Wash in 0.5x SSC at 65°C for 5 minutes.

    • Wash briefly in PBS at room temperature.

  • Counterstaining and Mounting:

    • Stain the nuclei with DAPI solution for 5 minutes at room temperature.

    • Wash briefly with PBS.

    • Mount the coverslip on a microscope slide using an antifade mounting medium.

  • Imaging:

    • Visualize the ATTO 390 signal using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI/FITC/TRITC). ATTO 390 can be excited efficiently in the range of 360-410 nm.[3]

Visualizations

Click Chemistry Labeling of a FISH Probe

Click_Chemistry cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product probe Alkyne-Modified Oligonucleotide Probe labeled_probe ATTO 390-Labeled FISH Probe probe->labeled_probe Covalent Bond Formation (Triazole Linkage) atto This compound atto->labeled_probe catalyst Cu(I) Catalyst (from Cu(II)-TBTA + Ascorbic Acid) catalyst:s->probe:n Catalyzes Reaction

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry).

Experimental Workflow for ATTO 390-Based FISH

FISH_Workflow cluster_prep Probe Preparation cluster_fish FISH Procedure cluster_analysis Analysis A Alkyne-Modified Oligonucleotide Probe Synthesis B Click Chemistry Labeling with this compound A->B C Purification of Labeled Probe B->C E Hybridization of Labeled Probe to Target C->E D Cell/Tissue Preparation (Fixation & Permeabilization) D->E F Post-Hybridization Washes E->F G Counterstaining (e.g., DAPI) F->G H Mounting G->H I Fluorescence Microscopy Imaging H->I

Caption: Workflow for Fluorescence In Situ Hybridization (FISH).

References

Live-Cell Imaging with ATTO 390 Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 390 azide (B81097) in live-cell imaging applications. ATTO 390 is a fluorescent label belonging to the coumarin (B35378) dye family, known for its high fluorescence quantum yield, large Stokes shift, and good photostability, making it an excellent choice for various fluorescence microscopy techniques.[1][2] The azide moiety enables its use in bioorthogonal "Click Chemistry" reactions, allowing for the specific labeling of biomolecules within a living cellular environment.[3][4]

Introduction to ATTO 390 Azide and Click Chemistry

ATTO 390 is a hydrophilic fluorescent dye that can be efficiently excited by common light sources such as a mercury arc lamp (365 nm and 405 nm lines).[1][2] Its azide functional group allows for covalent attachment to alkyne-modified biomolecules through two primary types of "Click Chemistry" reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins azides and terminal alkynes to form a stable triazole linkage. While widely used, the copper catalyst can be toxic to living cells, necessitating careful optimization and the use of copper-chelating ligands to minimize cytotoxicity.[5][6][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes strained cyclooctyne (B158145) derivatives (e.g., DBCO, BCN). The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly at physiological temperatures without the need for a toxic catalyst, making it highly suitable for live-cell imaging.[3][5]

The high selectivity and biocompatibility of click chemistry reactions enable the specific labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, within their native cellular context.[8][9]

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 543.66 g/mol
Appearance Solid[3]
Solubility DMSO, DMF[3][4]
Absorption Maximum (λabs) 390 nm[1][8]
Emission Maximum (λem) 476 nm[1][8]
Molar Extinction Coefficient (εmax) 2.4 x 104 M-1cm-1[1][8]
Fluorescence Quantum Yield (ηfl) 90%[1]
Fluorescence Lifetime (τfl) 5.0 ns[1]
Storage Conditions -20°C, protect from light and moisture[8]

Experimental Protocols

This section provides detailed protocols for labeling biomolecules in live cells using this compound. The general workflow involves two main steps: the introduction of an alkyne-modified precursor into the cells, followed by the click chemistry reaction with this compound.

General Workflow for Live-Cell Labeling

The following diagram illustrates the overall experimental workflow for live-cell imaging with this compound.

Live_Cell_Labeling_Workflow Experimental Workflow for Live-Cell Imaging cluster_cell_culture Cell Culture & Metabolic Labeling cluster_click_reaction Click Chemistry Labeling cluster_imaging Imaging cell_prep 1. Cell Seeding & Culture metabolic_labeling 2. Introduction of Alkyne-Modified Precursor (e.g., amino acid, sugar) cell_prep->metabolic_labeling wash1 3. Wash to Remove Excess Precursor metabolic_labeling->wash1 click_reagents 4. Addition of this compound & Catalyst (if CuAAC) or Strained Alkyne (if SPAAC) wash1->click_reagents incubation 5. Incubation click_reagents->incubation wash2 6. Wash to Remove Unreacted Dye incubation->wash2 imaging 7. Live-Cell Fluorescence Microscopy wash2->imaging

Caption: General workflow for live-cell labeling with this compound.

Protocol 1: Metabolic Labeling of Nascent Proteins and SPAAC Ligation

This protocol describes the labeling of newly synthesized proteins using an alkyne-containing amino acid analogue followed by a copper-free click reaction.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Methionine-free medium

  • L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG) (alkyne-containing methionine analogues)

  • This compound

  • DBCO-functionalized crosslinker (if needed for indirect labeling)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS), if endpoint analysis is desired

  • Fluorescence microscope with appropriate filter sets for ATTO 390 (Excitation: ~390 nm, Emission: ~475 nm)

Procedure:

  • Cell Preparation:

    • Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Metabolic Labeling:

    • Aspirate the complete medium and wash the cells once with warm PBS.

    • Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.

    • Replace the starvation medium with methionine-free medium supplemented with 25-50 µM HPG (or AHA if using an alkyne-functionalized dye).

    • Incubate for the desired period (e.g., 1-4 hours) to allow for incorporation of the alkyne-containing amino acid into newly synthesized proteins.

  • Washing:

    • Aspirate the labeling medium and wash the cells three times with warm PBS to remove unincorporated HPG.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Prepare a 1-10 µM solution of this compound in complete cell culture medium or PBS.

    • Add the this compound solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Final Washes and Imaging:

    • Aspirate the labeling solution and wash the cells three times with warm PBS.

    • Replace the PBS with fresh, pre-warmed complete cell culture medium.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for ATTO 390.

Protocol 2: Labeling of Cell Surface Glycans via CuAAC

This protocol details the labeling of cell surface glycans using an alkyne-modified sugar and a copper-catalyzed click reaction. This method is suitable for labeling the exterior of living cells.[6][7]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • ATTO 390 alkyne (note: for this protocol, an alkyne-modified dye is used with an azide-modified sugar)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Aminoguanidine (B1677879)

Procedure:

  • Metabolic Labeling of Cell Surface Glycans:

    • Culture cells in complete medium supplemented with 25-50 µM Ac4ManNAz for 1-3 days to allow for metabolic incorporation of the azide-modified sugar into cell surface glycans.

  • Preparation of Click Reaction Mix:

    • Important: Prepare the reaction mixture fresh and keep it on ice.

    • In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:5 molar ratio in cold DPBS.

    • Add the alkyne-functionalized ATTO 390 dye to a final concentration of 10-50 µM.

    • Add aminoguanidine to a final concentration of 1 mM.

    • Immediately before adding to the cells, add freshly prepared sodium ascorbate to a final concentration of 2.5 mM.

    • Gently mix and incubate on ice for 10 minutes.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Wash the Ac4ManNAz-treated cells twice with cold DPBS.

    • Add the prepared click reaction mixture to the cells.

    • Incubate for 5-15 minutes at 4°C or room temperature, protected from light.

  • Washing and Imaging:

    • Aspirate the reaction mixture and wash the cells three times with cold DPBS.

    • Add fresh, pre-warmed complete cell culture medium.

    • Image the cells immediately using a fluorescence microscope.

Signaling Pathways and Applications

This compound can be used to visualize a variety of cellular processes. The choice of the alkyne-modified precursor will determine the biological pathway or molecule being investigated.

Cellular_Applications Applications of this compound in Live-Cell Imaging cluster_precursors Alkyne-Modified Precursors cluster_processes Cellular Processes Visualized amino_acid Alkyne Amino Acids (e.g., HPG) protein_synthesis Nascent Protein Synthesis amino_acid->protein_synthesis sugar Alkyne Sugars (e.g., Ac4ManNAc-alkyne) glycosylation Glycan Dynamics sugar->glycosylation lipid Alkyne Fatty Acids lipid_mod Lipid Trafficking & Modification lipid->lipid_mod nucleoside Alkyne Nucleosides (e.g., EdU) dna_rep DNA Replication nucleoside->dna_rep atto390 This compound + Click Chemistry protein_synthesis->atto390 glycosylation->atto390 lipid_mod->atto390 dna_rep->atto390 imaging imaging atto390->imaging Fluorescence Imaging

Caption: Cellular applications of this compound labeling.

Troubleshooting and Considerations

  • Cytotoxicity: When using CuAAC for live-cell imaging, it is crucial to minimize copper-induced toxicity. Use a copper-chelating ligand like THPTA, keep the copper concentration low, and limit the incubation time. For sensitive applications, SPAAC is the recommended method.[5][6]

  • Background Fluorescence: Incomplete removal of unreacted this compound can lead to high background fluorescence. Ensure thorough washing steps after the click reaction.

  • Low Signal: If the fluorescence signal is weak, consider increasing the concentration of the alkyne-modified precursor, extending the metabolic labeling time, or optimizing the click reaction conditions (e.g., reagent concentrations, incubation time).

  • Phototoxicity: ATTO 390 is excited by near-UV light, which can be damaging to cells over long exposure times. Use the lowest possible excitation power and exposure times during imaging.

  • Storage and Handling: this compound is sensitive to light and moisture. Store it at -20°C and protect it from light.[8] Allow the vial to warm to room temperature before opening to prevent condensation.[4] Prepare solutions of the dye fresh for each experiment.[4]

References

Application Notes and Protocols for Single-Molecule Imaging with ATTO 390 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ATTO 390 azide (B81097) for single-molecule imaging applications. This document outlines the key characteristics of the dye, detailed protocols for biomolecule labeling via click chemistry, and specific methodologies for single-molecule fluorescence resonance energy transfer (smFRET), single-particle tracking (SPT), and super-resolution microscopy (dSTORM).

Introduction to ATTO 390 Azide

ATTO 390 is a fluorescent label with a coumarin-based structure, making it a valuable tool for life science research, particularly in the labeling of DNA, RNA, and proteins.[1][2][3] Its key features include a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight.[1][2][3][4][5] These characteristics make it highly suitable for high-sensitivity detection, including single-molecule applications.[2] The azide modification allows for its covalent attachment to alkyne-modified biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2]

Key Advantages for Single-Molecule Imaging

  • High Brightness: A high extinction coefficient and quantum yield contribute to a strong fluorescence signal, essential for detecting individual molecules.[2]

  • Large Stokes Shift: The significant separation between the absorption and emission maxima minimizes self-quenching and simplifies fluorescence detection.[1][2][3][4]

  • Good Photostability: The dye's resistance to photobleaching allows for longer observation times in single-molecule experiments.[1][2][3][4]

  • Specific Labeling: The azide group enables highly specific and efficient labeling of alkyne-modified biomolecules via click chemistry, minimizing off-target labeling.[1][2]

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the tables below for easy reference.

Table 1: Photophysical Properties of ATTO 390

PropertyValueReference
Maximum Absorption (λabs)390 nm[4]
Maximum Emission (λfl)476 nm[4]
Molar Extinction Coefficient (εmax)2.4 x 10⁴ M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (ηfl)90%[4]
Fluorescence Lifetime (τfl)5.0 ns[4]
Stokes Shift86 nm

Table 2: Chemical Properties of this compound

PropertyValueReference
Molecular Weight543.66 g/mol
Empirical FormulaC₂₈H₄₁N₅O₆
Reactive GroupAzide (-N₃)
Recommended Storage-20°C, protected from light and moisture[2]
SolubilityPolar solvents (e.g., DMF, DMSO)[2]

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Proteins with this compound for Single-Molecule Imaging

This protocol describes the labeling of a protein containing a genetically encoded or chemically introduced alkyne group with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Buffer for labeling reaction (e.g., 50 mM Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Prepare Protein Sample:

    • Dissolve the alkyne-modified protein in the labeling buffer to a final concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced, add TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified protein solution

      • This compound stock solution (to a final molar excess of 5-10 fold over the protein)

      • CuSO₄ stock solution (to a final concentration of 1 mM)

      • Sodium ascorbate stock solution (to a final concentration of 5 mM)

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction can be accelerated by incubating at 37°C for 30-60 minutes.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The labeled protein can be identified by its color and by measuring its absorbance at 280 nm (for protein) and 390 nm (for ATTO 390).

  • Characterization and Storage:

    • Determine the degree of labeling by measuring the absorbance of the purified protein solution at 280 nm and 390 nm and using the Beer-Lambert law.

    • Store the labeled protein at 4°C or -20°C, protected from light.

Protocol 2: Single-Molecule FRET (smFRET) Imaging

This protocol outlines a general procedure for an smFRET experiment using a biomolecule labeled with a donor (e.g., ATTO 390) and an acceptor fluorophore.

Materials:

  • Dual-labeled biomolecule with ATTO 390 (donor) and a suitable acceptor dye.

  • Microscope slide and coverslip, cleaned thoroughly.

  • Immobilization strategy (e.g., biotin-streptavidin interaction).

  • Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher like Trolox).

  • Total Internal Reflection Fluorescence (TIRF) microscope equipped with a laser for exciting the donor (e.g., 405 nm), and two emission channels for detecting donor and acceptor fluorescence.

Procedure:

  • Sample Immobilization:

    • Functionalize a clean microscope slide and coverslip for specific immobilization of the dual-labeled biomolecule.

    • Incubate the surface with a dilute solution of the labeled biomolecule to achieve single-molecule density.

    • Wash away unbound molecules.

  • Microscope Setup:

    • Align the TIRF microscope to achieve optimal illumination of the sample plane.

    • Set up the emission channels to specifically detect the donor and acceptor fluorescence.

  • Image Acquisition:

    • Add the imaging buffer to the sample.

    • Excite the donor fluorophore (ATTO 390) with the appropriate laser.

    • Simultaneously record the fluorescence intensity in both the donor and acceptor channels over time.

  • Data Analysis:

    • Identify individual molecules that show both donor and acceptor signals.

    • For each molecule, calculate the FRET efficiency (E) as a function of time using the formula: E = I_A / (I_A + I_D), where I_A and I_D are the background-corrected intensities of the acceptor and donor, respectively.

    • Analyze the FRET trajectories to study conformational dynamics or binding events.

Protocol 3: Single-Particle Tracking (SPT)

This protocol provides a general workflow for tracking the movement of individual molecules labeled with this compound.

Materials:

  • ATTO 390-labeled molecule of interest.

  • Live cells or a supported lipid bilayer for in vitro studies.

  • Imaging medium suitable for the sample.

  • A highly sensitive fluorescence microscope (e.g., TIRF or HiLo) with a fast camera.

Procedure:

  • Sample Preparation:

    • Introduce the ATTO 390-labeled molecules to the live cells or the in vitro system at a very low concentration to ensure individual molecules can be resolved.

  • Image Acquisition:

    • Acquire a time-lapse series of images with a high frame rate to capture the motion of the molecules. Use a laser power that provides a good signal-to-noise ratio without excessive photobleaching.

  • Particle Localization and Tracking:

    • Use single-particle tracking software to identify the position of each fluorescent spot in each frame with sub-pixel accuracy.

    • Connect the localized positions of the same molecule in consecutive frames to generate trajectories.

  • Data Analysis:

    • From the trajectories, calculate parameters such as the mean squared displacement (MSD) to determine the diffusion coefficient and the mode of motion (e.g., free diffusion, confined diffusion, or directed motion).

Visualizations

experimental_workflow cluster_labeling Biomolecule Labeling cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis p1 Alkyne-modified Biomolecule p3 Click Chemistry Reaction (CuSO4, Na-Ascorbate) p1->p3 p2 This compound p2->p3 p4 Purification (Size-Exclusion) p3->p4 i1 Sample Immobilization p4->i1 Labeled Biomolecule i2 TIRF Microscopy i1->i2 i3 Data Acquisition i2->i3 a1 Particle Localization i3->a1 Image Series a2 Trajectory Generation a1->a2 a3 MSD Analysis a2->a3

Caption: Experimental workflow for single-molecule imaging.

click_chemistry biomolecule Biomolecule-Alkyne product ATTO 390-Labeled Biomolecule biomolecule->product atto390 ATTO 390-Azide atto390->product catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) catalyst->product catalyzes

Caption: Click chemistry reaction for labeling.

smFRET_pathway excitation Excitation (e.g., 405 nm) donor Donor (ATTO 390) excitation->donor donor_emission Donor Emission donor->donor_emission Fluorescence fret FRET donor->fret Energy Transfer acceptor Acceptor acceptor_emission Acceptor Emission acceptor->acceptor_emission Fluorescence fret->acceptor

Caption: Energy transfer pathway in smFRET.

References

Troubleshooting & Optimization

ATTO 390 Azide Technical Support Center: Troubleshooting Low Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 390 azide (B81097). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize labeling experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues related to low labeling efficiency.

Troubleshooting Guide

Low labeling efficiency with ATTO 390 azide can arise from various factors related to the reaction conditions, reagents, and the biomolecule being labeled. The table below summarizes common causes and provides recommended solutions.

Potential CauseRecommended SolutionKey Parameters & Notes
Suboptimal Reaction Conditions Optimize the catalyst concentration (for CuAAC), reaction buffer pH, temperature, and incubation time.For CuAAC: Use a copper(I) source and a stabilizing ligand. Ensure the final pH is in the range of 7.5-8.5.[1][2] For SPAAC: No catalyst is needed, but the reaction can be sensitive to the solvent.[3]
Poor Reagent Quality or Handling Store this compound at -20°C, protected from light and moisture.[1][4][5] Prepare fresh solutions of catalysts and reducing agents immediately before use.This compound is a coumarin-based dye that is sensitive to light.[6][7][8] Avoid repeated freeze-thaw cycles of the dye solution.
Presence of Interfering Substances Ensure the biomolecule solution is free of interfering substances like Tris, glycine, or other primary amines for NHS ester reactions (a common way to introduce alkynes/azides).[1] For CuAAC, avoid high concentrations of thiols which can deactivate the copper catalyst.[9]Dialyze the protein solution against a suitable buffer (e.g., PBS) before labeling.[1]
Low Reactivity of the Alkyne/Azide Partner For SPAAC, the choice of cyclooctyne (B158145) is critical for reaction kinetics. Consider using a more reactive cyclooctyne derivative if efficiency is low.[10][11]The structure of the alkyne or azide on the biomolecule can influence reaction efficiency.
Incorrect Molar Ratio of Reactants Empirically determine the optimal molar ratio of this compound to the alkyne-modified biomolecule. A molar excess of the dye is often required.For proteins, a dye-to-protein molar ratio of 2:1 to 10:1 is a good starting point.[12] For oligonucleotides, a 5-10 fold molar excess of the dye may be necessary.[4]

Frequently Asked Questions (FAQs)

Q1: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for labeling with this compound?

A1: Both are types of "click chemistry" that form a stable triazole linkage between an azide (like this compound) and an alkyne.

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction requires a copper(I) catalyst to proceed efficiently.[13] It is a very robust and high-yielding reaction but the copper catalyst can be toxic to living cells and can sometimes lead to non-specific labeling or protein aggregation.[14][15]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (like DBCO or BCN) instead of a terminal alkyne.[3][10] The ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it more suitable for live-cell imaging and in vivo applications.[16][]

Q2: My labeling efficiency is still low after optimizing the reaction conditions. What else can I check?

A2: If you have optimized the core reaction parameters, consider the following:

  • Purity and Integrity of your Biomolecule: Ensure your protein, oligonucleotide, or other biomolecule is pure and that the alkyne or azide modification has been successfully incorporated.

  • Solubility Issues: ATTO 390 is moderately hydrophilic.[7][8] Ensure that both the dye and your biomolecule are fully solubilized in the reaction buffer. Aggregation can significantly reduce labeling efficiency.

  • Steric Hindrance: The location of the alkyne or azide group on your biomolecule can affect its accessibility to the this compound. If it is in a sterically hindered position, the reaction may be slow or inefficient.

Q3: Can I use this compound for live-cell labeling?

A3: Yes, this compound can be used for live-cell labeling, primarily through the SPAAC (copper-free) click chemistry pathway.[3] The use of copper catalysts in CuAAC is generally cytotoxic.[14] For live-cell applications, you would typically introduce an alkyne-bearing molecule (e.g., a modified amino acid or sugar) into the cells metabolically, and then react it with a cyclooctyne-modified ATTO 390.

Q4: How should I store my this compound stock solution?

A4: this compound should be stored at -20°C and protected from light.[1][4][5] It is recommended to prepare single-use aliquots of the stock solution in an anhydrous solvent like DMSO or DMF to avoid repeated freeze-thaw cycles and moisture contamination.[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol provides a general guideline for labeling an alkyne-modified protein with this compound using a copper-catalyzed reaction.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Deionized water

  • Gel filtration column for purification

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare a 10 mM stock solution of CuSO₄ in deionized water.

  • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein solution (to a final concentration of 1-5 mg/mL)

    • This compound stock solution (to a final molar excess of 5-10 fold over the protein)

    • THPTA stock solution (to a final concentration of 1 mM)

    • CuSO₄ stock solution (to a final concentration of 0.5 mM)

  • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the labeled protein from excess dye and reaction components using a gel filtration column (e.g., Sephadex G-25).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of a DBCO-Modified Biomolecule

This protocol describes the labeling of a biomolecule modified with a cyclooctyne (e.g., DBCO) with this compound.

Materials:

  • DBCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Gel filtration or dialysis system for purification

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • In a microcentrifuge tube, combine the DBCO-modified biomolecule with the this compound stock solution. A 2-4 fold molar excess of the azide is a good starting point.[3]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. [3] Reaction times may need to be optimized depending on the specific biomolecule and cyclooctyne.

  • Purify the labeled biomolecule to remove unreacted this compound using gel filtration or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_biomolecule Prepare Alkyne/ DBCO-Biomolecule mix Mix Reactants prep_biomolecule->mix prep_dye Prepare ATTO 390 Azide Solution prep_dye->mix incubate Incubate mix->incubate purify Purify Conjugate incubate->purify analyze Analyze Labeling Efficiency purify->analyze

Caption: A generalized experimental workflow for labeling with this compound.

click_chemistry_reaction cluster_reactants Reactants cluster_product Product atto_azide ATTO 390-N3 plus + atto_azide->plus alkyne Biomolecule-Alkyne arrow Click Reaction (CuAAC or SPAAC) alkyne->arrow triazole ATTO 390-Triazole-Biomolecule plus->alkyne arrow->triazole

Caption: The fundamental click chemistry reaction between this compound and an alkyne.

troubleshooting_flowchart start Low Labeling Efficiency check_reagents Are reagents fresh and properly stored? start->check_reagents reagent_issue Prepare fresh reagents. Store at -20°C, protected from light. check_reagents->reagent_issue No check_conditions Are reaction conditions optimal (pH, temp, time)? check_reagents->check_conditions Yes reagent_issue->check_conditions optimize_conditions Optimize pH (7.5-8.5), incubation time, and temperature. check_conditions->optimize_conditions No check_ratio Is the molar ratio of dye to biomolecule correct? check_conditions->check_ratio Yes optimize_conditions->check_ratio optimize_ratio Titrate molar ratio (e.g., 2:1 to 10:1 for proteins). check_ratio->optimize_ratio No check_interference Are there interfering substances in the buffer? check_ratio->check_interference Yes optimize_ratio->check_interference purify_sample Dialyze or purify the biomolecule sample. check_interference->purify_sample Yes success Labeling Efficiency Improved check_interference->success No purify_sample->success

References

Optimizing dye-to-protein ratio for ATTO 390 azide labeling.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your dye-to-protein ratio for ATTO 390 azide (B81097) labeling. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common issues, and comprehensive experimental protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 390 azide and how does it label proteins?

This compound is a fluorescent dye featuring a terminal azide group (-N3). It is designed for the covalent labeling of biomolecules through a bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[1][2][3] This reaction forms a highly stable triazole linkage between the azide on the dye and a terminal alkyne group (C≡CH) on the target protein.[4] The reaction is highly specific and efficient, proceeding under mild, aqueous conditions, which is ideal for sensitive biological samples.[4][5]

Q2: My protein of interest does not have an alkyne group. How can I label it with this compound?

Native proteins do not contain alkyne groups.[1][2] Therefore, you must first introduce an alkyne handle into your protein. There are several common methods to achieve this:

  • Chemical Modification: React the protein with a commercially available crosslinker that has an alkyne group on one end and a protein-reactive group (like an NHS-ester targeting lysines or a maleimide (B117702) targeting cysteines) on the other.[1][2]

  • Metabolic Labeling: For cell-based protein expression, you can use non-canonical amino acids containing alkyne groups, such as homopropargylglycine (HPG), which is a methionine surrogate.[6] These are incorporated into the protein structure during synthesis.

  • Genetic Code Expansion: Utilize engineered aminoacyl-tRNA synthetase/tRNA pairs to site-specifically incorporate an alkyne-bearing unnatural amino acid in response to a stop codon.[7]

Q3: What are the key parameters to consider when optimizing the labeling reaction?

The success of your this compound labeling experiment hinges on several critical parameters:

  • Dye-to-Protein Molar Ratio: The ratio of this compound to your alkyne-modified protein.

  • Catalyst System: The concentrations of the copper(I) source (e.g., CuSO₄ with a reducing agent) and a copper-chelating ligand.

  • Reaction Time and Temperature: Incubation time and temperature affect reaction completion.

  • Reagent Purity and Stability: The freshness of the reducing agent (e.g., sodium ascorbate) is crucial.

Q4: What is the recommended starting molar ratio of this compound to my protein?

The optimal molar ratio can vary significantly depending on the protein, the number of alkyne sites, and their accessibility. A common starting point is to use a molar excess of the dye. For oligonucleotide labeling, ratios from 2 to 10-fold molar excess of dye are recommended.[8] For proteins, a wider range may be explored. It is advisable to perform a titration to find the ideal ratio that provides a good degree of labeling without causing protein precipitation or fluorescence quenching.

Experimental Protocols & Data

Protocol 1: General Labeling of Alkyne-Modified Proteins with this compound

This protocol provides a starting point for labeling a protein that has been pre-functionalized with a terminal alkyne.

  • Protein Preparation:

    • Dissolve your alkyne-modified protein in a reaction buffer such as PBS, pH 7.4. The protein concentration should typically be between 1-5 mg/mL.[9]

    • Ensure the buffer is free of chelating agents (like EDTA) and azide preservatives, which will interfere with the reaction.[10]

  • Reagent Stock Solution Preparation:

    • This compound: Prepare a 1-10 mM stock solution in anhydrous DMSO.[9]

    • Catalyst Premix: Prepare a premix of Copper(II) Sulfate (CuSO₄) and a copper-chelating ligand (e.g., THPTA or TBTA). A common premix involves incubating CuSO₄ and the ligand at a 1:2 or 1:5 molar ratio for a few minutes.[11] For example, mix 1 part 100 mM CuSO₄ with 2 parts 200 mM THPTA.

    • Reducing Agent: Prepare a fresh 100 mM stock solution of sodium ascorbate (B8700270) in water immediately before use. This solution is prone to oxidation.[9]

  • Labeling Reaction:

    • To your protein solution, add the this compound stock solution to achieve the desired molar excess.

    • Add the Catalyst Premix to a final concentration of approximately 0.5 mM copper.

    • Initiate the reaction by adding the fresh sodium ascorbate solution to a final concentration of 2.5-5 mM.[12]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Reaction times can be extended or performed at 4°C if the protein is sensitive.

Protocol 2: Purification of the Labeled Protein

It is critical to remove the unreacted dye and catalyst components from the labeled protein conjugate.

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method. Use a resin with an appropriate molecular weight cutoff for your protein (e.g., Sephadex G-25).

    • Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4).

    • Apply the reaction mixture to the column.

    • Collect the fractions. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

Protocol 3: Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

  • Measure Absorbance: After purification, measure the absorbance of the protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of ATTO 390, which is 390 nm (A₃₉₀).

  • Calculate DOL: Use the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A₃₉₀ × CF₂₈₀)] / ε_protein

    DOL = A₃₉₀ / (ε_dye × Protein Concentration (M))

    Where:

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For ATTO 390, this is approximately 0.09.[8]

    • ε_protein is the molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).

    • ε_dye is the molar extinction coefficient of ATTO 390 at 390 nm, which is 24,000 M⁻¹cm⁻¹.[13]

Quantitative Data Summary

Table 1: Spectroscopic Properties of ATTO 390

Property Value Reference
Absorbance Max (λ_abs) 390 nm [13]
Emission Max (λ_em) 476 nm [8]
Molar Extinction Coefficient (ε_max) 24,000 M⁻¹cm⁻¹ [13]

| Correction Factor (CF₂₈₀) | ~0.09 |[8] |

Table 2: Recommended Starting Concentrations for CuAAC Labeling

Reagent Final Concentration Notes
Alkyne-Protein 1 - 100 µM Higher concentrations can improve efficiency.[10]
This compound 2 - 10x molar excess over protein Titration is recommended for optimization.
Copper(II) Sulfate 50 µM - 1 mM Use in combination with a ligand.
Copper Ligand (e.g., THPTA) 1 - 5x molar excess over copper Protects protein from oxidative damage.[3][10]

| Sodium Ascorbate | 1 - 5 mM | Must be prepared fresh. Acts as a reducing agent.[12] |

Visualizations

G cluster_prep Preparation cluster_label Labeling Reaction cluster_analysis Purification & Analysis p1 Introduce Alkyne into Protein p2 Purify Alkyne- Modified Protein p1->p2 l1 Combine Protein, Dye, & Catalyst Premix p2->l1 p3 Prepare Reagent Stock Solutions p3->l1 l2 Initiate with Sodium Ascorbate l1->l2 l3 Incubate (1-2h, RT, Protect from Light) l2->l3 a1 Purify Conjugate (Size-Exclusion) l3->a1 a2 Measure Absorbance (A280 & A390) a1->a2 a3 Calculate DOL a2->a3

Caption: Workflow for this compound Protein Labeling.

G start Click Chemistry Reaction (CuAAC) product Labeled Protein (Stable Triazole Linkage) start->product azide This compound (R1-N3) azide->start alkyne Alkyne-Protein (R2-C≡CH) alkyne->start catalyst Cu(I) Catalyst [CuSO4 + Reductant] catalyst->start catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting Guide

Q: My labeling efficiency is very low (low DOL). What are the potential causes?

Low labeling efficiency is a common issue with several potential root causes.

Table 3: Troubleshooting Low Degree of Labeling (DOL)

Potential Cause Recommended Solution
Inefficient Alkyne Incorporation Confirm that your protein was successfully modified with the alkyne group. Use mass spectrometry to verify the mass shift or a small-scale test with an azide-biotin tag followed by a western blot.[10]
Inaccessible Alkyne Groups The alkyne handles may be buried within the protein's structure. Try adding a small amount of a denaturant or organic co-solvent (e.g., up to 10% DMSO) to the reaction to help expose these sites.[10]
Degraded Reducing Agent Sodium ascorbate is easily oxidized and loses activity. Always prepare a fresh solution immediately before starting the reaction.[9]
Inactive Copper Catalyst The Cu(I) state is essential for catalysis. Ensure a sufficient amount of reducing agent is present. Using a copper-chelating ligand like THPTA or BTTAA is highly recommended to protect the Cu(I) from oxidation and improve reaction efficiency.[10]

| Insufficient Reaction Time | If your protein is sensitive and the reaction is performed at a lower temperature (e.g., 4°C), you may need to increase the incubation time significantly (e.g., overnight to 24 hours).[10] |

Q: My protein precipitated during or after the labeling reaction. How can I fix this?

Protein precipitation can occur due to several factors:

  • High Dye-to-Protein Ratio: ATTO dyes are hydrophobic, and excessive labeling can reduce the solubility of the protein conjugate. Try reducing the molar excess of this compound.

  • Oxidative Damage: The combination of copper and a reducing agent can generate reactive oxygen species (ROS) that damage the protein, leading to aggregation.[10][14] Using a protective, water-soluble copper ligand like THPTA is critical to minimize this effect.[3]

  • High Reactant Concentrations: While high concentrations can improve reaction kinetics, they can also promote aggregation. Consider performing the reaction at a lower protein concentration.

Q: I'm observing high background fluorescence in my downstream applications. What is the cause?

High background is almost always due to incomplete removal of the unreacted, free this compound dye.

  • Improve Purification: Ensure your size-exclusion chromatography is performing optimally. Use a longer column or a resin with a more appropriate size cutoff.

  • Perform Dialysis: For more thorough removal, perform extensive dialysis against your storage buffer after the initial column purification.

G start Low Degree of Labeling (DOL) q1 Was Alkyne Incorporation Confirmed? start->q1 s1 Action: Verify alkyne modification via mass spectrometry. q1->s1 No q2 Was Sodium Ascorbate Prepared Fresh? q1->q2 Yes a1_yes Yes a1_no No s2 Action: Prepare a fresh solution of sodium ascorbate. q2->s2 No q3 Was a Copper Ligand (e.g., THPTA) Used? q2->q3 Yes a2_yes Yes a2_no No s3 Action: Add a protective ligand to stabilize Cu(I) and prevent protein damage. q3->s3 No q4 Optimize Reaction Conditions q3->q4 Yes a3_yes Yes a3_no No s4 Increase dye:protein ratio, increase reaction time, or add co-solvent (DMSO). q4->s4

Caption: Logic Diagram for Troubleshooting Low DOL.

References

Solving solubility issues with ATTO 390 azide conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving solubility issues encountered with ATTO 390 azide (B81097) conjugates. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 390 azide and what are its general solubility properties?

This compound is a fluorescent label with a coumarin (B35378) structure, characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability.[1][2][3] It has a low molecular weight and is described as moderately hydrophilic.[2][4] While the this compound dye itself is soluble in polar organic solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile, its conjugates can exhibit variable solubility in aqueous buffers depending on the properties of the labeled biomolecule.[1]

Q2: Why is my this compound conjugate precipitating out of solution?

Precipitation of fluorescently labeled proteins and other biomolecules is a common issue that can arise from several factors:

  • Hydrophobicity of the Dye: While ATTO 390 is moderately hydrophilic, the addition of any fluorescent dye can increase the overall hydrophobicity of a biomolecule, leading to aggregation and precipitation, especially at high labeling densities.

  • High Degree of Labeling (DOL): Over-labeling a protein or oligonucleotide can significantly alter its surface properties, leading to a decrease in solubility. It is recommended to carefully control the dye-to-biomolecule ratio during conjugation.

  • "Solvent Shock": this compound is typically dissolved in an organic solvent like DMSO for the conjugation reaction. The rapid addition of this organic solvent to an aqueous solution of the biomolecule can cause localized concentration gradients and lead to precipitation of the conjugate.

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can influence the solubility of the conjugate. Proteins are least soluble at their isoelectric point (pI).

  • High Final Concentration: Concentrated solutions of the conjugate are more prone to aggregation and precipitation.

  • Inefficient Removal of Unreacted Dye: Residual, unreacted hydrophobic dye can co-precipitate with the labeled conjugate.

Q3: How can I improve the solubility of my this compound conjugate?

Several strategies can be employed to enhance the solubility of fluorescent dye conjugates:

  • Incorporate Hydrophilic Linkers: Using a version of the dye with a hydrophilic linker, such as polyethylene (B3416737) glycol (PEG), can improve the water solubility of the final conjugate.

  • Optimize the Degree of Labeling (DOL): Aim for the lowest DOL that provides a sufficient signal for your application. This can be achieved by adjusting the molar ratio of dye to biomolecule during the conjugation reaction.

  • Modify the Biomolecule: Introducing charged residues to the surface of the protein can increase its solubility.

  • Use Solubility-Enhancing Additives: In some cases, the addition of non-ionic detergents (e.g., Tween-20, Triton X-100) or other agents like glycerol (B35011) or BSA to the storage buffer can help to keep the conjugate in solution.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting solubility issues with your this compound conjugates.

Problem: Precipitation during the conjugation reaction.
Potential Cause Recommended Solution
High dye-to-biomolecule ratio Decrease the molar excess of this compound. Start with a 1:1 to 3:1 molar ratio and optimize as needed.
"Solvent shock" from dye addition Add the this compound stock solution (in organic solvent) to the biomolecule solution slowly and with gentle, continuous stirring.
Incorrect buffer pH Ensure the reaction buffer pH is optimal for both the conjugation chemistry (typically pH 7-8.5 for copper-catalyzed click chemistry) and the stability of your biomolecule. Avoid the isoelectric point of your protein.
Low biomolecule concentration Working with very dilute protein solutions can sometimes lead to instability. If possible, perform the conjugation at a higher protein concentration.
Problem: Precipitation after the conjugation and purification steps.
Potential Cause Recommended Solution
High final conjugate concentration Dilute the purified conjugate to a lower concentration for storage. Determine the optimal storage concentration for your specific conjugate experimentally.
Inappropriate storage buffer Ensure the storage buffer has a suitable pH and ionic strength for your conjugate. Consider adding solubility-enhancing agents like glycerol (5-20%) or a non-ionic detergent (e.g., 0.01-0.1% Tween-20).
Residual unreacted dye Ensure that the purification method (e.g., gel filtration, dialysis) is effective in removing all unreacted this compound.
Freeze-thaw cycles Aliquot the conjugate into smaller, single-use volumes to avoid repeated freezing and thawing, which can promote aggregation.

Experimental Protocols

Protocol 1: General Click Chemistry Conjugation of this compound to an Alkyne-Modified Protein

This protocol provides a starting point for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO4) solution (10 mM in water)

  • Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) solution (10 mM in DMSO)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Protein Solution: Adjust the concentration of the alkyne-modified protein to 1-5 mg/mL in the reaction buffer.

  • Initiate Conjugation Reaction:

    • In a microcentrifuge tube, combine the protein solution with the desired molar excess of the this compound stock solution.

    • Add TBTA solution to a final concentration of 1 mM.

    • Add CuSO4 solution to a final concentration of 0.1 mM.

    • Initiate the reaction by adding sodium ascorbate solution to a final concentration of 1 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Remove the unreacted dye and other reaction components by gel filtration chromatography using a Sephadex G-25 column equilibrated with your desired storage buffer.

Protocol 2: Solubilization of Precipitated this compound Conjugates

This protocol is a general guideline for attempting to resolubilize precipitated conjugates. Success may vary depending on the nature of the conjugate.

Materials:

  • Precipitated this compound conjugate

  • Solubilization buffers (see table below)

  • Dialysis tubing or centrifugal ultrafiltration units

Procedure:

  • Centrifugation: Pellet the precipitated conjugate by centrifugation (e.g., 10,000 x g for 10 minutes).

  • Removal of Supernatant: Carefully remove the supernatant.

  • Resuspension: Attempt to resuspend the pellet in a small volume of a suitable solubilization buffer. Start with less harsh conditions and proceed to harsher conditions if necessary.

Solubilization Buffer Components Notes
High pH Buffer 100 mM Tris-HCl, pH 9.0Effective for proteins with an acidic pI.
High Salt Buffer PBS with 0.5 M NaClCan help to disrupt ionic interactions causing aggregation.
Non-ionic Detergent PBS with 0.1% Tween-20 or Triton X-100Can help to solubilize hydrophobic aggregates.
Chaotropic Agent 2 M Urea or Guanidine HCl in PBSHarsher conditions that can unfold the protein. Use with caution.
  • Incubation: Incubate the suspension at 4°C with gentle agitation for 1-2 hours.

  • Clarification: Centrifuge the sample again to pellet any remaining insoluble material.

  • Buffer Exchange: If a harsh solubilization buffer was used, exchange it for a more suitable storage buffer using dialysis or ultrafiltration.

Visualizations

Troubleshooting_Workflow cluster_start cluster_diagnosis Diagnosis cluster_during During Conjugation cluster_after After Purification cluster_end start Precipitation of ATTO 390 Azide Conjugate Observed diagnosis During or After Conjugation? start->diagnosis cause_during Potential Causes: - High DOL - Solvent Shock - Incorrect pH diagnosis->cause_during During cause_after Potential Causes: - High Concentration - Inappropriate Buffer - Residual Free Dye diagnosis->cause_after After solution_during Solutions: - Decrease dye:protein ratio - Slow dye addition - Optimize buffer pH cause_during->solution_during end Soluble Conjugate solution_during->end solution_after Solutions: - Dilute conjugate - Add solubilizing agents - Re-purify cause_after->solution_after solution_after->end

Caption: Troubleshooting workflow for this compound conjugate precipitation.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification & Storage prep_dye Prepare ATTO 390 Azide Stock (DMSO) reaction Mix Protein, Dye, Catalyst (CuSO4, Ascorbate, TBTA) prep_dye->reaction prep_protein Prepare Alkyne-Protein (Aqueous Buffer) prep_protein->reaction incubation Incubate (RT, 1-4h) Protected from light reaction->incubation purify Purify via Gel Filtration (e.g., Sephadex G-25) incubation->purify store Store in appropriate buffer (4°C or -20°C) purify->store

Caption: Experimental workflow for this compound conjugation.

References

How to deal with aggregation of ATTO 390 azide labeled molecules.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of ATTO 390 azide (B81097) labeled molecules during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 390 azide and what are its primary applications?

This compound is a fluorescent label featuring a coumarin-based structure.[1][2] It is characterized by a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight.[1][2] The azide functional group makes it suitable for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for labeling biomolecules such as DNA, RNA, and proteins.[1][2]

Q2: What causes the aggregation of this compound labeled molecules?

The aggregation of fluorescent dyes like ATTO 390 is primarily driven by intermolecular van der Waals forces, often referred to as hydrophobic interactions, particularly in aqueous solutions.[3] Several factors can influence the extent of aggregation:

  • Concentration: Higher concentrations of the dye increase the likelihood of aggregation.[3]

  • Solvent: Aggregation is more common in aqueous buffers compared to polar organic solvents.[3]

  • Ionic Strength: The presence of salts in the solution can promote aggregation.[3]

  • Temperature: Higher temperatures can reduce aggregation by increasing the thermal energy of the molecules.[3]

  • Molecular Structure: While ATTO 390 is described as moderately hydrophilic, hydrophobic regions of the molecule can contribute to aggregation.[4]

Q3: How can I recognize if my this compound is aggregating?

  • Visual Precipitation: The most obvious sign is the formation of visible particles in the solution.

  • Changes in Absorption Spectra:

    • H-aggregates: Result in a hypsochromic shift (a shift to a shorter wavelength) of the main absorption band. This type of aggregation can lead to fluorescence quenching.[3]

    • J-aggregates: Cause a bathochromic shift (a shift to a longer wavelength) and a narrowing of the absorption band.[3]

  • Decrease in Fluorescence Intensity: Aggregation often leads to self-quenching, resulting in a lower fluorescence quantum yield.

Q4: In which solvents is this compound soluble?

This compound is soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile.[5] It is recommended to prepare stock solutions in these anhydrous, amine-free solvents.

Troubleshooting Guides

Issue 1: Precipitation of this compound During Stock Solution Preparation or Reaction Setup
  • Possible Cause: The concentration of this compound is too high for the chosen solvent, or the solvent has a high aqueous content.

  • Troubleshooting Steps:

    • Use Recommended Solvents: Prepare stock solutions of this compound in high-quality, anhydrous DMSO or DMF.[5]

    • Optimize Concentration: If precipitation occurs, try preparing a more dilute stock solution.

    • Co-solvent System: For click chemistry reactions in aqueous buffers, consider using a co-solvent system. A common recommendation is a mixture of DMSO and tert-butanol (B103910) (t-BuOH).[6]

    • Order of Addition: When setting up your reaction, add the this compound stock solution to the reaction buffer last, while vortexing, to ensure rapid and even dispersion.

Issue 2: Low Labeling Efficiency in Click Chemistry Reactions
  • Possible Cause: Aggregation of this compound in the reaction mixture is reducing its availability to react with the alkyne-modified target molecule.

  • Troubleshooting Steps:

    • Solvent Composition: Increase the proportion of organic co-solvent (e.g., DMSO/t-BuOH) in your reaction mixture to improve the solubility of the dye.[6]

    • pH Adjustment: In some cases, increasing the pH to around 8.3 with Tris-HCl buffer may improve reaction efficiency, potentially by influencing the solubility and reactivity of the components.[6]

    • Temperature: Increasing the reaction temperature to 40-45°C can accelerate the reaction and may help to break up aggregates.[6]

    • Ligand for Copper Catalyst: Use a stabilizing ligand for the copper(I) catalyst, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), to improve the efficiency and reliability of the click reaction.

Issue 3: Unexpected Spectral Properties of Labeled Conjugate
  • Possible Cause: Aggregation of the dye molecules on the surface of the labeled biomolecule.

  • Troubleshooting Steps:

    • Optimize Dye-to-Molecule Ratio: A high degree of labeling can lead to dye-dye interactions and aggregation on the biomolecule. Reduce the molar excess of this compound used in the labeling reaction.

    • Purification: After labeling, ensure thorough purification of the conjugate to remove any unbound, aggregated dye. Gel permeation chromatography is a recommended method.[7]

    • Storage Conditions: Store the final conjugate in a buffer that minimizes aggregation. After long-term storage, it is recommended to centrifuge the solution to remove any aggregates that may have formed.[7]

Data Summary

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Weight543.66 g/mol [1]
Excitation Wavelength (λabs)390 nm[2][8]
Emission Wavelength (λfl)476 nm[2]
Molar Extinction Coefficient (εmax)2.4 x 10^4 M-1 cm-1[2]
Fluorescence Quantum Yield (ηfl)90%[2]
Fluorescence Lifetime (τfl)5.0 ns[2][8]
Recommended Storage-20°C, protected from light and moisture[2][5]
Recommended SolventsDMSO, DMF, Acetonitrile[5]

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.[5]

  • Add a sufficient volume of anhydrous, amine-free DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light. For frequent use, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Alkyne-modified biomolecule

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)

  • Reaction buffer (e.g., PBS)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

  • Add the THPTA solution, followed by the CuSO4 solution, and mix briefly.

  • Add the this compound stock solution and mix. The final concentration of DMSO should be optimized to ensure solubility without denaturing the biomolecule.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light. The reaction can be accelerated by incubating at a higher temperature (e.g., 37°C).

  • Purify the labeled conjugate using an appropriate method, such as gel filtration or dialysis, to remove unreacted dye and catalyst components.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis start Start prep_dye Prepare this compound Stock Solution (in DMSO) start->prep_dye prep_bio Prepare Alkyne-modified Biomolecule (in Buffer) start->prep_bio prep_reagents Prepare Click Chemistry Reagents (CuSO4, THPTA, Sodium Ascorbate) start->prep_reagents mix Combine Biomolecule, Buffer, THPTA, CuSO4 prep_bio->mix prep_reagents->mix add_dye Add this compound mix->add_dye initiate Initiate with Sodium Ascorbate add_dye->initiate incubate Incubate (RT, 30-60 min) initiate->incubate purify Purify Conjugate (e.g., Gel Filtration) incubate->purify analyze Analyze Labeled Biomolecule purify->analyze end End analyze->end

Caption: Experimental workflow for labeling biomolecules with this compound via click chemistry.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Aggregation of This compound cause1 High Concentration issue->cause1 cause2 Aqueous Solvent issue->cause2 cause3 High Ionic Strength issue->cause3 solution1 Decrease Concentration cause1->solution1 solution4 Increase Temperature cause1->solution4 solution2 Use Organic Co-solvents (DMSO, DMF, t-BuOH) cause2->solution2 solution3 Optimize Buffer Conditions cause2->solution3 cause2->solution4 cause3->solution3 cause3->solution4

Caption: Troubleshooting logic for addressing this compound aggregation.

References

Technical Support Center: Minimizing Spectral Bleed-Through with ATTO 390 Azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize spectral bleed-through when using ATTO 390 azide (B81097) in multicolor imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through and why is it a problem?

A: Spectral bleed-through, also known as crosstalk, is a common issue in multicolor fluorescence microscopy. It occurs when the fluorescence emission from one fluorophore is detected in the filter channel intended for a second fluorophore.[1][2] This happens because fluorophores have broad emission spectra that can overlap.[3] This artifact can lead to incorrect interpretations of experimental data, particularly in studies involving the colocalization of molecules.[2]

Q2: What are the spectral properties of ATTO 390 azide?

A: ATTO 390 is a fluorescent label with a coumarin (B35378) structure.[4][5] Key characteristics include a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight.[4][5] this compound is a derivative used in click chemistry to label biomolecules.[6][7]

Q3: Which fluorophores are spectrally compatible with ATTO 390 for multicolor imaging?

A: To minimize bleed-through, it is crucial to select fluorophores with well-separated emission spectra.[2][8] Given ATTO 390's emission maximum at 476 nm, ideal partners would have emission maxima further in the green, yellow, red, and far-red regions of the spectrum. See the compatibility table below for specific suggestions.

Q4: What are the primary strategies to minimize spectral bleed-through?

A: The main strategies include:

  • Careful Fluorophore Selection: Choose dyes with minimal spectral overlap.[8]

  • Optimized Filter Sets: Use narrow bandpass emission filters matched to each fluorophore to reject out-of-channel emissions.[9]

  • Sequential Imaging: Excite and capture the image for each fluorophore one at a time, which prevents the emission of one dye from being captured while another is being excited.[2][10]

  • Linear Unmixing: Employ software-based techniques to computationally separate overlapping spectra based on the unique spectral signature of each dye.[11][12][13] This requires acquiring reference spectra for each fluorophore individually.[14]

  • Balanced Signal Intensity: Adjust excitation power and exposure times to ensure that a very bright signal in one channel does not bleed into a channel with a weaker signal.[15]

Data Presentation

Table 1: Spectral Properties of this compound
PropertyValueReference
Excitation Maximum (λabs)390 nm[4][6]
Emission Maximum (λfl)476 nm[4][16]
Molar Extinction Coefficient (εmax)2.4 x 10⁴ M⁻¹cm⁻¹[4][16]
Fluorescence Quantum Yield (ηfl)90%[4][17]
Fluorescence Lifetime (τfl)5.0 ns[4][18]
Table 2: Recommended Fluorophore Combinations with ATTO 390 to Minimize Spectral Overlap
ChannelFluorophoreExcitation Max (nm)Emission Max (nm)Recommended Laser LineNotes on Compatibility with ATTO 390
Blue ATTO 390 390 476 405 nm Reference Fluorophore
Green Alexa Fluor™ 488, GFP495519488 nmLow spectral overlap. An excellent choice for two-color imaging.
Yellow/Orange ATTO 532, Alexa Fluor™ 555532 / 555552 / 565532 nm / 561 nmGood separation. Minimal bleed-through is expected with proper filters.
Red ATTO 594, Alexa Fluor™ 594590 / 590617 / 617594 nmVery good separation. Ideal for three or four-color imaging.
Far-Red ATTO 647N, Alexa Fluor™ 647645 / 650669 / 668633 nm / 640 nmExcellent separation. Negligible bleed-through.

Troubleshooting Guide

Problem: I see a signal from ATTO 390 in my green (e.g., FITC/GFP) channel.

This is a classic case of spectral bleed-through, where the tail of the ATTO 390 emission spectrum is being detected by the green channel's emission filter.

Solutions:
  • Use Single-Stain Controls: First, confirm the source of the bleed-through. Prepare a sample stained only with this compound and image it through all your channels (blue, green, red, etc.) using the exact same settings as your multicolor experiment.[9][19] This will quantify the amount of bleed-through into the green channel.

  • Optimize Emission Filters: Ensure your green channel's emission filter is a narrow bandpass filter that cuts off wavelengths below 500-510 nm. This will block the majority of the ATTO 390 emission.

  • Implement Sequential Scanning: This is the most effective method.[10] Set up your microscope to acquire the ATTO 390 image first using the 405 nm laser. Then, turn off the 405 nm laser and acquire the green fluorophore image using its respective laser (e.g., 488 nm).[2] This physically separates the excitation and detection steps, preventing bleed-through.[10]

  • Reduce ATTO 390 Signal Intensity: If the ATTO 390 signal is excessively bright compared to your green fluorophore, it can exacerbate bleed-through.[15] Try reducing the laser power for the 405 nm line or decreasing the exposure time for the ATTO 390 channel.

  • Apply Linear Unmixing: If your imaging software supports it, use the single-stain controls to generate reference spectra. The software can then use these "emission fingerprints" to computationally subtract the ATTO 390 bleed-through from the green channel.[13][14]

Experimental Protocols

Protocol: Multicolor Immunofluorescence with this compound Click Chemistry and Sequential Imaging

This protocol outlines the labeling of a protein of interest with an alkyne-modified antibody followed by a click reaction with this compound, and co-staining with a second antibody conjugated to a green fluorophore (e.g., Alexa Fluor™ 488).

1. Cell Culture and Fixation:

  • Culture cells on coverslips to the desired confluency.
  • Wash cells with Phosphate-Buffered Saline (PBS).
  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash three times with PBS.

2. Permeabilization and Blocking:

  • Permeabilize cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
  • Wash three times with PBS.
  • Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

3. Primary Antibody Incubation (Alkyne-Modified):

  • Incubate with your primary antibody containing a terminal alkyne group, diluted in 1% BSA in PBS, overnight at 4°C.
  • Wash three times with PBS.

4. Click Chemistry Reaction (this compound):

  • Note: This is a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[20] Prepare the click reaction cocktail immediately before use.
  • Click Cocktail (per sample):
  • 135 µL PBS
  • 10 µL of 10 mM Sodium Ascorbate (freshly prepared)
  • 2 µL of 10 mM Copper (II) Sulfate (CuSO₄)
  • 2 µL of 50 mM ligand (e.g., THPTA)
  • 1 µL of 1 mM this compound (in DMSO)
  • Incubate the coverslips with the click cocktail for 30-60 minutes at room temperature, protected from light.
  • Wash three times with PBS.

5. Secondary Antibody Incubation (Green Fluorophore):

  • Incubate with a secondary antibody conjugated to Alexa Fluor™ 488, diluted in 1% BSA in PBS, for 1 hour at room temperature, protected from light.
  • Wash three times with PBS.

6. Mounting and Imaging:

  • Mount the coverslip on a microscope slide using an antifade mounting medium.
  • Microscope Setup for Sequential Imaging:
  • Track 1:
  • Excitation: 405 nm laser
  • Detection: Set emission filter for ATTO 390 (e.g., 450-500 nm bandpass).
  • Acquire image.
  • Track 2:
  • Excitation: 488 nm laser
  • Detection: Set emission filter for Alexa Fluor™ 488 (e.g., 500-550 nm bandpass).
  • Acquire image.
  • Ensure that for each track, only one laser line is active at a time.[10]

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Data Acquisition Solutions cluster_2 Post-Acquisition Solution cluster_3 Verification Start Spectral bleed-through suspected in Channel B from Channel A fluorophore Control Image single-stain control (Fluorophore A only) in both channels Start->Control Sequential Enable Sequential Imaging: Acquire Channel A, then Channel B Control->Sequential Is bleed-through confirmed? Filters Optimize Emission Filters: Use narrower bandpass for Channel B Sequential->Filters If bleed-through persists Result Problem Solved: Clean separation of signals Sequential->Result Effective Intensity Balance Signal Intensity: Reduce laser power or exposure for bright Channel A Filters->Intensity If still not resolved Unmixing Perform Linear Unmixing using single-stain reference spectra Intensity->Unmixing For remaining crosstalk Unmixing->Result Effective

Caption: A troubleshooting workflow for identifying and resolving spectral bleed-through.

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Sequential Image Acquisition cluster_2 Analysis Fix Fix & Permeabilize Cells Ab1 Incubate with Alkyne-Antibody Fix->Ab1 Click Perform Click Reaction with this compound Ab1->Click Ab2 Incubate with Fluorophore-Antibody Click->Ab2 Mount Mount Sample Ab2->Mount Track1 Track 1: Excite 405 nm Detect ATTO 390 Mount->Track1 Track2 Track 2: Excite 488 nm Detect 2nd Fluorophore Track1->Track2 Merge Merge Channels Track2->Merge

References

Technical Support Center: ATTO 390 Azide Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of pH on ATTO 390 azide (B81097) labeling reactions. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for labeling with ATTO 390 azide?

A1: this compound is designed for "click chemistry," a set of highly efficient and specific reactions. The two primary methods for its conjugation are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the this compound to a molecule containing a terminal alkyne.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the this compound. This method is often preferred for applications in living systems due to the cytotoxicity of copper.[1]

Q2: How does pH affect the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound?

A2: The CuAAC reaction is generally robust and can proceed over a wide pH range, typically between 4 and 12.[2][3] However, for bioconjugation applications where the stability of proteins, nucleic acids, or other biomolecules is critical, a more controlled pH range is recommended. The optimal pH for CuAAC in a biological context is typically between 6.5 and 8.0.[4] A neutral to slightly basic pH (around 7-8) is often a good starting point for optimizing the reaction.[5]

Q3: What is the influence of pH on the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction?

A3: The effect of pH on SPAAC can be more complex and is often dependent on the specific buffer system and the electronic properties of the azide and cyclooctyne reactants.[6][7] Generally, higher pH values can lead to an increase in the SPAAC reaction rate.[8] However, this trend is not universal across all buffers; for instance, HEPES buffer has been shown to be less pH-dependent than others.[6][8] The pH influences the charge state of the reactants, which in turn can affect their reactivity.[7] For most SPAAC reactions in a biological setting, a pH between 7.0 and 8.5 is recommended.[9][10]

Q4: Which buffer should I choose for my this compound labeling reaction?

A4: The choice of buffer is critical for a successful labeling reaction.

  • For CuAAC: Phosphate, HEPES, and carbonate buffers within the pH range of 6.5-8.0 are generally compatible.[4] It is important to avoid buffers that can chelate copper, such as Tris-based buffers, as they can inhibit the reaction.[11]

  • For SPAAC: The buffer choice can significantly impact the reaction kinetics. Studies have shown that HEPES buffer at pH 7 can result in higher reaction rates compared to PBS at the same pH.[6][9] It is advisable to perform a small-scale pilot experiment to determine the optimal buffer for your specific system.

Q5: Can I use sodium azide as a preservative in my buffers?

A5: No, you should avoid using sodium azide as a preservative in any buffers or solutions that will be used for the azide-alkyne cycloaddition reaction. The presence of free azide ions will compete with your this compound for reaction with the alkyne, thereby reducing the efficiency of your labeling reaction.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling (CuAAC) Incorrect pH: The pH of the reaction mixture is outside the optimal range, affecting catalyst activity or biomolecule stability.Ensure the final pH of the reaction mixture is between 6.5 and 8.0. Use a calibrated pH meter to check.
Inhibited Catalyst: Buffer components (e.g., Tris, high concentrations of chloride) are inhibiting the copper catalyst.[11]Perform a buffer exchange into a recommended buffer like PBS or HEPES before the reaction.
Oxidized Copper: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state.Use a fresh solution of the reducing agent (e.g., sodium ascorbate). Degas your solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low or No Labeling (SPAAC) Suboptimal pH: The pH is not optimal for the specific reactants and buffer system, leading to slow kinetics.Optimize the pH of your reaction buffer. For many systems, a slightly alkaline pH of 7.5-8.5 can increase the reaction rate.[10]
Poor Solubility: The this compound or the alkyne-modified molecule is not fully soluble in the reaction buffer.Add a co-solvent like DMSO or DMF to the reaction mixture. Ensure the final concentration of the organic solvent is compatible with your biomolecule.
Inconsistent Labeling Results Variable pH: Inconsistent preparation of buffers is leading to batch-to-batch variations in pH.Prepare buffers carefully and consistently, and always verify the pH before use.
Degradation of Reagents: this compound or the alkyne-modified molecule has degraded due to improper storage or handling.Store reagents as recommended by the manufacturer, protected from light and moisture. Prepare fresh solutions of reactants before each experiment.

Quantitative Data on pH Effect

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
PBS70.32 - 0.85[6]
HEPES70.55 - 1.22[6]
Borate10up to 1.18[12]
DMEM7.40.59 - 0.97[6]
RPMI7.40.27 - 0.77[6]

Note: The rate constants represent a range observed with different azide partners at 37°C.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol provides a general procedure for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein solution.

    • Add the this compound stock solution to achieve a 5-10 fold molar excess over the protein.

  • Prepare Catalyst Premix:

    • In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio. For example, mix 1 µL of 20 mM CuSO₄ with 5 µL of 50 mM THPTA.

  • Initiate the Reaction:

    • Add the catalyst premix to the reaction tube containing the protein and azide. The final concentration of copper is typically 50-200 µM.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing and protected from light.

  • Purification:

    • Remove the excess this compound and copper catalyst by size-exclusion chromatography.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

This protocol describes the labeling of a cyclooctyne-modified biomolecule with this compound.

Materials:

  • Cyclooctyne-modified biomolecule (e.g., DBCO-protein) in a suitable buffer (e.g., HEPES, pH 7.5)

  • This compound

  • Anhydrous DMSO

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the cyclooctyne-modified biomolecule in the reaction buffer to a desired concentration.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule with the this compound stock solution. A 2-4 fold molar excess of the azide is typically recommended.[13]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 24-48 hours, with gentle agitation and protected from light.[13] The reaction time may need to be optimized depending on the reactivity of the specific cyclooctyne.

  • Purification:

    • Purify the labeled biomolecule from the excess this compound using size-exclusion chromatography.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Alkyne-Biomolecule Prepare Alkyne-Biomolecule Mix_Reactants Mix Biomolecule and Azide Prepare Alkyne-Biomolecule->Mix_Reactants Prepare ATTO_390_Azide Prepare ATTO 390 Azide Solution Prepare ATTO_390_Azide->Mix_Reactants Prepare Catalyst_Premix Prepare CuSO4/Ligand Premix Initiate_Reaction Add Catalyst and Reducing Agent Prepare Catalyst_Premix->Initiate_Reaction Prepare Reducing_Agent Prepare Fresh Reducing Agent Prepare Reducing_Agent->Initiate_Reaction Mix_Reactants->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Purify Purify Labeled Biomolecule Incubate->Purify Analyze Analyze Labeling Efficiency Purify->Analyze

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Cyclooctyne-Biomolecule Prepare Cyclooctyne-Biomolecule Combine_Reactants Combine Biomolecule and Azide Prepare Cyclooctyne-Biomolecule->Combine_Reactants Prepare ATTO_390_Azide Prepare ATTO 390 Azide Solution Prepare ATTO_390_Azide->Combine_Reactants Incubate Incubate Combine_Reactants->Incubate Purify Purify Labeled Biomolecule Incubate->Purify Analyze Analyze Labeling Efficiency Purify->Analyze

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

pH_Effect_Logic Start Start Choose_Reaction Choose Labeling Method Start->Choose_Reaction CuAAC CuAAC Choose_Reaction->CuAAC Copper-Catalyzed SPAAC SPAAC Choose_Reaction->SPAAC Strain-Promoted CuAAC_pH Optimal pH: 6.5 - 8.0 (Avoid Tris buffer) CuAAC->CuAAC_pH SPAAC_pH Optimal pH: 7.0 - 8.5 (Buffer dependent, HEPES often preferred) SPAAC->SPAAC_pH Biomolecule_Stability Consider Biomolecule Stability at chosen pH CuAAC_pH->Biomolecule_Stability SPAAC_pH->Biomolecule_Stability Proceed Proceed with Experiment Biomolecule_Stability->Proceed

Caption: Decision logic for selecting pH in this compound labeling.

References

Choosing the right solvent for ATTO 390 azide reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on choosing the right solvent for ATTO 390 azide (B81097) reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 390 azide and what are its key properties?

A1: this compound is a fluorescent probe featuring a coumarin-based dye. It is characterized by a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight.[1][2][3] ATTO 390 is moderately hydrophilic.[2][3] The azide group allows it to be used in "click chemistry" reactions for labeling biomolecules.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in polar organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.[1][4] For click chemistry reactions involving oligonucleotides, a mixture of DMSO and tert-butanol (B103910) (t-BuOH) is often recommended for creating stock solutions.[5]

Q3: What types of reactions can I perform with this compound?

A3: this compound is primarily used for two types of bioorthogonal "click chemistry" reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of ATTO 390 and a terminal alkyne on a target molecule, catalyzed by a copper(I) source.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction where this compound reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1][]

Q4: Does the choice of solvent affect the performance of ATTO dyes?

A4: ATTO dyes have a rigid molecular structure which makes their optical properties, such as fluorescence, largely independent of the solvent and temperature.[7] However, the solvent is critical for dissolving the dye and ensuring the solubility of all reaction components, which directly impacts reaction efficiency.

Troubleshooting Guide

Issue 1: this compound is not dissolving properly.

  • Possible Cause: The chosen solvent may not be appropriate or of sufficient quality.

  • Solution:

    • Ensure you are using a high-purity, anhydrous polar aprotic solvent like DMSO, DMF, or acetonitrile.[4]

    • For preparing concentrated stock solutions for click chemistry, a 1:1 mixture of DMSO/t-BuOH can be effective.[5]

    • Vortex the solution gently and allow it to sit at room temperature to fully dissolve. Sonication can also be used sparingly if needed.

Issue 2: Low yield in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

  • Possible Cause 1: Poor solubility of reactants.

    • Solution: The solvent system must be able to dissolve the this compound, the alkyne-containing molecule, the copper catalyst, and the ligand. A variety of solvents can be used, including DMF, DMSO, acetonitrile, and aqueous mixtures with co-solvents like t-BuOH or ethanol.[8][9] You may need to experiment with different solvent ratios to find the optimal conditions for your specific substrates.

  • Possible Cause 2: Inefficient catalysis.

    • Solution: Ensure your copper(I) source is active. A common method is the in-situ reduction of copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate. The use of a copper-stabilizing ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can protect the catalyst from oxidation and improve reaction efficiency.[5]

  • Possible Cause 3: Low concentration of reactants.

    • Solution: Click reactions are more efficient at higher concentrations.[5] If possible, reduce the reaction volume to concentrate the reactants.

Issue 3: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is slow.

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: While SPAAC reactions are often performed in aqueous buffers for biological applications, the addition of organic co-solvents can impact the reaction rate.[10] If your biomolecule is stable in the presence of organic solvents, you can try adding a small percentage of a polar aprotic solvent like DMSO or DMF to improve the solubility of the dye and potentially increase the reaction rate. However, it is important to consider that organic co-solvents can affect the kinetics, so their use should be carefully evaluated.[10]

Data Presentation

Table 1: Solvent Compatibility for this compound Reactions

Solvent/Solvent SystemThis compound SolubilityReaction Type CompatibilityNotes
Dimethylsulfoxide (DMSO) High[1][4]CuAAC, SPAACA good general-purpose solvent for dissolving the dye. Can be used as a co-solvent in aqueous reaction mixtures.
Dimethylformamide (DMF) High[4]CuAAC, SPAACAnother excellent choice for dissolving the dye. Ensure it is anhydrous and amine-free.[4]
Acetonitrile (ACN) Good[4]CuAAC, SPAACA suitable polar aprotic solvent.
t-Butanol/Water Mixtures ModerateCuAACOften used for CuAAC reactions, especially with biomolecules. The ratio can be adjusted to optimize solubility.[8]
DMSO/t-Butanol (1:1) HighCuAACRecommended for preparing concentrated stock solutions of this compound for oligonucleotide labeling.[5]
Aqueous Buffers (e.g., PBS) LowSPAAC, CuAAC (with ligands)The primary solvent for many biological SPAAC reactions. For CuAAC, water-soluble ligands are necessary. ATTO 390 is moderately hydrophilic.[2][3]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution

  • Bring the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.[4]

  • Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial gently until the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general guideline; optimization may be required.

  • In a microcentrifuge tube, dissolve your alkyne-containing molecule in an appropriate solvent system (e.g., a mixture of t-BuOH and water).

  • Add the this compound stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the dye is common.

  • Prepare a fresh solution of the copper(I) source. For example, mix CuSO₄ and a reducing agent like sodium ascorbate. A copper-stabilizing ligand can also be included.

  • Add the copper catalyst solution to the reaction mixture to initiate the reaction.

  • Allow the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 37°C) for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., HPLC, mass spectrometry).

  • Purify the labeled product using a suitable method, such as precipitation or chromatography.

Protocol 3: General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This is a general guideline for labeling in an aqueous environment; optimization may be required.

  • Dissolve your strained alkyne-containing biomolecule in an aqueous buffer (e.g., PBS, pH 7.4).

  • Add the this compound stock solution. A 2 to 10-fold molar excess of the dye is often used.

  • If necessary, a small amount of an organic co-solvent (e.g., DMSO) can be added to improve the solubility of the dye, but the final concentration should be kept low (typically <10%) to minimize effects on biological molecules.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific strained alkyne used.

  • Remove any unreacted dye and purify the labeled product using a method appropriate for your biomolecule (e.g., dialysis, size-exclusion chromatography).

Visualizations

Solvent_Selection_Workflow start Start: Choose Reaction Type cu_aac CuAAC (Copper-Catalyzed) start->cu_aac spaac SPAAC (Strain-Promoted) start->spaac biomolecule_solubility Is the target molecule soluble in organic solvents? cu_aac->biomolecule_solubility spaac->biomolecule_solubility organic_solvent Use polar aprotic solvents: DMSO, DMF, ACN, or mixtures (e.g., t-BuOH/H2O) biomolecule_solubility->organic_solvent Yes aqueous_solvent Use aqueous buffers. Consider water-soluble ligands for CuAAC. biomolecule_solubility->aqueous_solvent No end Proceed with Reaction organic_solvent->end co_solvent Consider adding a small amount of co-solvent (e.g., DMSO) to aid dye solubility. aqueous_solvent->co_solvent co_solvent->end

Caption: Workflow for selecting the appropriate solvent for this compound reactions.

Reaction_Pathways atto_azide ATTO 390-N3 cu_aac_reaction CuAAC atto_azide->cu_aac_reaction spaac_reaction SPAAC atto_azide->spaac_reaction terminal_alkyne Target-Alkyne terminal_alkyne->cu_aac_reaction strained_alkyne Target-Strained Alkyne (e.g., DBCO, BCN) strained_alkyne->spaac_reaction triazole_product_1 ATTO 390-Triazole-Target cu_aac_reaction->triazole_product_1 triazole_product_2 ATTO 390-Triazole-Target spaac_reaction->triazole_product_2 no_catalyst No Catalyst Required spaac_reaction->no_catalyst catalyst Cu(I) Catalyst catalyst->cu_aac_reaction

Caption: Comparison of CuAAC and SPAAC reaction pathways with this compound.

References

ATTO 390 Azide-Labeled Samples: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and use of ATTO 390 azide-labeled samples. Find answers to frequently asked questions and troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How should I store the unconjugated ATTO 390 azide (B81097) dye?

A1: For optimal stability, store the lyophilized this compound at -20°C, protected from light and moisture.[1][2] When stored correctly, the dye is stable for at least three years.[2]

Q2: What are the recommended storage conditions for my this compound-labeled samples (conjugates)?

A2: The ideal storage conditions depend on the type of labeled molecule and the intended storage duration.

  • Long-Term Storage (months to over a year): For long-term stability, store your labeled proteins or oligonucleotides at -20°C or -80°C.[1][3][4] It is highly recommended to aliquot the samples to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][5]

  • Short-Term Storage (days to weeks): Labeled samples can be stored at 4°C for short periods. For protein conjugates, the addition of a preservative like 2 mM sodium azide is recommended to prevent microbial growth.[3]

Always protect your labeled samples from light to prevent photobleaching.[1][3]

Q3: What is the best buffer for storing my ATTO 390-labeled oligonucleotides?

A3: For fluorescently labeled oligonucleotides, it is best to resuspend and store them in a slightly basic buffer, such as TE buffer (10 mM Tris, 0.1 mM EDTA) at a pH of 7.5-8.0.[6] Storing them in acidic solutions (pH below 7.0) can lead to degradation of the sample.[7][8]

Q4: How stable are this compound-labeled proteins in storage?

A4: When stored properly at -20°C and protected from light, protein conjugates are typically stable for several months.[3] After prolonged storage, it is advisable to centrifuge the sample before use to remove any aggregates that may have formed.[3]

Quantitative Data Summary

For easy reference, the following tables summarize the recommended storage conditions and expected stability for this compound and its conjugates.

Table 1: Storage and Stability of Unconjugated this compound

ParameterRecommendationExpected Stability
Storage Temperature -20°CAt least 3 years[2]
Storage Conditions Lyophilized solid, protected from light and moisture[1][2]

Table 2: Storage and Stability of this compound-Labeled Samples (Conjugates)

Sample TypeStorage DurationTemperatureBuffer/AdditivesExpected Stability
Proteins Short-term4°C2 mM Sodium Azide[3]Several weeks
Long-term-20°C or -80°C[3]Aliquoted to avoid freeze-thaw cycles[3]Several months[3]
Oligonucleotides Long-term-20°C or -80°C[1][4]TE Buffer (pH 7.5-8.0)[6][7]Over one year[4]

Experimental Protocols

Protocol 1: Labeling of Oligonucleotides with this compound via Copper-Catalyzed Click Chemistry

This protocol is adapted from established click chemistry procedures for labeling oligonucleotides.[1]

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • DMSO (anhydrous)

  • tert-Butanol

  • Copper(I) bromide (CuBr)

  • TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

  • Sodium ascorbate (B8700270)

  • Nuclease-free water

Procedure:

  • Prepare Stock Solutions:

    • Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 2 mM.

    • This compound: Dissolve 1.0 mg of this compound in a 1:1 solution of DMSO/tert-Butanol to a final concentration of 50 mM.

    • TBTA: Dissolve 54 mg of TBTA in 1 ml of a 3:1 DMSO/tert-Butanol solution to make a 0.1 M stock. This can be stored at -20°C.

    • CuBr: Freshly prepare a 0.1 M solution by dissolving 1 mg of CuBr in 70 µl of a 3:1 DMSO/tert-Butanol solution. Note: This solution must be made fresh and cannot be stored.

    • Sodium Ascorbate: Freshly prepare a 0.1 M solution in nuclease-free water.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 5 µl of 2 mM alkyne-modified oligonucleotide (10 nmol)

      • 1-2 µl of 50 mM this compound (50-100 nmol, 5-10 molar excess)

      • 3 µl of the combined catalyst solution (freshly mix equal volumes of 0.1 M TBTA, 0.1 M CuBr, and 0.1 M sodium ascorbate immediately before adding).

    • Mix the reaction thoroughly by vortexing.

    • Incubate at 25°C for 3 hours or at 40-45°C for 30 minutes.

  • Purification of Labeled Oligonucleotide:

    • Purify the labeled oligonucleotide from unreacted dye using methods such as ethanol (B145695) precipitation or gel filtration.[1]

    • For ethanol precipitation, add 100 µl of 0.3 M sodium acetate (B1210297) and 1 ml of cold ethanol. Centrifuge to pellet the oligonucleotide. Wash the pellet with cold ethanol and air dry before resuspending in a suitable buffer.[1]

Troubleshooting Guide

This section addresses common issues encountered during and after labeling with this compound.

Q5: My fluorescence signal is weak or absent. What could be the cause?

A5: A low fluorescence signal can stem from several factors.[9][10][11] Refer to the troubleshooting workflow below.

Click to view troubleshooting steps for low fluorescence signal
  • Check Labeling Efficiency:

    • Possible Cause: Incomplete click chemistry reaction.

    • Recommendation: Optimize the reaction conditions, including the molar excess of the dye, catalyst concentration, and incubation time/temperature.[1] Confirm the presence of the azide label on your biomolecule.

  • Verify Instrument Settings:

    • Possible Cause: Incorrect excitation and emission filter settings for ATTO 390 (Excitation max: ~390 nm, Emission max: ~476 nm).[12]

    • Recommendation: Ensure your microscope or plate reader is set to the correct wavelengths for ATTO 390.

  • Assess Sample Integrity:

    • Possible Cause: Degradation of the labeled sample due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles, incorrect pH).[3][8]

    • Recommendation: Review storage conditions and handle samples with care. Prepare fresh samples if degradation is suspected.

  • Consider Photobleaching:

    • Possible Cause: Excessive exposure to excitation light during imaging.[10]

    • Recommendation: Minimize exposure time, reduce excitation light intensity, and use an anti-fade mounting medium if applicable.[11]

Q6: I am observing high background fluorescence in my imaging experiments. How can I reduce it?

A6: High background can obscure your specific signal.[9][13] Consider the following solutions:

Click to view troubleshooting steps for high background
  • Remove Unreacted Dye:

    • Possible Cause: Residual, unconjugated this compound in the sample.

    • Recommendation: Ensure thorough purification of your labeled sample after the click chemistry reaction using appropriate methods like gel filtration, dialysis, or precipitation.[1]

  • Optimize Blocking Steps:

    • Possible Cause: Non-specific binding of the fluorescent probe to your sample.

    • Recommendation: For immunoassays or cell staining, use appropriate blocking buffers to minimize non-specific interactions.[9][10]

  • Address Autofluorescence:

    • Possible Cause: Natural fluorescence from your cells or tissue.

    • Recommendation: Include an unstained control to assess the level of autofluorescence. If it is significant, consider using a different fluorescent dye with a longer emission wavelength to move away from the common range of autofluorescence.[10]

  • Titrate Your Labeled Probe:

    • Possible Cause: Using too high a concentration of your labeled biomolecule.

    • Recommendation: Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.[9]

Q7: The click chemistry reaction is not working efficiently. What should I do?

A7: Several factors can affect the efficiency of the click reaction.

Click to view troubleshooting steps for inefficient click chemistry
  • Check Reagent Quality:

    • Possible Cause: Degradation of reagents, especially the copper catalyst which is sensitive to oxidation.

    • Recommendation: Always use freshly prepared copper(I) solutions.[1] Ensure your this compound has been stored correctly.

  • Optimize Reaction Conditions:

    • Possible Cause: Suboptimal reaction parameters.

    • Recommendation: The reaction is more efficient with concentrated solutions of the alkyne and azide.[1] If the reaction in water is slow, increasing the pH to around 8.3 with a Tris-HCl buffer may help.[1]

  • Address Solubility Issues:

    • Possible Cause: Precipitation of the azide-containing compound in the reaction mixture.

    • Recommendation: If you observe precipitation, consider using a small amount of a co-solvent like DMSO or using a hydrophilic spacer on your azide molecule to improve aqueous solubility.[14]

Visualized Workflows and Logic

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_oligo Prepare Alkyne-Oligo reaction Perform Click Reaction prep_oligo->reaction prep_dye Prepare this compound prep_dye->reaction prep_reagents Prepare Click Reagents prep_reagents->reaction purify Purify Labeled Oligo reaction->purify analysis QC & Analysis purify->analysis storage Store at -20°C analysis->storage

Caption: General experimental workflow for labeling oligonucleotides with this compound.

Troubleshooting_Logic cluster_low_signal Low/No Signal cluster_high_bg High Background start Problem Encountered check_labeling Verify Labeling Efficiency start->check_labeling check_settings Check Instrument Settings start->check_settings check_storage Assess Sample Stability start->check_storage remove_dye Ensure Dye Removal start->remove_dye optimize_blocking Optimize Blocking start->optimize_blocking check_auto Check Autofluorescence start->check_auto

Caption: A logical flow for troubleshooting common issues with this compound-labeled samples.

References

Technical Support Center: Optimizing Laser Power for ATTO 390 Azide to Minimize Phototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective and safe use of ATTO 390 azide (B81097) in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your laser power settings, minimize phototoxicity, and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 390 azide and what are its spectral properties?

A1: ATTO 390 is a fluorescent label belonging to the coumarin (B35378) family of dyes.[1][2] It is characterized by a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight.[1][2][3] The azide functional group allows for its covalent attachment to alkyne-modified biomolecules via "click chemistry".[2]

Table 1: Spectral Properties of ATTO 390

PropertyValueReference
Excitation Maximum (λex)390 nm[1][3]
Emission Maximum (λem)479 nm[3]
Molar Extinction Coefficient24,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield0.90[3]
Fluorescence Lifetime5.0 ns[1][3]

Q2: What is phototoxicity and why is it a concern when using this compound?

A2: Phototoxicity refers to the damaging effect of light on cells, often exacerbated by the presence of fluorescent molecules.[4] When a fluorophore like ATTO 390 absorbs light, it can enter an excited state. In this state, it can react with molecular oxygen to produce reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids.[4] This damage can lead to altered cellular function, apoptosis (programmed cell death), and ultimately, inaccurate experimental results.[4] Light at 405 nm, which is used to excite ATTO 390, is known to be potentially unsuitable for live-cell imaging due to its phototoxic effects.[4]

Q3: What are the visible signs of phototoxicity in my cells?

A3: Obvious signs of phototoxicity include cell rounding, blebbing, detachment from the substrate, and cell lysis. However, more subtle effects can occur before these dramatic morphological changes, such as slowing of the cell cycle, changes in intracellular calcium levels, and a decrease in mitochondrial membrane potential.[4]

Q4: How can I minimize phototoxicity when imaging with this compound?

A4: The key is to use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio. It is also recommended to use longer wavelength excitation where possible, although this is not an option for ATTO 390. Other strategies include reducing the frequency of image acquisition and supplementing the imaging medium with antioxidants.

Troubleshooting Guide: Optimizing Laser Power

Problem: I am observing signs of phototoxicity in my cells labeled with this compound.

Solution: Follow these steps to determine the optimal laser power for your experiment while minimizing phototoxicity.

Step 1: Start with a Low Laser Power

Based on studies using a 405 nm laser, it is recommended to start with a very low laser power. Cell death has been observed to be induced at laser intensities above 12.0 µW, with no cell death seen at intensities up to 9.0 µW.[5] Another study suggests a maximum tolerated dose of approximately 50 J/cm² for 405 nm light.[6]

Table 2: Recommended Starting Laser Power for this compound Imaging

ParameterRecommended Starting ValueNotes
Laser Power at Sample < 9.0 µWThis is a conservative starting point based on data for 405 nm lasers.[5]
Exposure Time 50 - 200 msAdjust based on signal intensity.
Total Light Dose < 50 J/cm²Calculate based on your specific imaging parameters.[6]

Step 2: Perform a Laser Power Titration

To find the optimal balance for your specific cell type and experimental setup, perform a laser power titration experiment.

Experimental Protocol: Laser Power Titration for Cell Viability

Objective: To determine the maximum laser power that can be used without significantly affecting cell viability.

Materials:

  • Cells of interest labeled with this compound, plated in a multi-well imaging plate.

  • Live-cell imaging medium.

  • A live/dead cell viability stain (e.g., Propidium Iodide or Calcein-AM).

  • A confocal microscope with a 405 nm laser.

Methodology:

  • Prepare Cells: Plate your cells at an appropriate density in a multi-well imaging plate and perform the this compound labeling protocol.

  • Set Up Imaging Conditions:

    • Select a field of view for each well.

    • Set the exposure time to a constant value (e.g., 100 ms).

    • Create a series of imaging conditions with increasing laser power (e.g., 1 µW, 5 µW, 10 µW, 15 µW, 20 µW). Include a "no laser" control group.

  • Image Cells: Acquire a time-lapse series of images for a set duration (e.g., 30 minutes) at each laser power.

  • Assess Viability: After the time-lapse imaging, add the live/dead cell viability stain to all wells according to the manufacturer's instructions.

  • Quantify Viability: Acquire images of the viability stain and count the percentage of live and dead cells for each laser power condition.

  • Analyze Data: Plot the percentage of cell viability against the laser power. The optimal laser power will be the highest power that does not cause a significant decrease in cell viability compared to the control.

Experimental Protocols

Protocol 1: Click Chemistry Labeling of Biomolecules with this compound

This protocol provides a general guideline for labeling alkyne-modified biomolecules with this compound. Optimization may be required for your specific molecule of interest.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

  • This compound

  • DMSO (anhydrous)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • A copper(I)-stabilizing ligand (e.g., TBTA or THPTA)

  • A reducing agent (e.g., sodium ascorbate)

  • Reaction buffer (e.g., PBS or Tris buffer, pH 7.4)

Methodology:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration.

    • Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the copper(I)-stabilizing ligand in DMSO or water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

    • Add the CuSO₄ and stabilizing ligand stock solutions. The final concentration of copper is typically in the range of 50-100 µM.

    • Add the this compound stock solution. A 2-5 molar excess of the dye over the biomolecule is often used.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the labeled biomolecule from excess reagents using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.

Protocol 2: Assessing Phototoxicity using a Mitochondrial Membrane Potential Probe

A decrease in mitochondrial membrane potential is an early indicator of cellular stress and phototoxicity.

Materials:

  • Cells labeled with this compound.

  • A mitochondrial membrane potential-sensitive dye (e.g., TMRE or TMRM).

  • Live-cell imaging medium.

  • Confocal microscope.

Methodology:

  • Label Cells: Label your cells with this compound and the mitochondrial membrane potential probe according to the manufacturers' instructions.

  • Acquire Images:

    • Image the cells using the appropriate laser line for the mitochondrial probe to establish a baseline fluorescence intensity.

    • Expose the cells to the 405 nm laser at your desired power and duration for ATTO 390 imaging.

    • Acquire a time-lapse series of images of the mitochondrial probe's fluorescence during and after the 405 nm laser exposure.

  • Analyze Data: Measure the mean fluorescence intensity of the mitochondria over time. A significant decrease in fluorescence indicates mitochondrial depolarization and phototoxicity.

Signaling Pathways and Experimental Workflows

Phototoxicity-Induced Apoptosis

High-intensity light exposure can trigger programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways. The generation of ROS is a key event in initiating these pathways.

Phototoxicity_Apoptosis 405nm_Laser 405 nm Laser ATTO390 This compound ROS Reactive Oxygen Species (ROS) ATTO390->ROS Generates Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Causes Death_Receptors Death Receptor Activation ROS->Death_Receptors Causes Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 ROS_Signaling Light_Excitation Light Excitation (e.g., 405 nm) Fluorophore This compound ROS ROS Generation (¹O₂, O₂⁻, H₂O₂) Fluorophore->ROS Intersystem Crossing & Reaction with O₂ Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Cellular_Dysfunction Cellular Dysfunction & Apoptosis DNA_Damage->Cellular_Dysfunction Protein_Oxidation->Cellular_Dysfunction Lipid_Peroxidation->Cellular_Dysfunction Experimental_Workflow Start Start: Plan Live-Cell Imaging Experiment Optimize_Parameters Step 1: Optimize Imaging Parameters - Minimize laser power (<9 µW) - Minimize exposure time - Reduce acquisition frequency Phototoxicity_Assay Step 2: Perform Phototoxicity Assay (e.g., Viability or Mitochondrial Potential) Optimize_Parameters->Phototoxicity_Assay Implement_Mitigation Step 3: Implement Further Mitigations - Add antioxidants to media - Further reduce light dose Phototoxicity_Assay->Implement_Mitigation  Phototoxicity  Observed? Yes Run_Experiment Step 4: Run Experiment with Optimized Conditions Phototoxicity_Assay->Run_Experiment No Implement_Mitigation->Optimize_Parameters

References

Validation & Comparative

Confirming Successful Conjugation of ATTO 390 Azide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of fluorescent dyes to biomolecules is a critical step in a multitude of applications, from cellular imaging to diagnostic assays. ATTO 390, a coumarin-based fluorescent label, is favored for its high fluorescence quantum yield, large Stokes shift, and good photostability.[1][2][3][4] The azide-functionalized version of this dye is particularly useful for its ability to participate in highly specific and efficient "click chemistry" reactions, enabling covalent attachment to alkyne-modified biomolecules.[2][3][5]

This guide provides a comparative overview of the methods used to confirm the successful conjugation of ATTO 390 azide (B81097), complete with experimental protocols and data presentation to aid in the selection of the most appropriate validation technique for your research needs.

Conjugation Chemistries for ATTO 390 Azide

The primary methods for conjugating this compound rely on azide-alkyne cycloaddition reactions, commonly referred to as "click chemistry". These reactions are bio-orthogonal, meaning they proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[2][5]

The two main strategies are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This popular reaction involves the use of a copper(I) catalyst to join a terminal alkyne and an azide, forming a stable triazole linkage.[5][6][7][8] While highly efficient, the potential cytotoxicity of the copper catalyst must be considered for in vivo applications.[9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, which reacts spontaneously with an azide.[10][] The driving force for this reaction is the release of ring strain, eliminating the need for a potentially toxic metal catalyst and making it highly suitable for live-cell labeling.[12][13][14]

cluster_0 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) ATTO_390_Azide_1 ATTO 390-Azide Reaction_1 ATTO_390_Azide_1->Reaction_1 Biomolecule_Alkyne_1 Biomolecule-Alkyne Biomolecule_Alkyne_1->Reaction_1 Catalyst_1 Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) Catalyst_1->Reaction_1 Conjugate_1 ATTO 390-Triazole-Biomolecule Reaction_1->Conjugate_1 + ATTO_390_Azide_2 ATTO 390-Azide Reaction_2 ATTO_390_Azide_2->Reaction_2 Biomolecule_Cyclooctyne Biomolecule-Cyclooctyne Biomolecule_Cyclooctyne->Reaction_2 Conjugate_2 ATTO 390-Triazole-Biomolecule Reaction_2->Conjugate_2 Spontaneous

Fig. 1: Comparison of CuAAC and SPAAC conjugation pathways for this compound.

Methods for Confirming Successful Conjugation

A variety of analytical techniques can be employed to verify the formation of the ATTO 390-biomolecule conjugate. The choice of method depends on the nature of the biomolecule, available equipment, and the level of detail required.

Start Conjugation Reaction (this compound + Alkyne-Biomolecule) Purification Purification Step (e.g., SEC, Dialysis, HPLC) Remove excess dye Start->Purification Confirmation Confirmation of Conjugation Purification->Confirmation Spectroscopy Spectroscopic Methods (UV-Vis, Fluorescence) Confirmation->Spectroscopy Qualitative Mass_Spec Mass Spectrometry (MALDI-TOF, ESI-MS) Confirmation->Mass_Spec Definitive Electrophoresis Gel Electrophoresis (SDS-PAGE) Confirmation->Electrophoresis Visual Chromatography Chromatography (HPLC, FPLC) Confirmation->Chromatography Quantitative Success Successful Conjugate Confirmed Spectroscopy->Success Mass_Spec->Success Electrophoresis->Success Chromatography->Success

Fig. 2: General workflow for the conjugation and confirmation process.
Comparison of Analytical Techniques

The following table summarizes and compares the primary methods for confirming the conjugation of this compound.

Technique Principle Information Provided Pros Cons
UV-Vis Spectroscopy Measures the absorbance of light. Conjugation can alter the spectral properties of the dye or biomolecule.Qualitative confirmation of dye incorporation. Can be quantitative if extinction coefficients are known.Rapid, simple, non-destructive, requires standard equipment.Low sensitivity, potential for overlapping spectra, indirect evidence of covalent linkage.
Fluorescence Spectroscopy Measures the intensity of emitted light after excitation.Confirms the presence of the fluorophore and that its properties are retained post-conjugation.High sensitivity, specific to the fluorescent label.Indirect evidence of conjugation, susceptible to environmental quenching effects.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Definitive confirmation of covalent bond formation by detecting the mass of the conjugate.Highly accurate, provides exact molecular weight, can determine the degree of labeling.Destructive, requires specialized equipment and expertise, can be complex for large biomolecules.
SDS-PAGE Separates proteins based on molecular weight.Visual confirmation of an increase in molecular weight of the biomolecule.Simple, widely available, can visualize fluorescence in-gel.Low resolution, may not resolve small mass shifts, requires staining or fluorescence imaging.
HPLC / FPLC Separates molecules based on physicochemical properties (e.g., size, hydrophobicity).Quantitative analysis of reaction components (conjugate, free dye, unreacted biomolecule).High resolution, quantitative, can be used for purification and analysis simultaneously.Requires method development, more time-consuming, requires specialized equipment.

Detailed Experimental Protocols

General Protocol for CuAAC Conjugation

This protocol is a general guideline for labeling an alkyne-modified protein with this compound.

  • Reagent Preparation:

    • Dissolve the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).

    • Prepare a 50 mM stock solution of a copper(I) ligand (e.g., THPTA) in water.

    • Prepare a 10 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 1 mg/mL) and this compound (e.g., 5-10 molar excess).

    • Premix the CuSO₄ and ligand solutions. Add the copper/ligand mixture to the reaction tube (final concentration ~50-100 µM copper).[6][8]

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration ~1-5 mM).[6][8]

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove unreacted dye and reagents using size-exclusion chromatography (e.g., a PD-10 desalting column), dialysis, or HPLC.

Confirmation by UV-Vis Spectroscopy
  • Sample Preparation: Prepare solutions of the unreacted protein, free this compound, and the purified conjugate in a suitable buffer.

  • Measurement: Record the absorbance spectra of all three samples from 240 nm to 500 nm using a spectrophotometer.

  • Analysis:

    • The ATTO 390 dye has a characteristic absorption maximum around 390 nm.[1]

    • A successful conjugate will exhibit two absorbance peaks: one for the protein (typically around 280 nm) and one for the ATTO 390 dye (~390 nm).

    • Compare the spectrum of the conjugate to the spectra of the starting materials to confirm the presence of both components.

Confirmation by SDS-PAGE
  • Sample Preparation: Mix aliquots of the unreacted protein and the purified conjugate with SDS-PAGE loading buffer.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.

  • Analysis:

    • Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands. The band corresponding to the ATTO 390 conjugate should migrate slower (appear at a higher molecular weight) than the unreacted protein.

    • In-Gel Fluorescence: Visualize the gel using a fluorescence imager with an excitation source appropriate for ATTO 390 (e.g., UV or ~390 nm laser). A fluorescent band should appear at the position of the conjugate, confirming the presence of the dye.

Confirmation by Mass Spectrometry
  • Sample Preparation: Desalt the purified conjugate sample using a suitable method (e.g., ZipTip) to remove any interfering salts.

  • Analysis: Analyze the sample using MALDI-TOF or ESI-MS.

  • Data Interpretation:

    • Determine the molecular weight of the unreacted biomolecule.

    • The expected molecular weight of the this compound is 543.66 g/mol .[2] After conjugation (loss of N₂), the mass increase will be less. The mass of the triazole product formed from the azide and a simple alkyne will result in a specific mass addition.

    • A successful conjugation is confirmed by a peak in the mass spectrum corresponding to the mass of the biomolecule plus the mass of the incorporated ATTO 390 moiety.

Comparison with Alternative Fluorescent Azides

ATTO 390 is an excellent choice for many applications, but other fluorescent azides are available in a similar spectral range. The table below provides a comparison to aid in dye selection.

Fluorophore Excitation (nm) Emission (nm) Extinction Coefficient (M⁻¹cm⁻¹) Quantum Yield Molecular Weight ( g/mol )
This compound 39047924,0000.90543.66
Alexa Fluor 350 Azide 34644219,0000.54~410
DyLight 405 Azide 40042030,000N/A~868
Coumarin 343 Azide 40047538,0000.63~429

Note: Spectroscopic properties can vary depending on the solvent and conjugation partner.

By employing the appropriate conjugation chemistry and analytical confirmation methods, researchers can ensure the quality and reliability of their ATTO 390-labeled biomolecules, leading to more robust and reproducible experimental outcomes.

References

Mastering Precision: A Guide to Determining the Degree of Labeling of ATTO 390 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking accuracy and consistency in fluorescent labeling, this guide provides a comprehensive comparison and detailed protocols for determining the degree of labeling (DOL) of ATTO 390 azide (B81097) using spectrophotometry. Understanding the DOL, or the ratio of dye molecules to a biomolecule, is critical for optimizing experimental outcomes, ensuring reproducibility, and advancing research and development.[1][2][3]

ATTO 390 azide is a fluorescent label featuring a coumarin (B35378) structure, notable for its high fluorescence quantum yield, significant Stokes shift, and good photostability.[4][5] Its azide functional group makes it particularly suitable for bio-orthogonal "click chemistry" reactions, allowing for the precise labeling of biomolecules such as proteins and nucleic acids.[4][5][6]

Performance Comparison: this compound vs. Alternatives

The selection of a fluorescent dye is a critical decision in experimental design.[7] Factors such as brightness, photostability, and the specific experimental conditions must be considered. While ATTO 390 is an excellent choice for many applications, several alternatives exist. This section compares the key photophysical properties of ATTO 390 with other commonly used blue-emitting fluorescent dyes suitable for click chemistry.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Correction Factor (CF₂₈₀)
This compound 39047624,000[8][9][10]0.09[8][9]
Alexa Fluor 350 Azide 34644219,0000.69
DyLight 405 Azide 40042030,0000.73
Cyanine3 (Cy3) Azide 550570150,0000.08

Note: The molar extinction coefficient and correction factor for alternative dyes are representative values and may vary slightly between manufacturers. Researchers should always refer to the specific product datasheet for the most accurate information.

Experimental Protocol: Determining the Degree of Labeling

This protocol outlines the step-by-step procedure for determining the DOL of a protein (specifically an antibody, IgG) labeled with this compound using spectrophotometry.

I. Materials and Equipment
  • Spectrophotometer capable of measuring absorbance at 280 nm and 390 nm

  • Quartz cuvettes (1 cm path length)

  • Labeled antibody solution (purified from any unbound dye)

  • Buffer solution (the same buffer used to dissolve the labeled antibody)

II. Procedure
  • Blank Measurement: Fill a cuvette with the buffer solution and measure the absorbance at 280 nm and 390 nm. This will serve as the blank to zero the spectrophotometer.

  • Sample Measurement:

    • Carefully clean the cuvette and fill it with the labeled antibody solution.

    • Measure the absorbance of the labeled antibody solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye, 390 nm (A_max).[2][11]

    • Note: If the absorbance reading is greater than 2.0, dilute the sample with the buffer solution and re-measure.[2][11] Remember to account for the dilution factor in your calculations.

III. Calculation of the Degree of Labeling

The DOL is calculated using the Beer-Lambert law, which relates absorbance to concentration.[12]

A. Key Parameters:

  • Molar Extinction Coefficient of IgG at 280 nm (ε_protein): 210,000 M⁻¹cm⁻¹[2]

  • Molar Extinction Coefficient of ATTO 390 at 390 nm (ε_dye): 24,000 M⁻¹cm⁻¹[8][9][10]

  • Correction Factor of ATTO 390 at 280 nm (CF₂₈₀): 0.09[8][9] This factor accounts for the dye's absorbance at 280 nm.[2][11]

B. Calculation Steps:

  • Calculate the Molar Concentration of the Protein:

  • Calculate the Molar Concentration of the Dye:

  • Calculate the Degree of Labeling (DOL):

An optimal DOL for most applications is typically between 3 and 7.[13] A low DOL can result in a weak fluorescent signal, while an excessively high DOL can lead to fluorescence quenching and potential protein aggregation.[1][2]

Visualizing the Workflow and Calculation Logic

To further clarify the experimental process and the relationship between the measured values and the final DOL, the following diagrams are provided.

G cluster_0 Experimental Workflow cluster_1 Data Analysis A Prepare Labeled Antibody (Purified) C Measure Absorbance of Labeled Antibody A->C B Spectrophotometer Blank (Buffer) B->C D Record A₂₈₀ and A_max C->D F Calculate Protein Concentration D->F G Calculate Dye Concentration D->G E Input Parameters (ε_protein, ε_dye, CF₂₈₀) E->F E->G H Calculate Degree of Labeling (DOL) F->H G->H G cluster_0 DOL Calculation Logic A280 A₂₈₀ Prot_Conc Protein Concentration A280->Prot_Conc Amax A_max Amax->Prot_Conc Dye_Conc Dye Concentration Amax->Dye_Conc CF CF₂₈₀ CF->Prot_Conc E_prot ε_protein E_prot->Prot_Conc E_dye ε_dye E_dye->Dye_Conc DOL Degree of Labeling Prot_Conc->DOL Dye_Conc->DOL

References

Verifizierung der ATTO 390-Azid-Markierung mittels Gelelektrophorese: Ein Vergleichsleitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine zuverlässige Methode zur Überprüfung der kovalenten Markierung von Proteinen mit dem Fluoreszenzfarbstoff ATTO 390-Azid suchen, bietet die Gelelektrophorese eine direkte und visuelle Bestätigung des Erfolgs. Dieser Leitfaden vergleicht ATTO 390-Azid objektiv mit alternativen Farbstoffen und liefert detaillierte Protokolle zur Durchführung des Experiments.

Die kovalente Markierung von Proteinen mit Fluoreszenzfarbstoffen ist eine Schlüsseltechnik in der biologischen Forschung und pharmazeutischen Entwicklung. Sie ermöglicht die Visualisierung, Verfolgung und Quantifizierung von Proteinen in komplexen biologischen Systemen. Die "Click-Chemie", insbesondere die Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC) und die spannungsgeförderte Azid-Alkin-Cycloaddition (SPAAC), hat sich als eine hocheffiziente und spezifische Methode zur Anbringung von Reportermolekülen wie ATTO 390-Azid an Proteine etabliert, die zuvor mit einer Alkin-Gruppe modifiziert wurden.[1]

Nach der Markierungsreaktion ist es entscheidend, den Erfolg der Konjugation zu verifizieren. Die Polyacrylamid-Gelelektrophorese (PAGE), insbesondere unter denaturierenden Bedingungen (SDS-PAGE), ist ein leistungsstarkes Werkzeug für diesen Zweck. Durch die Trennung von Proteinen nach ihrer Molekülgröße ermöglicht die SDS-PAGE die Unterscheidung zwischen markierten Proteinen, unmarkierten Proteinen und freiem Farbstoff. Die erfolgreiche Markierung wird durch das Erscheinen eines fluoreszierenden Bandes an der erwarteten Molekülgröße des Zielproteins bei der In-Gel-Fluoreszenzanalyse bestätigt.

Vergleich von Fluoreszenzfarbstoffen für die Azid-Markierung

ATTO 390 ist ein Cumarin-basierter Farbstoff, der sich durch eine hohe Fluoreszenzquantenausbeute, einen großen Stokes-Shift und gute Photostabilität auszeichnet.[2][3][4][5] Diese Eigenschaften machen ihn zu einer ausgezeichneten Wahl für Fluoreszenz-basierte Nachweismethoden. Es gibt jedoch eine Reihe von Alternativen auf dem Markt, die je nach den spezifischen Anforderungen des Experiments und der verfügbaren Ausrüstung besser geeignet sein können. Die folgende Tabelle vergleicht die photophysikalischen Eigenschaften von ATTO 390-Azid mit zwei gängigen Alternativen: Alexa Fluor 405-Azid und Cy3-Azid.

EigenschaftATTO 390-AzidAlexa Fluor 405-Azid (Äquivalent)Cy3-Azid
Anregungsmaximum (λex) 390 nm[2]402 nm[6]555 nm[7][8]
Emissionsmaximum (λem) 476 nm[2]424 nm[6]570 nm[7][8]
Molarer Extinktionskoeffizient (ε) 24.000 M⁻¹cm⁻¹[2]35.000 M⁻¹cm⁻¹[6]150.000 M⁻¹cm⁻¹[7][8]
Quantenausbeute (Φ) 90%[2]Nicht spezifiziertNicht spezifiziert
Molekulargewicht (MW) 543.66 g/mol [3]706.60 g/mol [9]539.75 g/mol [8]
Löslichkeit Löslich in polaren organischen Lösungsmitteln (DMF, DMSO)[5]Wasserlöslich[6]Löslich in DMF, DMSO; unlöslich in Wasser[8]
Spektralbereich UV/BlauViolett/BlauGrün/Gelb

Experimentelle Arbeitsabläufe

Die Überprüfung der Proteinmarkierung mittels Gelelektrophorese umfasst mehrere Schlüsselschritte, die im Folgenden als logischer Arbeitsablauf und als detailliertes Protokoll beschrieben werden.

Logischer Arbeitsablauf der Proteinmarkierung und Verifizierung

Workflow cluster_reaction Markierungsreaktion cluster_purification Aufreinigung cluster_analysis Analyse p_alkyne Alkin-modifiziertes Protein click_reaction CuAAC-Reaktion p_alkyne->click_reaction dye_azide ATTO 390-Azid (in DMSO) dye_azide->click_reaction reagents Click-Chemie Reagenzien reagents->click_reaction purification Entfernung von überschüssigem Farbstoff (Gelfiltration) click_reaction->purification Markiertes Proteingemisch sds_page SDS-PAGE purification->sds_page Gereinigtes markiertes Protein gel_scan In-Gel Fluoreszenz-Scan sds_page->gel_scan Getrennte Proteine im Gel coomassie Coomassie-Färbung (Gesamtprotein) gel_scan->coomassie

Abbildung 1: Workflow zur Markierung und Verifizierung.

Detailliertes experimentelles Protokoll

Dieses Protokoll beschreibt die Markierung eines Alkin-modifizierten Proteins mit ATTO 390-Azid mittels CuAAC und die anschließende Analyse durch SDS-PAGE.

Materialien:

  • Alkin-modifiziertes Protein (in einem Puffer ohne Amine wie Tris, z.B. PBS oder HEPES)

  • ATTO 390-Azid (z.B. von Sigma-Aldrich/Merck)

  • Wasserfreies Dimethylsulfoxid (DMSO)

  • Kupfer(II)-sulfat (CuSO₄)

  • Natriumascorbat

  • Kupfer-chelatisierender Ligand (z.B. THPTA)

  • SDS-PAGE-Gele (passende Konzentration für das Zielprotein)

  • SDS-PAGE-Laufpuffer

  • 4x SDS-PAGE-Probenpuffer mit Reduktionsmittel (z.B. DTT oder β-Mercaptoethanol)

  • Gelfiltrationssäule (z.B. Sephadex G-25) zur Aufreinigung

  • Fluoreszenz-Gel-Scanner mit Anregungsquelle im UV- oder nahen UV-Bereich (z.B. 365 nm oder 405 nm) und passendem Emissionsfilter (z.B. >450 nm)

  • Coomassie-Brillant-Blau-Färbelösung und Entfärbelösung

Protokoll:

Teil 1: Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC)

  • Vorbereitung der Reagenzien:

    • Lösen Sie ATTO 390-Azid in wasserfreiem DMSO zu einer 10 mM Stammlösung.

    • Bereiten Sie frische 100 mM Stammlösungen von CuSO₄ und Natriumascorbat in ultrareinem Wasser vor. Die Natriumascorbat-Lösung sollte unmittelbar vor Gebrauch hergestellt werden, da sie oxidationsempfindlich ist.

    • Bereiten Sie eine 50 mM Stammlösung des THPTA-Liganden in ultrareinem Wasser vor.

  • Markierungsreaktion:

    • In einem Mikroreaktionsgefäß wird das Alkin-modifizierte Protein auf eine Endkonzentration von 1-10 mg/ml in einem geeigneten Puffer (z.B. PBS, pH 7,4) verdünnt.

    • Fügen Sie die ATTO 390-Azid-Stammlösung hinzu, um einen 5- bis 10-fachen molaren Überschuss gegenüber dem Protein zu erreichen. Mischen Sie die Lösung vorsichtig durch Pipettieren.

    • Fügen Sie den THPTA-Liganden zu einer Endkonzentration von 250 µM hinzu.

    • Fügen Sie CuSO₄ zu einer Endkonzentration von 50 µM hinzu.

    • Starten Sie die Reaktion durch Zugabe von Natriumascorbat zu einer Endkonzentration von 2,5 mM.

    • Inkubieren Sie die Reaktion für 1-2 Stunden bei Raumtemperatur, vor Licht geschützt.

Teil 2: Aufreinigung des markierten Proteins

  • Entfernung des freien Farbstoffs:

    • Äquilibrieren Sie eine Gelfiltrationssäule (z.B. Sephadex G-25) mit PBS-Puffer.

    • Tragen Sie die Reaktionsmischung auf die Säule auf.

    • Eluieren Sie mit PBS-Puffer und sammeln Sie die Fraktionen. Das markierte Protein eluiert typischerweise in den ersten Fraktionen, während der ungebundene Farbstoff zurückgehalten wird.

    • Identifizieren Sie die proteinhaltigen Fraktionen (z.B. durch Messung der Absorption bei 280 nm).

Teil 3: SDS-PAGE und In-Gel-Fluoreszenzanalyse

  • Probenvorbereitung für die SDS-PAGE:

    • Mischen Sie eine Aliquote des aufgereinigten, markierten Proteins mit 4x SDS-PAGE-Probenpuffer.

    • Erhitzen Sie die Probe für 5-10 Minuten bei 95 °C, um das Protein zu denaturieren.

    • Bereiten Sie Kontrollproben vor: eine Probe des unmarkierten Proteins und einen Protein-Molekulargewichtsstandard.

  • Gelelektrophorese:

    • Beladen Sie das SDS-PAGE-Gel mit den vorbereiteten Proben.

    • Führen Sie die Elektrophorese gemäß den Herstellerangaben durch, bis der Bromphenolblau-Farbstoff den unteren Rand des Gels erreicht hat.

  • In-Gel-Fluoreszenz-Scan:

    • Spülen Sie das Gel nach der Elektrophorese kurz mit deionisiertem Wasser.

    • Scannen Sie das Gel mit einem Fluoreszenz-Gel-Scanner. Verwenden Sie eine Anregungswellenlänge, die für ATTO 390 geeignet ist (z.B. 365 nm oder 405 nm), und einen entsprechenden Emissionsfilter (z.B. einen Langpassfilter >450 nm).

    • Erfassen Sie das Fluoreszenzbild. Ein fluoreszierendes Band in der Spur des markierten Proteins bei der erwarteten Molekülgröße bestätigt die erfolgreiche Konjugation. In der Spur des unmarkierten Proteins sollte kein Signal zu sehen sein.

  • Gesamtproteinfärbung (optional):

    • Färben Sie das Gel nach dem Fluoreszenz-Scan mit Coomassie-Brillant-Blau, um alle Proteinbanden, einschließlich des unmarkierten Kontrollproteins und des Molekulargewichtsstandards, sichtbar zu machen.

    • Entfärben Sie das Gel, bis die Proteinbanden deutlich sichtbar sind.

    • Vergleichen Sie das Fluoreszenzbild mit dem Coomassie-gefärbten Gel, um die Position des markierten Proteins zu bestätigen.

Erwartete Ergebnisse und Fehlerbehebung

Bei einer erfolgreichen Markierung zeigt der In-Gel-Fluoreszenz-Scan ein einzelnes, scharfes Band in der Spur, die das mit ATTO 390-Azid behandelte Protein enthält. Die Position dieses Bandes sollte mit der Position des entsprechenden Proteinbandes in der Coomassie-Färbung und der erwarteten Molekülgröße übereinstimmen. In der Spur des unmarkierten Kontrollproteins darf kein Fluoreszenzsignal auftreten. Ein schwaches oder fehlendes Fluoreszenzsignal deutet auf eine ineffiziente Markierungsreaktion hin, während mehrere fluoreszierende Banden auf unspezifische Markierungen oder Proteinabbau hindeuten können. Ein fluoreszierendes Signal am unteren Rand des Gels deutet auf eine unvollständige Entfernung des freien Farbstoffs hin.

Leitfaden zur Fehlerbehebung:

ProblemMögliche UrsacheLösungsvorschlag
Kein/schwaches Fluoreszenzsignal am Proteinband Ineffiziente Click-Reaktion; Inaktivität der Reagenzien; sterische Hinderung.Reagenzien frisch ansetzen (besonders Natriumascorbat); molaren Überschuss des Farbstoffs erhöhen; Reaktionszeit verlängern; Puffer auf störende Substanzen (z.B. DTT, Tris) prüfen.[10]
Hoher unspezifischer Hintergrund im Gel Unvollständige Entfernung des freien Farbstoffs; unspezifische Bindung des Farbstoffs an das Protein.Aufreinigungsschritt (Gelfiltration) optimieren; Kontrollexperiment ohne Alkin-modifiziertes Protein durchführen, um unspezifische Bindung zu prüfen.[11]
"Lächeln" der fluoreszierenden Banden Überhitzung des Gels während der Elektrophorese.Spannung reduzieren; Elektrophorese bei niedrigerer Temperatur (z.B. im Kühlraum) durchführen.
Ausfällung des Proteins während der Markierung Hohe Konzentration des organischen Lösungsmittels (DMSO); Veränderung der Proteineigenschaften durch die Markierung.DMSO-Anteil in der Reaktion minimieren; molaren Überschuss des Farbstoffs reduzieren, um eine Übermarkierung zu vermeiden.[12]

Visualisierung von Signalwegen und Arbeitsabläufen

Signalweg der Click-Chemie-Konjugation

Click_Chemistry cluster_reactants Reaktanten cluster_catalyst Katalysator-System (CuAAC) protein_alkyne Protein-Alkin product Fluoreszenz-markiertes Protein (Triazol-Bindung) protein_alkyne->product dye_azide ATTO 390-Azid dye_azide->product CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Ascorbate Natriumascorbat Ascorbate->Cu_I Reduktion Cu_I->product katalysiert

Abbildung 2: Mechanismus der CuAAC-Markierung.

References

A Comparative Guide to the Mass Spectrometry Analysis of ATTO 390 Azide Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of ATTO 390 azide (B81097) for labeling peptides for mass spectrometry (MS) analysis against other common fluorescent azide alternatives, namely TAMRA azide and Cyanine (B1664457) azide dyes. This comparison is supported by a summary of key performance indicators and detailed experimental protocols to aid in the selection of the most suitable fluorescent label for your research needs.

Introduction to Fluorescent Labeling of Peptides for Mass Spectrometry

Fluorescent labeling of peptides is a powerful technique in proteomics and drug development. It enables the tracking and quantification of peptides in complex biological samples. The use of azide-functionalized fluorescent dyes, coupled with "click chemistry," provides a highly selective and efficient method for attaching a fluorescent tag to a peptide of interest. This approach is particularly valuable for applications in fluorescence microscopy, flow cytometry, and increasingly, for specialized mass spectrometry-based analyses. While the primary application of these dyes is fluorescence detection, their impact on mass spectrometry performance is a critical consideration for researchers employing hybrid methodologies.

Comparison of Fluorescent Azide Labels

The selection of a fluorescent azide label for peptide analysis in mass spectrometry should be guided by several factors, including labeling efficiency, the influence of the dye on peptide ionization, and the fragmentation characteristics of the labeled peptide. While direct comparative studies are limited, this guide compiles available information to provide a qualitative and quantitative overview of ATTO 390 azide, TAMRA azide, and Cyanine azide dyes.

Quantitative Performance Indicators
FeatureThis compoundTAMRA AzideCyanine (Cy3/Cy5) Azide
Excitation Wavelength (nm) ~390~555~550 (Cy3) / ~650 (Cy5)
Emission Wavelength (nm) ~479~580~570 (Cy3) / ~670 (Cy5)
Labeling Chemistry Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
Impact on Ionization Efficiency Expected to be moderate due to its relatively low molecular weight and moderate hydrophilicity.[1]May reduce solubility and potentially impact ionization due to its hydrophobicity.[2]Can impact ionization efficiency; the effect may vary depending on the specific Cyanine dye and peptide sequence.
Fragmentation Behavior in MS/MS Fragmentation is expected to be influenced by the coumarin (B35378) structure, potentially leading to characteristic neutral losses or reporter ions.The rhodamine core may influence fragmentation, but specific fragmentation patterns are not well-documented in publicly available literature.The presence of the cyanine dye can suppress peptide backbone fragmentation or lead to dye-specific fragment ions.

Experimental Protocols

Protocol 1: Peptide Labeling with this compound via Click Chemistry

This protocol describes the labeling of an alkyne-modified peptide with this compound.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water, HPLC grade

  • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Solid-phase extraction (SPE) C18 cartridges for desalting

Procedure:

  • Peptide Preparation: Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-5 mM.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the peptide solution, this compound (1.5-2 molar excess), and TBTA (1 molar equivalent to CuSO₄).

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle vortexing.

  • Purification:

    • Quench the reaction by adding EDTA to a final concentration of 10 mM.

    • Desalt and purify the labeled peptide using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the labeled peptide with an appropriate solvent (e.g., 50-80% acetonitrile (B52724) in water with 0.1% formic acid).

    • Lyophilize the purified, labeled peptide.

Protocol 2: Mass Spectrometry Analysis of this compound Labeled Peptides

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nanoLC) system.

LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 30-60 minutes.

  • Flow Rate: 300 nL/min.

  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 350-1500.

  • MS/MS Method: Data-dependent acquisition (DDA) of the top 5-10 most intense precursor ions.

  • Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) with a normalized collision energy of 25-30%.

  • Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify the labeled peptides. Include the mass of the this compound label plus the triazole linker as a variable modification on the alkyne-containing residue.

Visualization of Experimental Workflows

experimental_workflow cluster_labeling Peptide Labeling cluster_ms Mass Spectrometry Analysis start Alkyne-modified Peptide reaction Labeling Reaction start->reaction reagents This compound + Click Chemistry Reagents reagents->reaction purification Purification (SPE) reaction->purification labeled_peptide Labeled Peptide purification->labeled_peptide lc nanoLC Separation labeled_peptide->lc ms1 MS1 Scan (Precursor Ion Detection) lc->ms1 ms2 MS/MS Fragmentation (CID/HCD) ms1->ms2 data_analysis Data Analysis ms2->data_analysis

Caption: Experimental workflow for the mass spectrometry analysis of this compound labeled peptides.

signaling_pathway cluster_alternatives Alternative Fluorescent Azide Labels cluster_properties Key Mass Spectrometry Performance Properties atto This compound (Coumarin-based) ionization Ionization Efficiency atto->ionization fragmentation Fragmentation Pattern atto->fragmentation signal MS Signal Intensity atto->signal tamra TAMRA Azide (Rhodamine-based) tamra->ionization tamra->fragmentation tamra->signal cy Cyanine Azide (Cy3/Cy5) cy->ionization cy->fragmentation cy->signal

References

A Comparative Guide to the HPLC Purification and Analysis of ATTO 390 Azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent labels for biomolecule conjugation is a critical step that influences the accuracy and reliability of downstream applications. ATTO 390 azide (B81097) is a popular choice for labeling alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This guide provides an objective comparison of ATTO 390 azide with other commercially available fluorescent azides, supported by experimental data and detailed protocols for HPLC purification and analysis.

ATTO 390 is a fluorescent label with a coumarin (B35378) structure, known for its high fluorescence quantum yield, large Stokes shift, and good photostability.[1][2] Its azide functionality allows for a stable covalent bond formation with terminal alkynes, a reaction widely used for its high efficiency and bioorthogonality.[3] The purification and analysis of the resulting conjugates are crucial to remove unreacted dye and biomolecules, ensuring the quality of the labeled product. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for this purpose.[4][5][6]

Comparison of this compound with Alternative Fluorescent Azides

The choice of a fluorescent label can significantly impact the separation and detection of the conjugate. The hydrophobicity of the dye is a key factor in RP-HPLC, with more hydrophobic dyes generally exhibiting longer retention times.[7][8] This property can be advantageous for separating the labeled product from the more hydrophilic, unlabeled biomolecule.

Here, we compare the properties of this compound with other commonly used fluorescent azides:

FeatureThis compound5-FAM AzideCy5 Azide
Chemical Structure Coumarin-basedFluorescein-basedCyanine-based
Excitation Max (nm) 390494649
Emission Max (nm) 479521670
Molar Extinction Coefficient (M⁻¹cm⁻¹) 24,00075,000250,000
Quantum Yield 0.900.920.27
Molecular Weight ( g/mol ) 543.65533.49~750
Relative Hydrophobicity Moderately HydrophilicHydrophilicHydrophobic
Key Advantages High photostability, large Stokes shiftHigh quantum yield, widely usedEmission in the far-red spectrum reduces background fluorescence
Potential Considerations Lower extinction coefficientpH-sensitive fluorescenceLower quantum yield

Experimental Data: HPLC Performance

While direct side-by-side comparative HPLC data under identical conditions is limited in published literature, the general behavior of these dye conjugates can be inferred from their properties and available application notes.

Labeling an oligonucleotide with a fluorescent dye generally increases its hydrophobicity and, consequently, its retention time on a C18 RP-HPLC column compared to the unlabeled oligonucleotide. The extent of this shift in retention time is dependent on the hydrophobicity of the specific dye.

Expected Elution Order in RP-HPLC:

  • Unlabeled Oligonucleotide: Being the most polar, it will elute first.

  • 5-FAM Azide Conjugate: FAM is relatively hydrophilic, so the conjugate will have a shorter retention time compared to more hydrophobic dye conjugates.

  • This compound Conjugate: ATTO 390 is described as moderately hydrophilic, suggesting its conjugate will elute after the FAM conjugate.[2]

  • Cy5 Azide Conjugate: Cy5 is a more hydrophobic dye, leading to a longer retention time for its conjugate, which facilitates a good separation from the unlabeled oligonucleotide.

This differential retention is a key advantage in the purification process, allowing for the isolation of the desired labeled biomolecule.

Experimental Protocols

Protocol 1: Labeling of an Alkyne-Modified Oligonucleotide with this compound

This protocol describes the copper-catalyzed click chemistry reaction to conjugate this compound to an alkyne-modified oligonucleotide.

Materials:

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare a 100 µM solution of the alkyne-modified oligonucleotide in nuclease-free water.

  • In a microcentrifuge tube, combine the following in order:

    • 5 µL of 100 µM alkyne-modified oligonucleotide

    • 2 µL of 10 mM this compound stock solution (a 4-fold molar excess)

    • 1 µL of 1 M Tris-HCl, pH 7.5

    • 1 µL of 50 mM CuSO₄ in water

    • 1 µL of 100 mM sodium ascorbate in water (freshly prepared)

  • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • The reaction mixture is now ready for HPLC purification.

Protocol 2: HPLC Purification and Analysis of this compound-Oligonucleotide Conjugate

This protocol outlines the purification of the ATTO 390-labeled oligonucleotide from the click chemistry reaction mixture using reversed-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or fluorescence detector

  • Reversed-phase C18 column (e.g., Waters XTerra® MS C18, 2.5 µm, 4.6 x 50 mm)[4]

Mobile Phases:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0, in water

  • Mobile Phase B: 100% Acetonitrile

HPLC Gradient Program:

Time (min)% Mobile Phase B
05
2050
22100
25100
265
305

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Inject the reaction mixture onto the column.

  • Run the gradient program as described in the table above.

  • Monitor the elution profile using a UV detector at 260 nm (for the oligonucleotide) and a fluorescence detector with excitation at 390 nm and emission at 479 nm (for the ATTO 390 dye). The labeled oligonucleotide will show a peak at both wavelengths, while the unlabeled oligonucleotide will only be detected at 260 nm.

  • Collect the fractions corresponding to the desired conjugate peak.

  • Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC system.

  • Lyophilize the purified conjugate to remove the volatile mobile phase.

Visualizations

experimental_workflow cluster_labeling Click Chemistry Labeling cluster_hplc HPLC Purification & Analysis alkyne_oligo Alkyne-modified Oligonucleotide reaction Reaction Mixture alkyne_oligo->reaction atto_azide This compound atto_azide->reaction reagents CuSO4, Sodium Ascorbate reagents->reaction hplc_injection Inject into HPLC System reaction->hplc_injection Transfer hplc_separation C18 Reversed-Phase Separation hplc_injection->hplc_separation detection UV & Fluorescence Detection hplc_separation->detection fraction_collection Fraction Collection detection->fraction_collection analysis Purity Analysis fraction_collection->analysis final_product Purified Conjugate analysis->final_product click_chemistry cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Oligo_Alkyne Oligonucleotide-Alkyne Conjugate Oligonucleotide-Triazole-ATTO 390 Oligo_Alkyne->Conjugate ATTO_Azide ATTO 390-Azide ATTO_Azide->Conjugate Catalyst Cu(I) Catalyst->Conjugate catalyzes

References

A Head-to-Head Comparison: ATTO 390 Azide vs. Alexa Fluor 350 Azide for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry for precise molecular imaging, the selection of the fluorescent azide (B81097) probe is a critical determinant of experimental success. This guide provides an in-depth comparison of two popular blue-emitting fluorescent azides, ATTO 390 azide and Alexa Fluor 350 azide, to inform your choice for high-performance microscopy applications.

Spectrophotometric and Photophysical Properties

A side-by-side comparison of the key performance indicators reveals the strengths of each fluorophore. ATTO 390 is notable for its exceptionally high fluorescence quantum yield, suggesting superior brightness, while Alexa Fluor 350 is a well-established and reliable performer with excellent photostability.

PropertyThis compoundAlexa Fluor 350 Azide Equivalent
Excitation Maximum (λex) 390 nm[1][2]~346 nm[3][4]
Emission Maximum (λem) 475 - 479 nm[1]~442 nm[5]
Molar Extinction Coefficient (ε) 24,000 M⁻¹cm⁻¹[2]Information not readily available for azide form.
Fluorescence Quantum Yield (Φ) 90%[2]Information not readily available for azide form.
Brightness (ε x Φ) 2,160,000Not available
Photostability Good photostability reported[6][7][8][9][10]Moderately to excellently photostable[3][11][12][13]
Solubility Moderately hydrophilic[6][9]Water-soluble[11]

Performance in Microscopy Applications

Both this compound and Alexa Fluor 350 azide are designed for covalent labeling of alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This bioorthogonal reaction enables the specific attachment of the fluorophore to a target of interest, such as a protein, nucleic acid, or glycan, that has been metabolically or enzymatically tagged with an alkyne group.

This compound is a coumarin-based dye characterized by a large Stokes shift and high fluorescence quantum yield.[6][7][8][9][10] Its high quantum yield translates to a brighter signal, which is particularly advantageous for detecting low-abundance targets or when high signal-to-noise ratios are required. The good photostability of ATTO 390 allows for longer exposure times and repeated imaging with less signal degradation.[6][7][8][9][10]

Alexa Fluor 350 Azide is a sulfonated coumarin (B35378) derivative known for its brightness and photostability.[3][11][13][14] The Alexa Fluor family of dyes is renowned for its robust performance across a wide range of applications. While specific quantitative data for the azide conjugate is limited in the direct search results, the general performance of Alexa Fluor 350 suggests it is a reliable choice for generating stable and bright fluorescence signals in imaging and flow cytometry.[11][12]

Experimental Workflow and Protocols

Successful labeling with either this compound or Alexa Fluor 350 azide via click chemistry requires careful optimization of the experimental protocol. Below is a generalized protocol for labeling alkyne-modified proteins in fixed mammalian cells.

Experimental Workflow: Cellular Labeling via Click Chemistry

G cluster_cell_prep Cell Preparation cluster_click_reaction Click Reaction cluster_imaging Imaging cell_culture 1. Culture and Seed Cells with Alkyne-Modified Substrate fixation 2. Fix Cells (e.g., 4% PFA) cell_culture->fixation permeabilization 3. Permeabilize Cells (e.g., 0.1% Triton X-100) fixation->permeabilization prepare_reagents 4. Prepare Click Reaction Cocktail: - Fluorescent Azide (ATTO 390 or Alexa Fluor 350) - Copper(II) Sulfate (B86663) - Reducing Agent (e.g., Sodium Ascorbate) permeabilization->prepare_reagents incubation 5. Incubate Cells with Reaction Cocktail prepare_reagents->incubation washing 6. Wash Cells to Remove Unreacted Reagents incubation->washing mounting 7. Mount Coverslip washing->mounting microscopy 8. Image with Fluorescence Microscope mounting->microscopy

Caption: Workflow for fluorescent labeling in cells using click chemistry.
Detailed Experimental Protocol:

Materials:

  • Alkyne-modified cells on coverslips

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Wash buffer: PBS with 3% BSA

  • This compound or Alexa Fluor 350 azide stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Reducing agent stock solution: Freshly prepared 500 mM sodium ascorbate (B8700270) in water

  • Mounting medium with DAPI

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Cell Permeabilization:

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:

      • To 950 µL of PBS, add 1-5 µL of the fluorescent azide stock solution (final concentration 10-50 µM).

      • Add 20 µL of the CuSO₄ stock solution (final concentration 1 mM).

      • Add 20 µL of the freshly prepared sodium ascorbate stock solution (final concentration 10 mM).

    • Vortex the cocktail briefly to mix.

    • Remove the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the reaction cocktail and wash the cells three times with PBS containing 3% BSA for 5 minutes each.

    • Perform a final wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen dye.

Conclusion and Recommendations

Both this compound and Alexa Fluor 350 azide are excellent choices for fluorescent labeling in microscopy via click chemistry.

  • This compound is highly recommended for applications demanding the highest possible brightness and signal-to-noise ratio, such as the detection of low-abundance biomolecules or for super-resolution microscopy techniques that benefit from bright, photostable dyes.

  • Alexa Fluor 350 azide remains a robust and reliable option for a wide range of standard fluorescence microscopy applications, backed by the well-established performance of the Alexa Fluor family.

The optimal choice will depend on the specific requirements of the experiment, including the expression level of the target, the sensitivity of the imaging system, and the need for photostability during prolonged imaging sessions. It is always recommended to perform a pilot experiment to determine the optimal dye and labeling conditions for your specific biological system.

References

A Head-to-Head Comparison: ATTO 390 Azide vs. Cy3 Azide for Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in nucleic acid analysis, the choice of fluorescent label is paramount to achieving sensitive and reliable results. This guide provides a comprehensive comparison of two popular azide-functionalized fluorescent dyes for nucleic acid labeling via click chemistry: ATTO 390 azide (B81097) and Cy3 azide.

This comparison delves into their key photophysical properties, discusses performance characteristics such as photostability, and provides a detailed experimental protocol for labeling alkyne-modified nucleic acids.

Key Performance Indicators: A Tabular Comparison

The selection of a fluorescent dye is often dictated by its spectral properties and intrinsic brightness. Below is a summary of the key quantitative data for ATTO 390 azide and Cy3 azide.

PropertyThis compoundCy3 Azide
Chemical Structure Coumarin DerivativeCyanine (B1664457) Derivative
Excitation Maximum (λex) 390 nm[1][2]555 nm[3][4][5]
Emission Maximum (λem) 476 nm[1][2]570 nm[3][4][5]
Molar Extinction Coefficient (ε) 24,000 M⁻¹cm⁻¹[1][2]150,000 M⁻¹cm⁻¹[3][5][6]
Fluorescence Quantum Yield (Φ) 0.90[1][7]0.31[3][6]
Photostability High[1][7][8][9]Moderate[10]

Performance Comparison

Brightness: Brightness is a function of both the molar extinction coefficient and the quantum yield. Cy3 azide exhibits a significantly higher molar extinction coefficient, suggesting it can absorb light more efficiently. However, this compound boasts a much higher fluorescence quantum yield, meaning it is more efficient at converting absorbed light into emitted fluorescence.[1][2][3][5][6][7] The overall brightness for a specific application will depend on the excitation source and filter sets used.

Photostability: ATTO dyes are well-regarded for their superior photostability compared to traditional cyanine dyes like Cy3.[10][11] ATTO 390, being a coumarin-based dye, is structurally rigid, which contributes to its enhanced resistance to photobleaching.[1][11] This is a critical advantage in experiments requiring prolonged or intense light exposure, such as single-molecule studies or time-lapse imaging. While Cy3 is a workhorse in fluorescence imaging, it is more susceptible to photobleaching, which can lead to signal loss over time.[10]

Labeling Efficiency and Signal-to-Noise Ratio: Direct quantitative data comparing the labeling efficiency and signal-to-noise ratio of this compound and Cy3 azide for nucleic acid labeling is not readily available in the reviewed literature. However, some inferences can be drawn from their properties. The click chemistry reaction itself is highly efficient for both dyes. The ultimate signal-to-noise ratio will be influenced by the dye's brightness, photostability, and the background fluorescence in the specific spectral channel. The higher quantum yield and photostability of ATTO 390 may contribute to a better signal-to-noise ratio in demanding applications, despite its lower extinction coefficient.[1][7]

Experimental Workflow & Signaling Pathways

The following diagram illustrates the general workflow for labeling alkyne-modified nucleic acids with a fluorescent azide using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry.

G cluster_0 Preparation cluster_1 Click Reaction cluster_2 Purification & Analysis alkyne_dna Alkyne-Modified Nucleic Acid reaction_mix Reaction Mixture: - Alkyne-Nucleic Acid - Fluorescent Azide - Copper(II) Sulfate (B86663) - Reducing Agent (e.g., Sodium Ascorbate) - Ligand (e.g., TBTA) alkyne_dna->reaction_mix dye_azide Fluorescent Azide (ATTO 390 or Cy3) dye_azide->reaction_mix incubation Incubation (Room Temperature) reaction_mix->incubation purification Purification (e.g., Ethanol (B145695) Precipitation, Size-Exclusion Chromatography) incubation->purification analysis Analysis (e.g., Gel Electrophoresis, Spectroscopy) purification->analysis labeled_product labeled_product analysis->labeled_product Labeled Nucleic Acid

Caption: Experimental workflow for nucleic acid labeling via click chemistry.

Experimental Protocols

Below is a detailed protocol for the copper-catalyzed click chemistry labeling of alkyne-modified oligonucleotides.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound or Cy3 azide

  • Anhydrous DMSO

  • 2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • 50 mM Copper(II) sulfate (CuSO₄) in water

  • 50 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) in DMSO/water

  • 100 mM Sodium ascorbate (B8700270) in water (prepare fresh)

  • Nuclease-free water

  • Ethanol (100% and 70%)

  • 3 M Sodium acetate, pH 5.2

  • Size-exclusion chromatography columns or materials for gel electrophoresis

Protocol:

  • Oligonucleotide and Dye Preparation:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

    • Prepare a 10 mM stock solution of this compound or Cy3 azide in anhydrous DMSO.

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in order:

      • 2 µL of 1 mM alkyne-modified oligonucleotide

      • 4 µL of 2M TEAA buffer

      • 10 µL of DMSO

      • 2 µL of 10 mM fluorescent azide stock solution

    • Vortex the mixture gently.

  • Catalyst Preparation:

    • In a separate tube, prepare the Cu(I) catalyst by mixing 1 µL of 50 mM CuSO₄ with 1 µL of 50 mM THPTA or TBTA. Let it sit for 2-3 minutes at room temperature.

  • Initiation of the Click Reaction:

    • Add 2 µL of the freshly prepared 100 mM sodium ascorbate to the oligonucleotide/dye mixture.

    • Immediately add the 2 µL of the prepared Cu(I) catalyst to the reaction mixture.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. For longer or more complex oligonucleotides, the reaction time can be extended overnight.

  • Purification of the Labeled Oligonucleotide:

    • Ethanol Precipitation:

      • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 3 volumes of ice-cold 100% ethanol to the reaction mixture.

      • Incubate at -20°C for at least 1 hour.

      • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

      • Carefully discard the supernatant.

      • Wash the pellet with 70% ethanol and centrifuge again.

      • Air dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).

    • Size-Exclusion Chromatography:

      • Use a suitable size-exclusion column (e.g., a G-25 spin column) to separate the labeled oligonucleotide from unreacted dye and catalyst components, following the manufacturer's instructions.

  • Analysis and Quantification:

    • Confirm successful labeling by running the purified product on a denaturing polyacrylamide gel and visualizing the fluorescence.

    • Quantify the concentration and labeling efficiency by measuring the absorbance at 260 nm (for the nucleic acid) and the absorbance maximum of the dye (390 nm for ATTO 390 or 555 nm for Cy3).

Conclusion

Both this compound and Cy3 azide are effective fluorescent probes for nucleic acid labeling via click chemistry. The choice between them will depend on the specific requirements of the experiment.

  • This compound is the superior choice for applications demanding high photostability and a high quantum yield , such as super-resolution microscopy or single-molecule tracking. Its excitation in the near-UV range can also be advantageous for multiplexing with longer wavelength dyes.

  • Cy3 azide remains a widely used and reliable dye, particularly for applications where its high extinction coefficient is beneficial and photobleaching is less of a concern. It is well-suited for standard fluorescence microscopy and gel-based assays.

Researchers should consider their instrumentation, experimental design, and the specific questions they aim to answer when selecting the optimal fluorescent azide for their nucleic acid labeling needs.

References

DyLight 350 Azide vs. ATTO 390 Azide: A Comparative Guide for Labeling Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal fluorescent azide (B81097) for their labeling experiments, this guide provides a detailed comparison of DyLight 350 azide and ATTO 390 azide. This analysis is based on their spectral properties and a general experimental protocol for their application in copper-catalyzed click chemistry.

This guide offers an objective look at two popular blue-emitting fluorescent probes used in bioorthogonal ligation reactions. The choice between DyLight 350 azide and this compound will ultimately depend on the specific requirements of the experimental setup, including the excitation source available and the desired brightness of the signal.

Spectrophotometric Properties: A Head-to-Head Comparison

The performance of a fluorescent dye is primarily determined by its spectral characteristics. Key parameters include the maximum excitation and emission wavelengths (λex and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). The molar extinction coefficient is a measure of how strongly the dye absorbs light at a specific wavelength, while the quantum yield indicates the efficiency of converting absorbed light into emitted fluorescence. The product of these two values is a direct measure of the dye's brightness.

Here is a summary of the key spectral properties for DyLight 350 and ATTO 390:

PropertyDyLight 350ATTO 390
Excitation Maximum (λex) 353 nm[1][2]390 nm[3]
Emission Maximum (λem) 432 nm[1][2]476 nm[3]
Molar Extinction Coefficient (ε) 15,000 cm⁻¹M⁻¹[1][2]24,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) High[2]0.90[3]
Stokes Shift 79 nm86 nm
Molecular Weight ~874 g/mol ~544 g/mol

Key Observations:

  • ATTO 390 exhibits a higher molar extinction coefficient , suggesting it can absorb more light than DyLight 350 at their respective optimal wavelengths.

  • The brightness of a fluorophore is proportional to the product of its extinction coefficient and quantum yield. Based on the available data, ATTO 390 is expected to be brighter than DyLight 350.

  • Both dyes have a significant Stokes shift, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios.

  • The choice of dye will also depend on the available excitation source. DyLight 350 is optimally excited in the UV range (e.g., 355 nm laser), while ATTO 390 is better suited for violet lasers (e.g., 405 nm).

Experimental Protocol: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Both DyLight 350 azide and this compound can be used to label alkyne-modified biomolecules via the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction is highly specific and efficient, allowing for the covalent attachment of the fluorescent dye to the target molecule.

Below is a general protocol for labeling an alkyne-modified biomolecule with a fluorescent azide. Please note that optimal reaction conditions (e.g., concentrations, temperature, and time) may need to be determined empirically for each specific application.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, nucleic acid)

  • Fluorescent azide (DyLight 350 azide or this compound) dissolved in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., TBTA, THPTA)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare a stock solution of the fluorescent azide in anhydrous DMSO.

  • Prepare a stock solution of CuSO₄ in water.

  • Prepare a fresh stock solution of the reducing agent (e.g., sodium ascorbate) in water immediately before use.

  • Prepare a stock solution of the copper-chelating ligand in DMSO or water.

  • In a reaction tube, combine the alkyne-modified biomolecule in the reaction buffer.

  • Add the fluorescent azide stock solution to the reaction mixture. The final concentration of the azide should typically be in molar excess to the alkyne.

  • Prepare the copper catalyst premix: In a separate tube, mix the CuSO₄ solution and the ligand solution. Then, add the sodium ascorbate (B8700270) solution to reduce Cu(II) to the active Cu(I) species. The solution should turn a faint yellow.

  • Add the copper catalyst premix to the reaction mixture containing the biomolecule and the azide.

  • Incubate the reaction at room temperature or a slightly elevated temperature (e.g., 37 °C) for 1-4 hours. The reaction can be monitored by techniques such as fluorescence imaging or chromatography.

  • Purify the labeled biomolecule to remove excess reagents using appropriate methods like size-exclusion chromatography, dialysis, or precipitation.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis Alkyne_Biomolecule Alkyne-modified Biomolecule Mix_Components Combine Biomolecule and Azide Alkyne_Biomolecule->Mix_Components Fluorescent_Azide Fluorescent Azide (DyLight 350 or ATTO 390) Fluorescent_Azide->Mix_Components CuSO4 CuSO4 Prepare_Catalyst Prepare Cu(I) Catalyst (CuSO4 + Reducer + Ligand) CuSO4->Prepare_Catalyst Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->Prepare_Catalyst Ligand Ligand (e.g., TBTA) Ligand->Prepare_Catalyst Incubate Incubate Mix_Components->Incubate Prepare_Catalyst->Incubate Purification Purify Labeled Biomolecule Incubate->Purification Analysis Downstream Application (e.g., Microscopy, Flow Cytometry) Purification->Analysis

Experimental workflow for CuAAC labeling.

decision_logic Excitation_Source Available Excitation Source? Select_DyLight350 Consider DyLight 350 Azide Excitation_Source->Select_DyLight350 UV (e.g., 355 nm) Select_ATTO390 Consider this compound Excitation_Source->Select_ATTO390 Violet (e.g., 405 nm) Brightness_Need High Brightness Critical? Brightness_Need->Select_DyLight350 No Brightness_Need->Select_ATTO390 Yes

Decision logic for selecting a fluorescent azide.

Conclusion

Both DyLight 350 azide and this compound are valuable tools for fluorescently labeling biomolecules through click chemistry. The primary differentiating factors are their spectral properties, which translate to differences in brightness and compatibility with different excitation sources. This compound appears to offer a brighter signal due to its higher extinction coefficient and quantum yield. However, the optimal choice will always be application-dependent. Researchers should carefully consider their specific instrumentation and experimental goals when selecting the most appropriate fluorescent azide for their needs. Furthermore, ATTO dyes are generally recognized for their high photostability, which can be a critical factor in imaging applications that require prolonged exposure to excitation light.

References

A Comparative Guide to Blue Fluorescent Dyes: Unveiling the Advantages of ATTO 390 Azide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bio-imaging and molecular labeling, the selection of an appropriate fluorescent dye is paramount to the success of experimental outcomes. For researchers utilizing click chemistry for the specific attachment of fluorophores to biomolecules, blue fluorescent dyes are a popular choice. This guide provides a detailed comparison of ATTO 390 azide (B81097) with other commonly used blue fluorescent dyes, namely Alexa Fluor 405 azide and DyLight 405 azide. We will delve into their key performance characteristics, supported by quantitative data, and provide a detailed experimental protocol for a typical application.

Key Advantages of ATTO 390 Azide

This compound, a coumarin-based fluorescent label, has emerged as a superior choice for many applications due to a combination of desirable photophysical properties.[1][2][3][4] Its primary advantages lie in its exceptional fluorescence quantum yield, significant Stokes shift, and robust photostability, which collectively contribute to brighter signals and higher quality data in fluorescence microscopy and other sensitive detection methods.[1][2][3][4]

One of the most notable features of ATTO 390 is its high fluorescence quantum yield, which is a measure of the efficiency of photon emission after absorption.[3][5] This high quantum yield translates to brighter fluorescent signals, enabling the detection of low-abundance targets with greater sensitivity.

Furthermore, ATTO 390 exhibits a large Stokes shift, the difference between the maximum excitation and emission wavelengths.[1][3] This characteristic is advantageous as it minimizes the spectral overlap between the excitation light and the emitted fluorescence, leading to an improved signal-to-noise ratio and reduced background interference.

Photostability is another critical parameter where ATTO 390 excels.[1][2][3][4] Fluorescent dyes can be prone to photobleaching, the irreversible destruction of the fluorophore under illumination, which can limit the duration of imaging experiments. ATTO 390's good photostability allows for longer exposure times and more robust time-lapse imaging without significant signal degradation.[1][2][3][4]

Quantitative Performance Comparison

To facilitate an objective assessment, the following table summarizes the key photophysical properties of this compound and its competitors.

PropertyThis compoundAlexa Fluor 405 AzideDyLight 405 Azide
Excitation Maximum (λex) 390 nm[3][5]401 nm[6]400 nm[7][8]
Emission Maximum (λem) 479 nm[3][5]421 nm[6]421 nm[8]
Molar Extinction Coefficient (ε) 24,000 cm⁻¹M⁻¹[3][5]35,000 cm⁻¹M⁻¹30,000 cm⁻¹M⁻¹[7]
Fluorescence Quantum Yield (Φ) 90%[5]Not specifiedHigh[7]
Fluorescence Lifetime (τ) 5.0 ns[3][5]Not specifiedNot specified
Stokes Shift 89 nm20 nm21 nm
Photostability Good[1][2][3][4]GoodGood[8][9]

Experimental Protocol: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of an Alkyne-Modified Biomolecule

This protocol outlines a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an alkyne-modified biomolecule (e.g., a protein or oligonucleotide) with this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable reaction buffer

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of TBTA or THPTA in DMSO or water, respectively.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the specified order:

      • Alkyne-modified biomolecule solution (e.g., 100 µL of a 1 mg/mL solution).

      • This compound stock solution (a 2-5 molar excess relative to the biomolecule).

      • TBTA or THPTA stock solution (to a final concentration of 1 mM).

    • Vortex the mixture gently.

  • Initiation of the Click Reaction:

    • Add the CuSO₄ stock solution to the reaction mixture (to a final concentration of 1 mM).

    • Immediately add the freshly prepared sodium ascorbate stock solution (to a final concentration of 5 mM).

    • Vortex the mixture gently to ensure thorough mixing.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized depending on the specific biomolecule and desired degree of labeling.

  • Purification of the Labeled Biomolecule:

    • Remove the excess dye and catalyst from the reaction mixture using a suitable purification method, such as size-exclusion chromatography, dialysis, or precipitation.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 390 nm (for ATTO 390).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the copper-catalyzed click chemistry labeling of a biomolecule with a fluorescent azide.

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis prep_biomolecule Prepare Alkyne-Biomolecule mix Mix Biomolecule, Dye & Ligand prep_biomolecule->mix prep_dye Prepare this compound prep_dye->mix prep_reagents Prepare Catalyst & Ligand add_catalyst Add CuSO4 & Sodium Ascorbate prep_reagents->add_catalyst mix->add_catalyst incubate Incubate (1-4h, RT) add_catalyst->incubate purify Purify Labeled Biomolecule incubate->purify analyze Characterize Conjugate purify->analyze

Caption: Workflow for biomolecule labeling via copper-catalyzed click chemistry.

References

Navigating the Blue Spectrum: A Comparative Guide to ATTO 390 Azide for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of biological imaging, the selection of fluorescent probes is a critical step that dictates the quality and reliability of experimental outcomes. Among the myriad of choices for blue-emitting fluorophores, ATTO 390 azide (B81097) has emerged as a popular option for labeling biomolecules via click chemistry. This guide provides an objective comparison of ATTO 390 azide's performance against other alternatives, supported by experimental data and detailed protocols to inform your selection process.

ATTO 390, a coumarin-based dye, is recognized for its high fluorescence quantum yield and good photostability[1][2][3][4]. Its azide functionality allows for its covalent attachment to alkyne-modified biomolecules through the highly specific and efficient click reaction, enabling the visualization of a wide range of biological targets[4]. However, a comprehensive evaluation of its limitations, particularly in the context of live-cell imaging, is crucial for optimal experimental design.

Quantitative Performance Comparison

To facilitate a direct comparison, the key photophysical properties of this compound and two common alternatives, Alexa Fluor 405 azide and DyLight 405 azide, are summarized below.

FeatureThis compoundAlexa Fluor 405 AzideDyLight 405 Azide
Excitation Max (nm) 390[1][2]~401~400
Emission Max (nm) 476[1][2]~421~420
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **24,000[1][2]35,00030,000
Quantum Yield 0.90[1]0.540.90
Photostability Good (qualitative)[1][2][3][4]HighHigh
Hydrophilicity Moderately hydrophilic[1][2][3]HydrophilicHydrophilic

Note: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While this compound has a high quantum yield, its molar extinction coefficient is lower than that of Alexa Fluor 405 azide.

Key Limitations of this compound in Biological Imaging

While this compound offers several advantages, researchers should be aware of its potential limitations, particularly in demanding applications like live-cell, long-term imaging.

1. Photostability: Although generally described as having "good" photostability, quantitative data on its photobleaching rate compared to other dyes under specific imaging conditions is scarce. In experiments requiring prolonged or high-intensity illumination, the fluorescence signal of ATTO 390 may diminish more rapidly than that of more photostable alternatives. This can be a significant drawback for time-lapse imaging of dynamic cellular processes.

2. Cell Permeability: ATTO 390 is described as "moderately hydrophilic"[1][2][3]. This property can be a double-edged sword. While it may reduce non-specific binding to hydrophobic cellular components, it can also limit the dye's ability to efficiently cross the cell membrane to label intracellular targets. For experiments requiring the labeling of cytosolic or nuclear proteins, the moderate hydrophilicity of this compound might result in lower signal-to-noise ratios compared to more cell-permeant probes.

3. Environmental Sensitivity: Coumarin-based dyes, in general, can exhibit sensitivity to their local environment, such as polarity and pH, which can affect their fluorescence properties[5]. This can be a concern when quantitative measurements of fluorescence intensity are required, as changes in the cellular microenvironment could be misinterpreted as changes in the concentration of the labeled biomolecule.

Experimental Protocols

To provide a framework for comparative analysis, detailed methodologies for key experiments are outlined below.

Experimental Workflow for Intracellular Protein Labeling

This workflow describes the general steps for labeling an intracellular protein of interest using an azide-functionalized dye via click chemistry.

G cluster_0 Cell Preparation & Transfection cluster_1 Metabolic Labeling cluster_2 Click Chemistry Labeling cluster_3 Imaging A Seed cells on imaging plates B Transfect cells with a plasmid encoding the protein of interest tagged with a non-canonical amino acid containing an alkyne group A->B C Incubate cells with the alkyne-containing amino acid B->C D Wash cells to remove excess amino acid C->D E Incubate cells with the azide-functionalized fluorescent dye (e.g., this compound) in a copper-catalyzed or copper-free click reaction buffer D->E F Wash cells to remove unbound dye E->F G Image cells using fluorescence microscopy with appropriate filter sets F->G

Caption: Workflow for intracellular protein labeling via click chemistry.

Protocol for Comparative Photostability Analysis

Objective: To quantitatively compare the photobleaching rates of this compound and an alternative fluorescent azide.

Materials:

  • Live or fixed cells labeled with the azide dyes as described above.

  • Fluorescence microscope with a high-intensity light source (e.g., laser).

  • Image analysis software.

Procedure:

  • Mount the labeled cells on the microscope.

  • Select a region of interest (ROI) containing a comparable number of labeled structures for each dye.

  • Continuously illuminate the ROI with a constant, high-intensity excitation light.

  • Acquire images at regular time intervals (e.g., every 5 seconds) until the fluorescence intensity has significantly decreased.

  • Measure the mean fluorescence intensity within the ROI for each time point.

  • Normalize the intensity values to the initial intensity (t=0).

  • Plot the normalized intensity as a function of time.

  • Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) for each dye.

Protocol for Cell Permeability Assay

Objective: To assess and compare the cell permeability of this compound and an alternative fluorescent azide.

Materials:

  • Live cells in suspension or adhered to a plate.

  • Azide-functionalized dyes of interest.

  • Flow cytometer or fluorescence plate reader.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Prepare a stock solution of each azide dye in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions to the desired final concentration in cell culture medium.

  • Incubate the cells with the dye-containing medium for a defined period (e.g., 30 minutes) at 37°C.

  • For flow cytometry:

    • Wash the cells twice with ice-cold PBS to remove extracellular dye.

    • Resuspend the cells in PBS.

    • Analyze the fluorescence intensity of the cell population using a flow cytometer.

  • For plate reader:

    • Wash the cells twice with PBS.

    • Lyse the cells to release the intracellular dye.

    • Measure the fluorescence intensity of the cell lysate using a fluorescence plate reader.

  • Compare the mean fluorescence intensity between cells incubated with different dyes to assess relative permeability.

Signaling Pathway and Logical Relationships

The choice of a fluorescent probe for biological imaging involves a series of considerations, from the experimental goals to the specific properties of the dye. The following diagram illustrates the decision-making process.

G A Define Experimental Goal (e.g., live-cell imaging, fixed-cell imaging, long-term tracking) B Select Labeling Strategy (e.g., click chemistry, antibody-based, fusion protein) A->B C Identify Required Photophysical Properties (e.g., excitation/emission wavelength, brightness, photostability) A->C D Consider Target Accessibility (intracellular vs. extracellular) A->D E Evaluate Candidate Dyes (e.g., this compound, Alexa Fluor 405 azide) B->E C->E D->E F Perform Comparative Experiments (photostability, cell permeability) E->F G Select Optimal Dye for the Application F->G

Caption: Decision-making workflow for selecting a fluorescent probe.

Conclusion

This compound is a valuable tool for biological imaging, offering high quantum yield and the versatility of click chemistry. However, researchers should be mindful of its potential limitations, including moderate photostability and cell permeability, especially in the context of demanding live-cell imaging experiments. By carefully considering the experimental requirements and conducting comparative analyses with alternative probes, such as Alexa Fluor 405 azide or DyLight 405 azide, researchers can select the most appropriate tool to achieve high-quality and reliable imaging data. The provided protocols offer a starting point for such a comparative evaluation, enabling an informed decision for your specific research needs.

References

ATTO 390 Azide: A Comparative Performance Analysis in STED vs. Conventional Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers seeking to resolve cellular structures with nanoscale precision, the choice of fluorophore and imaging modality is critical. ATTO 390, a fluorescent label with a coumarin (B35378) core, is characterized by its high fluorescence quantum yield, good photostability, and a large Stokes shift.[1][2][3] Its azide (B81097) modification allows for straightforward conjugation to alkyne-modified biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry".[4] This guide provides a direct comparison of the performance of ATTO 390 azide in Stimulated Emission Depletion (STED) super-resolution microscopy versus conventional confocal microscopy, supported by experimental data and detailed protocols.

Principle of STED vs. Conventional Microscopy

Conventional fluorescence microscopy, including confocal, is fundamentally limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nm. In contrast, STED microscopy overcomes this barrier by employing a second, donut-shaped laser beam to selectively deactivate fluorophores at the periphery of the excitation spot, effectively narrowing the area from which fluorescence is emitted.[5][6] This allows for a dramatic increase in image resolution, revealing details far beyond the capabilities of standard techniques.[7][8]

G Conceptual Comparison: Conventional vs. STED Microscopy cluster_conv Conventional (Confocal) Microscopy cluster_sted STED Super-Resolution Microscopy conv_exc Excitation Spot conv_psf Emission Spot (Diffraction-Limited) conv_res Resolution ≈ 250 nm sted_psf Effective Emission Spot conv_psf->sted_psf Resolution Improvement sted_exc Excitation Spot sted_depletion STED Depletion Laser (Donut) sted_res Resolution < 70 nm

Caption: Principle of resolution enhancement in STED microscopy.

Quantitative Performance Comparison

The primary advantage of using this compound in a STED system is the significant improvement in spatial resolution. While a conventional confocal microscope is diffraction-limited, STED nanoscopy can achieve resolutions well below 100 nm. However, this gain in resolution often comes with trade-offs in photostability and signal-to-noise due to the high-intensity depletion laser required.

Performance MetricConventional (Confocal) MicroscopySTED MicroscopyKey Considerations
Lateral Resolution (FWHM) ~250 nm (Diffraction-limited)~106 nm or better[9]STED provides a >2-fold improvement in resolution, resolving structures not visible with conventional methods.[8]
Photostability GoodModerateThe high-power STED depletion laser can accelerate photobleaching compared to the lower laser powers used in confocal imaging.[10][11]
Signal-to-Noise Ratio (SNR) HighModerate to LowBy confining emission to a smaller volume, the number of collected photons per spot is reduced, which can lower the SNR.[11]
Phototoxicity (Live-Cell) LowerHigherHigh-intensity STED lasers can increase phototoxicity, posing a challenge for live-cell imaging.[11][12]
Excitation / Emission (nm) 390 / 479 nm[13]390 / 479 nm[13]The core photophysical properties of ATTO 390 remain the same across both platforms.
Quantum Yield 90%[2][13][14]90%[2][13][14]The intrinsic brightness of the dye is a key asset for both techniques.

Experimental Workflow and Protocols

Successful imaging requires robust sample preparation. The workflow involves covalently attaching the this compound to a target biomolecule and then preparing the sample for the specific microscopy technique.

G Experimental Workflow: From Labeling to Super-Resolution cluster_prep Sample Preparation cluster_imaging Microscopy Imaging cluster_analysis Data Analysis bio_molecule Biological Target (Alkyne-modified) click_chem Copper-Catalyzed Click Chemistry (CuAAC) bio_molecule->click_chem atto_dye This compound atto_dye->click_chem labeled_sample ATTO 390-Labeled Sample click_chem->labeled_sample conv_microscope Conventional Microscopy (Confocal) labeled_sample->conv_microscope Excitation Laser sted_microscope STED Microscopy labeled_sample->sted_microscope Excitation + Depletion (Donut) Lasers conv_image Diffraction-Limited Image (Resolution ~250 nm) conv_microscope->conv_image sted_image Super-Resolved Image (Resolution < 100 nm) sted_microscope->sted_image comparison Performance Comparison conv_image->comparison sted_image->comparison

Caption: Workflow for comparing this compound performance.

Experimental Protocols

1. Protocol for Labeling Alkyne-Modified Biomolecules with this compound via CuAAC

This protocol is adapted for labeling 5 nmol of an alkyne-modified oligonucleotide, a common target for click chemistry.[4]

Materials:

  • Alkyne-modified biomolecule (e.g., protein, oligonucleotide).

  • This compound.

  • Solvents: Anhydrous, amine-free DMSO.

  • Copper (I) source: Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent (e.g., Sodium Ascorbate), or a pre-formed Cu(I)-TBTA complex.

  • Reaction Buffer: PBS or Tris-HCl (pH 7.4-8.3).

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve 1 mg of this compound in a suitable volume of anhydrous DMSO to create a 10-50 mM stock solution.

    • Biomolecule: Dissolve the alkyne-modified biomolecule in an appropriate aqueous buffer (e.g., PBS) to a concentration of 1-2 mM.

    • Catalyst: Prepare a fresh solution of 10 mM CuSO₄ and 30-50 mM Sodium Ascorbate in water.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 2-10 times molar excess of the this compound stock solution.[4]

    • Add the catalyst solution to initiate the reaction. The final concentration of copper is typically in the range of 100-500 µM.

    • Mix the reaction thoroughly by vortexing.

  • Incubation:

    • Protect the reaction from light.

    • Incubate at room temperature for 1-3 hours or at 40-45°C for 30 minutes to accelerate the reaction.[4]

  • Purification:

    • Remove unreacted dye and catalyst from the labeled conjugate. For proteins, use a gel filtration column (e.g., Sephadex G-25). For oligonucleotides, ethanol (B145695) precipitation can be used.[4]

    • Store the purified, labeled conjugate at -20°C, protected from light.

2. General Protocol for Immunofluorescence Staining for STED Microscopy

This protocol provides a general framework for staining fixed cells. Optimization is crucial for each specific target and antibody pair.[15][16]

Materials:

  • Cells grown on high-performance glass coverslips (No. 1.5H, ~170 µm thickness).[15]

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody (specific to the target of interest).

  • Secondary Antibody conjugated to an alkyne group (for subsequent click chemistry).

  • Mounting Medium: A refractive index-matching medium optimized for STED, such as Abberior Mount Liquid Antifade.[15]

Procedure:

  • Fixation: Wash cells briefly with warm PBS, then fix with 4% PFA for 5-10 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with Permeabilization Buffer for 5-10 minutes. This step is not required for cell surface targets.

  • Blocking: Wash three times with PBS. Incubate with Blocking Buffer for at least 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Incubate the samples for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash three times with PBS. Dilute the alkyne-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

  • Click Chemistry Labeling: Wash three times with PBS. Perform the CuAAC reaction as described in Protocol 1 to attach this compound to the secondary antibody.

  • Final Washes & Mounting: Wash samples thoroughly with PBS to remove all traces of copper and unreacted dye. Mount the coverslip onto a microscope slide using a STED-compatible mounting medium. Seal the coverslip and allow the medium to cure if necessary. The sample should be imaged within a few days for best results.[15]

References

A Comparative Guide to ATTO 390 Azide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for biomolecular labeling, the selection of a fluorescent azide (B81097) is a critical determinant of experimental success. This guide provides a comprehensive comparison of ATTO 390 azide, a popular blue-emitting fluorescent probe, with its alternatives. We present a detailed analysis of its performance, supported by experimental data and protocols, to facilitate informed decisions in your research endeavors.

Performance Comparison of this compound and Alternatives

ATTO 390 is a coumarin-based fluorescent label known for its high fluorescence quantum yield, large Stokes shift, and good photostability.[1][2][3][4][5][6][7] These characteristics make it a valuable tool for various applications, including fluorescence microscopy, flow cytometry, and super-resolution imaging techniques like STED microscopy.[8] However, a direct comparison with other commercially available fluorescent azides is essential for optimal experimental design.

The following table summarizes the key photophysical properties of this compound and several common alternatives in the blue-to-green spectral range. "Brightness" is calculated as the product of the molar extinction coefficient and the quantum yield, providing a standardized measure of a fluorophore's intensity.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)Photostability
This compound 390[3]479[6]24,000[3]0.90[3]21,600Good[1][2][4][5][6][7]
Alexa Fluor™ 350 Azide 34644219,0000.5811,020Moderate
DyLight™ 405 Azide 400[9]420[9]30,000[10]Not widely reported-High[9]
CF™405S Azide 40443133,0000.5116,830High
ATTO 425 Azide 43648445,0000.9040,500Good

Note: Photostability is a qualitative measure and can vary depending on the experimental conditions, such as illumination intensity and buffer composition.

Experimental Workflows and Protocols

The performance of a fluorescent azide is intrinsically linked to the efficiency of the click chemistry reaction used for its conjugation to the target molecule. The two primary methods are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

General Click Chemistry Reaction Workflow

The following diagram illustrates a generalized workflow for labeling a target molecule with a fluorescent azide via a click reaction.

G cluster_0 Target Preparation cluster_1 Click Reaction cluster_2 Analysis Target Target Molecule (e.g., protein, nucleic acid) Modification Introduce Alkyne or Azide (Metabolic, Enzymatic, or Chemical) Target->Modification Reaction Click Chemistry Reaction (CuAAC or SPAAC) Modification->Reaction FluorescentAzide Fluorescent Azide (e.g., this compound) FluorescentAzide->Reaction Purification Purification (e.g., Gel Filtration, Dialysis) Reaction->Purification Analysis Downstream Analysis (Microscopy, Flow Cytometry, etc.) Purification->Analysis

General workflow for fluorescent labeling via click chemistry.
Detailed Protocol: Intracellular Protein Labeling for Fluorescence Microscopy

This protocol provides a detailed methodology for labeling intracellular proteins using a fluorescent azide and SPAAC for subsequent analysis by confocal microscopy.[3][11]

Materials:

  • Cells expressing the protein of interest tagged with a bioorthogonal handle (e.g., an unnatural amino acid with an alkyne group).

  • Complete cell culture medium (e.g., MEM with 10% FBS).

  • Azide-functionalized metabolic label (if applicable, for introducing the bioorthogonal handle).

  • Cyclooctyne-fluorophore conjugate (e.g., a DBCO-functionalized dye if the protein has an azide).

  • This compound (or alternative fluorescent azide).

  • Alkyne-functionalized probe if the protein has been metabolically labeled with an azide.

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 3% BSA in PBS).

  • Mounting medium with antifade.

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency on coverslips.

    • If metabolically labeling, incubate cells with the azide- or alkyne-containing metabolic precursor for a sufficient time to allow incorporation into the protein of interest.

  • Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking solution for 30 minutes at room temperature to reduce non-specific binding.

  • Click Reaction (SPAAC):

    • Prepare a solution of the cyclooctyne-fluorophore conjugate (if the target has an azide) or the alkyne-probe (if the target has an azide and you are using a fluorescent azide) in a compatible buffer (e.g., PBS). A typical concentration is 10 µM.

    • Incubate the cells with the click reaction solution for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unreacted fluorescent probe.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore. For ATTO 390, excitation at ~405 nm and detection between 450-500 nm is suitable.

Signaling Pathway Visualization

Click chemistry reactions can be categorized into two main types: copper-catalyzed (CuAAC) and strain-promoted (SPAAC). The choice between these two depends on the experimental context, particularly whether the reaction is performed in living systems where copper toxicity is a concern.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Product Azide Azide CuAAC CuAAC Azide->CuAAC SPAAC SPAAC Azide->SPAAC Alkyne Terminal Alkyne Alkyne->CuAAC StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) StrainedAlkyne->SPAAC Triazole Triazole Adduct CuAAC->Triazole Copper(I) Catalyst SPAAC->Triazole No Catalyst (Live-cell compatible)

Comparison of CuAAC and SPAAC click chemistry pathways.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions when using fluorescent azides in click chemistry:

  • Low Signal Intensity:

    • Cause: Inefficient click reaction, low labeling density, or choice of a dim fluorophore.

    • Solution: Optimize the click reaction conditions (concentration of reactants, reaction time, and temperature). For CuAAC, ensure the freshness of the copper catalyst and reducing agent.[12] Consider using a brighter fluorophore with a higher quantum yield and extinction coefficient.[]

  • High Background Fluorescence:

    • Cause: Non-specific binding of the fluorescent probe or incomplete removal of unreacted dye.

    • Solution: Increase the number and duration of washing steps after the click reaction. Include a mild detergent (e.g., Tween-20) in the wash buffers. Use a blocking agent to minimize non-specific binding.[2][4][14][15]

  • Photobleaching:

    • Cause: Rapid degradation of the fluorophore upon exposure to excitation light.

    • Solution: Use an antifade mounting medium for fixed-cell imaging. For live-cell imaging, minimize the exposure time and intensity of the excitation light. Choose a more photostable fluorophore if photobleaching remains a significant issue.

Conclusion

This compound is a high-performance fluorescent probe for click chemistry applications, offering excellent brightness and good photostability. However, the optimal choice of a fluorescent azide depends on the specific experimental requirements, including the desired spectral properties, the nature of the sample, and the imaging modality. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can enhance the quality and reliability of their bioorthogonal labeling experiments.

References

Benchmarking Photostability: A Comparative Guide to ATTO 390 Azide and Other Blue-Excitable Fluorophores for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent probe for bio-imaging and drug development applications is a critical decision that can significantly impact experimental outcomes. For applications requiring high sensitivity and prolonged imaging, such as single-molecule tracking or time-lapse studies, the photostability of the fluorophore is a paramount consideration. This guide provides a comparative analysis of the photostability of ATTO 390 azide (B81097), a coumarin-based dye, against other commonly used blue-excitable azide fluorophores for click chemistry applications. While manufacturers often claim "good photostability," this guide aims to provide a framework for objective comparison by presenting available data and detailing a standardized experimental protocol for direct benchmarking.

Comparative Analysis of Fluorophore Properties

The following table summarizes the key spectral and photophysical properties of ATTO 390 azide and its common alternatives. It is important to note that direct, quantitative comparisons of photostability (e.g., photobleaching half-life or quantum yield) are often not available in the literature under identical experimental conditions. Therefore, this table includes a qualitative assessment of photostability based on manufacturer information and the known properties of the dye classes.

PropertyThis compoundAlexa Fluor 405 AzideDyLight 405 Azide
Dye Class Coumarin (B35378)Sulfonated PyreneSulfonated Pyrene
Excitation Max (λex) 390 nm[1]402 nm[2]400 nm[3][4]
Emission Max (λem) 476 nm[1]424 nm[2]420 nm[3][4]
Molar Extinction Coefficient (ε) 2.4 x 10⁴ M⁻¹cm⁻¹[1]3.5 x 10⁴ M⁻¹cm⁻¹[2]3.0 x 10⁴ M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φ) 90%[1]Not PublishedNot Published
Photostability Good (manufacturer claim)[5][6][7][8]Good (manufacturer claim)[2]Greater photostability than other fluorochromes (manufacturer claim)
Key Features High fluorescence quantum yield, large Stokes shift[1][5][6][7][8]Bright, water-soluble, pH-insensitive fluorescence[2]High fluorescence intensity and photostability[9]

Experimental Protocol for Photostability Benchmarking

To facilitate a direct and unbiased comparison of fluorophore photostability, a standardized experimental protocol is essential. The following methodology outlines a robust approach for quantifying and comparing the photobleaching rates of different azide-functionalized fluorophores using time-lapse fluorescence microscopy.[10]

Objective:

To quantify and compare the photobleaching rates of this compound and other spectrally similar azide fluorophores under controlled and identical illumination conditions.

Materials:
  • Fluorophore-azide conjugates (e.g., this compound, Alexa Fluor 405 azide, DyLight 405 azide)

  • Alkyne-functionalized biomolecule or surface (e.g., alkyne-coated coverslips or alkyne-modified proteins)

  • Click chemistry reaction components (e.g., copper(II) sulfate, sodium ascorbate, or a copper-free click chemistry reagent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope equipped with:

    • A stable, high-intensity light source (e.g., 405 nm laser or mercury arc lamp with appropriate filters)

    • Objective lens with a high numerical aperture (NA)

    • A sensitive camera (e.g., sCMOS or EMCCD)

    • Time-lapse imaging software

  • Image analysis software (e.g., Fiji/ImageJ)

Methodology:
  • Sample Preparation:

    • Immobilize the alkyne-functionalized biomolecule or prepare the alkyne-coated surface.

    • Perform the click chemistry reaction to conjugate each fluorophore-azide to the alkyne substrate under identical conditions (e.g., concentration, reaction time, temperature).

    • Wash the samples thoroughly with PBS to remove any unreacted fluorophore.

    • Mount the samples in PBS for imaging.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize for at least 30 minutes to ensure consistent output.

    • Select the appropriate filter set for the fluorophores being tested (e.g., DAPI or a custom 405 nm filter set).

    • Choose a region of interest (ROI) with uniform fluorescence intensity for each sample.

  • Image Acquisition:

    • Set the illumination intensity to a constant and defined level. It is crucial to use the same intensity for all samples.[11]

    • Set the camera exposure time and gain to levels that provide a good signal-to-noise ratio without saturating the detector. These settings must remain constant for all experiments.

    • Acquire a time-lapse series of images at a fixed frame rate (e.g., one frame every 5 or 10 seconds).

    • Continue imaging until the fluorescence intensity has decreased to at least 50% of the initial value.

  • Data Analysis:

    • Open the time-lapse image series in image analysis software.

    • Define an ROI within the fluorescent area and a background ROI in a non-fluorescent area.

    • For each time point, measure the mean fluorescence intensity of the signal ROI and the background ROI.

    • Subtract the background intensity from the signal intensity for each frame.

    • Normalize the background-corrected intensity values to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching curve to a single-exponential decay function to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[12]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for benchmarking the photostability of different fluorophores.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis p1 Immobilize Alkyne Substrate p2 Click Chemistry Reaction (Fluorophore-Azide + Alkyne) p1->p2 p3 Wash to Remove Unreacted Fluorophore p2->p3 a1 Mount Sample in PBS p3->a1 Proceed to Imaging a2 Microscope Setup (Constant Illumination) a1->a2 a3 Time-Lapse Imaging a2->a3 d1 Measure Fluorescence Intensity (Signal and Background) a3->d1 Analyze Image Series d2 Normalize Intensity d1->d2 d3 Plot Intensity vs. Time d2->d3 d4 Calculate Photobleaching Half-Life (t½) d3->d4 end Comparative Photostability Data d4->end Compare Photostability

Caption: Workflow for benchmarking fluorophore photostability.

Click Chemistry Reaction Pathway

The core of labeling in this context is the "click chemistry" reaction, a highly efficient and specific reaction between an azide and an alkyne. The diagram below illustrates the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a common type of click chemistry.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product r1 Fluorophore-Azide (e.g., ATTO 390-N₃) p1 Labeled Biomolecule (Stable Triazole Linkage) r1->p1 r2 Biomolecule-Alkyne r2->p1 c1 Copper(I) c1->p1 Catalyzes

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Conclusion

While this compound is presented as a photostable, high-quantum-yield fluorophore, a direct, data-driven comparison with its competitors is necessary for informed decision-making in demanding fluorescence applications. The lack of standardized, publicly available quantitative photostability data highlights the importance of conducting in-house benchmarking experiments. By following the detailed protocol outlined in this guide, researchers can generate objective and comparable data to select the most suitable fluorophore for their specific experimental needs, ultimately leading to more robust and reliable scientific outcomes. The coumarin structure of ATTO 390 offers a large Stokes shift, which can be advantageous in reducing spectral crosstalk in multicolor imaging experiments. However, sulfonated pyrene-based dyes like Alexa Fluor 405 and DyLight 405 are known for their brightness and may offer superior performance in certain applications. A thorough evaluation based on the principles described herein will empower researchers to make the optimal choice for their fluorescence-based studies.

References

ATTO 390 Azide: A Cost-Benefit Analysis for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that directly impacts experimental outcomes. ATTO 390 azide (B81097), a coumarin-based fluorescent label, has emerged as a versatile tool for bioorthogonal labeling via click chemistry. This guide provides a comprehensive cost-benefit analysis of ATTO 390 azide by objectively comparing its performance against other commercially available fluorescent azides, supported by experimental data and detailed protocols.

Performance Characteristics: A Quantitative Comparison

This compound is characterized by its high fluorescence quantum yield, large Stokes shift, and good photostability, making it suitable for a range of applications from fluorescence microscopy to flow cytometry.[1][2] To provide a clear comparison, the following table summarizes the key photophysical and price information for this compound and its common alternatives.

FeatureThis compoundAlexa Fluor 350 AzideDyLight 405 AzideCoumarin 343 Azide
Excitation Max (nm) 390[3]346[4][5]400[2]~358 (post-click)[6]
Emission Max (nm) 476[3]442[4][5]420[2]~480 (post-click)[6]
**Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) **24,000[3]19,000[4][7]30,000[2][8]39,000 (parent dye)[9]
Quantum Yield (Φ) 0.90[3]~0.58 (parent dye)[9]High (not specified)[2]0.63 (parent dye)[1][10]
Price (per 1 mg) ~$198 - $397[3][4]~$168[11]~$422 (NHS Ester)[6]Varies by supplier
Key Advantages High quantum yield, good photostability[1][2]Well-established dye family, moderate photostability[12][13]High molar extinction coefficient, good photostability[2][14]Fluorogenic potential (fluorescence increases upon clicking)[6]
Potential Limitations Higher cost compared to some alternatives.Lower molar extinction coefficient compared to others.Higher cost.Limited data on azide-specific photophysical properties.

Experimental Protocols and Applications

The primary application for this compound and its alternatives is the covalent labeling of biomolecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry."[1][15][16] This bioorthogonal reaction is highly specific and efficient, allowing for the precise attachment of a fluorescent probe to a target molecule, such as a protein, nucleic acid, or glycan, that has been metabolically or enzymatically engineered to contain an alkyne group.[17][18]

General Protocol for Protein Labeling via Click Chemistry

This protocol outlines the fundamental steps for labeling an alkyne-modified protein with a fluorescent azide like this compound.

  • Protein Preparation: The target protein is expressed or chemically modified to incorporate a terminal alkyne group.

  • Reagent Preparation:

    • Dissolve the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the fluorescent azide (e.g., this compound) in an organic solvent like DMSO.

    • For CuAAC, prepare fresh stock solutions of a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).[14]

  • Click Reaction:

    • To the protein solution, add the fluorescent azide stock solution.

    • For CuAAC, add the copper catalyst components. The reaction is typically incubated at room temperature for 1-4 hours.[14]

    • For SPAAC, if using a strained alkyne (e.g., DBCO), no copper catalyst is needed. The reaction proceeds upon mixing the protein and the azide.

  • Purification: Remove excess dye and catalyst by methods such as dialysis, size exclusion chromatography, or spin filtration.[14]

  • Characterization: Confirm labeling efficiency using techniques like SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

Application in Cellular Imaging

Fluorescent azides are instrumental in visualizing cellular components and processes. For instance, metabolic labeling with an azido-sugar followed by click chemistry with a fluorescent azide allows for the imaging of glycans on the cell surface or within intracellular compartments.[3]

Experimental Workflow for Cellular Imaging:

G Workflow for Cellular Imaging with Fluorescent Azides cluster_0 Metabolic Labeling cluster_1 Click Reaction cluster_2 Imaging a Incubate cells with azido-modified precursor (e.g., azido-sugar) b Fix and permeabilize cells (for intracellular targets) a->b c Incubate with fluorescent azide (e.g., this compound) and catalyst (if needed) b->c d Wash to remove excess dye c->d e Image with fluorescence microscope d->e MAPK_ERK_Pathway Simplified MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Activation Gene Gene Expression TF->Gene Regulation GrowthFactor Growth Factor GrowthFactor->RTK

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of ATTO 390 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing ATTO 390 azide (B81097) in their work, ensuring its safe and proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the handling and disposal of ATTO 390 azide, designed to mitigate risks and ensure a safe laboratory environment.

This compound is an organic azide compound valued for its fluorescent properties in biological labeling. However, the azide functional group necessitates specific handling and disposal protocols due to its potential hazards. Organic azides can be energetic compounds, and the azide moiety can react with certain metals to form highly explosive and shock-sensitive metal azides. Furthermore, contact with acid can lead to the formation of toxic and explosive hydrazoic acid.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.

  • Avoid Incompatible Materials:

    • Metals: Do not allow this compound, or solutions containing it, to come into contact with metals, especially lead and copper, which can be found in plumbing. Use only plastic or glass containers and utensils.

    • Acids: Avoid contact with strong acids to prevent the formation of hydrazoic acid.

    • Halogenated Solvents: Do not mix with halogenated solvents like dichloromethane (B109758) or chloroform.

Disposal Plan: A Two-Fold Approach

The primary strategy for the safe disposal of this compound is to chemically convert the energetic azide group into a more stable functional group before it enters the waste stream. The recommended method is the reduction of the azide to a non-hazardous amine. This can be achieved through methods such as the Staudinger reaction.

Waste Segregation and Collection

All waste materials contaminated with this compound, including unused solutions, pipette tips, and gloves, must be collected as hazardous waste.

Waste TypeCollection ContainerLabeling
Solid Waste Designated, sealed plastic container"Hazardous Waste: this compound Contaminated Solids"
Liquid Waste Designated, sealed plastic or glass container"Hazardous Waste: this compound Liquid Waste"

Crucially, never dispose of this compound solutions down the drain.

Experimental Protocol: Chemical Neutralization via Staudinger Reduction

The Staudinger reaction provides a reliable method for converting organic azides to amines. This procedure should be performed by qualified personnel in a controlled laboratory setting.

Materials:

Procedure:

  • Preparation: In a chemical fume hood, place the this compound waste solution in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: For every 1 mole of this compound estimated to be in the waste, add 1.1 to 1.5 molar equivalents of triphenylphosphine. The reaction can be performed at room temperature.

  • Reaction: Stir the mixture. The reaction progress can be monitored by the cessation of nitrogen gas evolution. The reaction is typically complete within 1-3 hours.

  • Hydrolysis: Once the initial reaction is complete, add water to the reaction mixture to hydrolyze the intermediate aza-ylide to the corresponding amine and triphenylphosphine oxide. Stir for an additional 30 minutes.

  • Disposal of Treated Waste: The resulting solution, now containing the much less hazardous amine derivative of ATTO 390 and triphenylphosphine oxide, should be collected as hazardous chemical waste according to your institution's guidelines.

Logical Workflow for this compound Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_neutralization Chemical Neutralization (Staudinger Reduction) cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Lab coat, gloves, goggles) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_solid Collect Solid Waste in Designated Plastic Container fume_hood->collect_solid collect_liquid Collect Liquid Waste in Designated Plastic/Glass Container fume_hood->collect_liquid dispose Dispose of all Waste Containers via Institutional Hazardous Waste Program collect_solid->dispose prepare_reaction Transfer Liquid Waste to Round-Bottom Flask collect_liquid->prepare_reaction add_reagent Add Triphenylphosphine (1.1-1.5 molar eq.) prepare_reaction->add_reagent react Stir at Room Temperature (1-3 hours) add_reagent->react hydrolyze Add Water and Stir (30 minutes) react->hydrolyze collect_treated Collect Treated Liquid as Hazardous Waste hydrolyze->collect_treated collect_treated->dispose

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can confidently and safely manage the disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific safety and waste disposal guidelines.

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